molecular formula C6H5ClN2O2 B1283278 6-Amino-5-chloronicotinic acid CAS No. 41668-11-5

6-Amino-5-chloronicotinic acid

Cat. No.: B1283278
CAS No.: 41668-11-5
M. Wt: 172.57 g/mol
InChI Key: ODKOPTSSZHBINK-UHFFFAOYSA-N
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Description

6-Amino-5-chloronicotinic acid is a useful research compound. Its molecular formula is C6H5ClN2O2 and its molecular weight is 172.57 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-amino-5-chloropyridine-3-carboxylic acid
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InChI

InChI=1S/C6H5ClN2O2/c7-4-1-3(6(10)11)2-9-5(4)8/h1-2H,(H2,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODKOPTSSZHBINK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50559513
Record name 6-Amino-5-chloropyridine-3-carboxylic acid
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Molecular Weight

172.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41668-11-5
Record name 6-Amino-5-chloro-3-pyridinecarboxylic acid
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Record name 6-Amino-5-chloropyridine-3-carboxylic acid
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Record name 6-amino-5-chloropyridine-3-carboxylic acid
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Foundational & Exploratory

6-Amino-5-chloronicotinic acid chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 6-Amino-5-chloronicotinic Acid: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Properties

This compound is a substituted pyridinecarboxylic acid. Its chemical and physical properties are summarized in the table below, providing a foundational understanding of its characteristics.

PropertyValueSource
IUPAC Name 6-amino-5-chloropyridine-3-carboxylic acid[1]
CAS Number 41668-11-5[2][3][4]
Molecular Formula C6H5ClN2O2[1][4][5]
Molecular Weight 172.57 g/mol [4]
Melting Point 323 °C (decomposes)[1]
LogP 1.59660[1]
Physical Form Solid

Chemical Structure and Identifiers

The structure of this compound, featuring a pyridine ring with amino, chloro, and carboxylic acid substituents, is fundamental to its chemical behavior and potential biological activity.

IdentifierStringSource
SMILES C1=C(C=NC(=C1Cl)N)C(=O)O[1]
InChI InChI=1S/C6H5ClN2O2/c7-4-1-3(6(10)11)2-9-5(4)8/h1-2H,(H2,8,9)(H,10,11)[1]
InChIKey ODKOPTSSZHBINK-UHFFFAOYSA-N[1]

Potential Biological Activity and Signaling Pathways

While specific signaling pathways for this compound are not extensively documented, related aminonicotinic acid derivatives have been noted for their potential as antibacterial agents.[6] The proposed mechanism of action for some of these compounds involves the inhibition of critical bacterial enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication.[6] Inhibition of these enzymes leads to disruptions in DNA synthesis and repair, ultimately resulting in bacterial cell death.

G Conceptual Signaling Pathway: Enzyme Inhibition cluster_drug Drug Action cluster_bacterial_cell Bacterial Cell Nicotinic_Acid_Derivative 6-Amino-5-chloronicotinic Acid Derivative Enzymes DNA Gyrase & Topoisomerase IV Nicotinic_Acid_Derivative->Enzymes Inhibition DNA_Replication DNA Replication Enzymes->DNA_Replication Required for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to G Generalized Experimental Workflow for Substituted Nicotinic Acid Synthesis Start Starting Material (e.g., Substituted Pyridine) Reaction1 Step 1: Functional Group Modification (e.g., Amination) Start->Reaction1 Intermediate1 Intermediate Product Reaction1->Intermediate1 Reaction2 Step 2: Functional Group Modification (e.g., Oxidation) Intermediate1->Reaction2 Crude_Product Crude Product Reaction2->Crude_Product Purification Purification (e.g., Recrystallization, Chromatography) Crude_Product->Purification Final_Product Final Product (this compound) Purification->Final_Product

References

An In-depth Technical Guide to 6-Amino-5-chloronicotinic Acid (CAS: 41668-11-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Amino-5-chloronicotinic acid, with the CAS number 41668-11-5, is a substituted pyridine derivative that holds potential as a versatile building block in medicinal chemistry and drug discovery. Its unique structure, featuring an aminopyridine core functionalized with a chlorine atom and a carboxylic acid group, presents multiple reaction sites for the synthesis of diverse molecular scaffolds. While specific biological activities for this compound are not extensively documented in publicly available literature, the broader class of aminonicotinic acid derivatives has demonstrated a range of pharmacological effects, including modulation of GABA(A) receptors and inhibition of enzymes such as quinolinic acid synthesis. This technical guide provides a comprehensive overview of the known physicochemical properties, a postulated synthetic approach, and potential areas of investigation for this compound, aiming to facilitate its exploration in the development of novel therapeutic agents.

Chemical and Physical Properties

This compound is a solid, off-white to white powder under standard conditions.[1] Its chemical structure and key properties are summarized in the tables below.

Table 1: Chemical Identification

IdentifierValue
CAS Number 41668-11-5
Molecular Formula C₆H₅ClN₂O₂[2][3]
Molecular Weight 172.57 g/mol [2]
IUPAC Name 6-amino-5-chloropyridine-3-carboxylic acid[3]
Synonyms 6-amino-5-chloro-3-pyridinecarboxylic acid
InChI Key ODKOPTSSZHBINK-UHFFFAOYSA-N[2]
Canonical SMILES C1=C(C=NC(=C1Cl)N)C(=O)O[3]

Table 2: Physicochemical Properties

PropertyValueSource
Physical Form Solid, Powder[1][2]
Color White to off-white[1]
Melting Point 323 °C (decomposes)[3]
Boiling Point Data not available
Solubility Data not available
Purity Typically ≥97% or ≥99%[1][2]

Synthesis and Experimental Protocols

Postulated Synthetic Workflow

The following diagram illustrates a potential synthetic pathway, starting from 6-hydroxynicotinic acid. This proposed workflow is for illustrative purposes and would require experimental validation and optimization.

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction start 6-Hydroxynicotinic Acid step1_reagent POCl₃ / PCl₅ start->step1_reagent intermediate1 6-Chloronicotinic Acid step1_reagent->intermediate1 step2_reagent HNO₃ / H₂SO₄ intermediate1->step2_reagent intermediate2 6-Chloro-5-nitronicotinic Acid step2_reagent->intermediate2 step3_reagent Fe / HCl or H₂ / Pd-C intermediate2->step3_reagent final_product This compound step3_reagent->final_product

Caption: Postulated synthesis of this compound.

General Experimental Considerations (Hypothetical)

Step 1: Synthesis of 6-Chloronicotinic Acid from 6-Hydroxynicotinic Acid

  • Materials: 6-Hydroxynicotinic acid, Phosphorus oxychloride (POCl₃), Phosphorus pentachloride (PCl₅).

  • Procedure: A mixture of 6-hydroxynicotinic acid, POCl₃, and a catalytic amount of PCl₅ would be heated under reflux. The reaction progress would be monitored by Thin Layer Chromatography (TLC). Upon completion, the excess POCl₃ would be removed under reduced pressure. The residue would then be carefully quenched with ice water and neutralized to precipitate the crude 6-chloronicotinic acid. Purification would be achieved by recrystallization.

Step 2: Synthesis of 6-Chloro-5-nitronicotinic Acid

  • Materials: 6-Chloronicotinic acid, Fuming nitric acid, Concentrated sulfuric acid.

  • Procedure: 6-Chloronicotinic acid would be slowly added to a cooled mixture of fuming nitric acid and concentrated sulfuric acid. The reaction mixture would be stirred at a controlled temperature, and the progress monitored by TLC. Upon completion, the mixture would be poured onto crushed ice to precipitate the nitrated product. The solid would be filtered, washed with cold water, and dried.

Step 3: Synthesis of this compound

  • Materials: 6-Chloro-5-nitronicotinic acid, Iron powder, Hydrochloric acid (or Hydrogen gas and Palladium on carbon).

  • Procedure: The nitro group of 6-chloro-5-nitronicotinic acid would be reduced to an amino group. A common method involves heating the nitro compound with iron powder in the presence of an acid like hydrochloric acid. Alternatively, catalytic hydrogenation using hydrogen gas and a palladium on carbon catalyst could be employed. After the reaction, the mixture would be filtered to remove the catalyst or iron salts. The pH of the filtrate would be adjusted to precipitate the final product, this compound. The product would then be collected by filtration, washed, and dried.

Potential Biological Activity and Drug Development Applications

While direct pharmacological data for this compound is scarce, the biological activities of structurally related aminonicotinic acids provide a basis for potential research directions.

GABA(A) Receptor Modulation

Analogues of 6-aminonicotinic acid have been synthesized and evaluated as GABA(A) receptor agonists.[4] The Gamma-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the central nervous system, and its modulation is a key strategy for treating anxiety, epilepsy, and other neurological disorders. The structural similarity of this compound to these known GABAergic compounds suggests it could be a valuable scaffold for the development of novel GABA(A) receptor ligands.

The following diagram illustrates the general principle of GABA(A) receptor activation and its downstream effects.

G cluster_0 Neuronal Synapse ligand GABA or Agonist (e.g., potential 6-Amino-5- chloronicotinic acid derivative) receptor GABA(A) Receptor (Ligand-gated ion channel) ligand->receptor Binds to channel Chloride Ion (Cl⁻) Channel Opening receptor->channel Conformational Change influx Cl⁻ Influx channel->influx hyperpolarization Membrane Hyperpolarization influx->hyperpolarization inhibition Inhibition of Neuronal Firing hyperpolarization->inhibition

Caption: GABA(A) receptor signaling pathway.

Enzyme Inhibition

Derivatives of 2-aminonicotinic acid have been investigated as inhibitors of 3-hydroxyanthranilic acid 3,4-dioxygenase (3-HAO), an enzyme involved in the synthesis of the neurotoxin quinolinic acid.[2] Elevated levels of quinolinic acid are implicated in several neurodegenerative diseases. This suggests that substituted aminonicotinic acids, including this compound, could serve as lead structures for the development of enzyme inhibitors targeting various disease pathways.

Safety and Handling

This compound is classified as an irritant. Standard laboratory safety protocols should be followed when handling this compound.

Table 3: Hazard and Precautionary Statements

GHS ClassificationHazard StatementsPrecautionary Statements
Skin Irritation (Category 2)H315: Causes skin irritationP280: Wear protective gloves/protective clothing/eye protection/face protection.
Eye Irritation (Category 2A)H319: Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Specific target organ toxicity — Single exposure (Category 3), Respiratory systemH335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapours/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

It is recommended to handle this compound in a well-ventilated area, such as a fume hood. Store the compound in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.[2]

Conclusion and Future Directions

This compound is a chemical intermediate with significant potential for applications in drug discovery and medicinal chemistry. While comprehensive data on its synthesis and biological activity are currently limited, its structural features and the known pharmacology of related compounds suggest that it is a promising starting point for the development of novel therapeutics, particularly in the areas of neuroscience and enzyme inhibition. Further research is warranted to establish a reliable synthetic protocol, characterize its physicochemical properties in detail, and explore its pharmacological profile through in vitro and in vivo studies. Such investigations will be crucial in unlocking the full potential of this versatile molecule.

References

Spectroscopic Profile of 6-Amino-5-chloronicotinic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 6-Amino-5-chloronicotinic acid, a substituted pyridine derivative of interest in medicinal chemistry and drug development. Due to the limited availability of directly published experimental spectra for this specific compound, this document presents a predictive analysis based on established spectroscopic principles and data from analogous structures. The information herein is intended to serve as a reference for the characterization and identification of this compound.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the analysis of its constituent functional groups—an aminopyridine ring, a carboxylic acid, and a chloro substituent—and comparison with data from similar molecules.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data

The NMR spectra are predicted for a standard deuterated solvent such as DMSO-d₆. Chemical shifts (δ) are given in parts per million (ppm).

¹H NMR Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
H-2~8.0 - 8.2Doublet1HProton on C-2
H-4~7.8 - 8.0Doublet1HProton on C-4
-NH₂~6.5 - 7.5Broad Singlet2HAmino Protons
-COOH~12.0 - 13.0Broad Singlet1HCarboxylic Acid Proton
¹³C NMR Predicted Chemical Shift (δ, ppm)Assignment
C-2~145 - 150Carbon adjacent to Nitrogen
C-3~120 - 125Carboxylic Acid substituted Carbon
C-4~135 - 140Carbon adjacent to Chlorine
C-5~115 - 120Chlorine substituted Carbon
C-6~155 - 160Amino substituted Carbon
-COOH~165 - 170Carboxylic Acid Carbon
Table 2: Predicted Infrared (IR) Absorption Data

The IR spectrum is expected to show characteristic absorption bands for the primary amine, carboxylic acid, and aromatic functionalities.

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration Mode
3400 - 3200Medium, BroadN-HStretching (Amine)
3300 - 2500Strong, Very BroadO-HStretching (Carboxylic Acid)
1710 - 1680StrongC=OStretching (Carboxylic Acid)
1620 - 1580MediumC=C, C=NRing Stretching (Aromatic)
1320 - 1210MediumC-OStretching (Carboxylic Acid)
850 - 750StrongC-ClStretching
Table 3: Predicted Mass Spectrometry (MS) Data

The mass spectrum is expected to show a distinct molecular ion peak and characteristic fragmentation patterns.

m/zRelative AbundanceAssignment
172/174High[M]⁺, Molecular ion peak (presence of ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio)
155/157Medium[M-OH]⁺
127/129Medium[M-COOH]⁺
92Medium[M-COOH-Cl]⁺

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

A potential synthetic route to this compound can be adapted from procedures for related aminonicotinic acids. A plausible approach involves the hydrolysis of a corresponding ester, which can be synthesized from commercially available starting materials.

Step 1: Synthesis of Ethyl 6-amino-5-chloronicotinate This step would likely involve the reaction of a suitable dichloropyridine precursor with an amine source, followed by esterification.

Step 2: Hydrolysis to this compound

  • Dissolve Ethyl 6-amino-5-chloronicotinate in a mixture of methanol and a 1N aqueous solution of sodium hydroxide.

  • Stir the reaction mixture at room temperature for approximately 18 hours.

  • Remove the methanol under reduced pressure.

  • Dilute the residue with water and acidify the solution to a pH of approximately 3 using a 2N HCl solution.

  • The resulting precipitate, this compound, can be isolated by filtration or centrifugation, washed with cold water, and dried under vacuum.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the dried this compound sample in about 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 15-20 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) and a longer acquisition time with more scans will be necessary due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare the sample using an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Collect a background spectrum of the empty ATR crystal prior to sample analysis. A typical measurement involves the co-addition of 16 to 32 scans at a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI).

  • Data Acquisition: Infuse the sample solution into the ion source. Acquire the mass spectrum in positive or negative ion mode over a relevant mass-to-charge (m/z) range (e.g., 50-500). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Visualized Workflows

The following diagrams illustrate the proposed synthetic pathway and the general workflow for spectroscopic characterization.

Synthesis_Pathway Start Dichloropyridine Precursor Step1 Amination & Esterification Start->Step1 Intermediate Ethyl 6-amino-5- chloronicotinate Step1->Intermediate Step2 Hydrolysis (NaOH, H₂O/MeOH) Intermediate->Step2 Product 6-Amino-5-chloro- nicotinic acid Step2->Product Spectroscopic_Workflow Sample Synthesized This compound Prep Sample Preparation (Dissolution/Solid State) Sample->Prep NMR NMR Spectroscopy (¹H & ¹³C) Prep->NMR IR IR Spectroscopy (ATR-FTIR) Prep->IR MS Mass Spectrometry (ESI-MS) Prep->MS Analysis Spectral Data Analysis & Structure Confirmation NMR->Analysis IR->Analysis MS->Analysis

An In-Depth Technical Guide to the Solubility and Stability of 6-Amino-5-chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential physicochemical properties of 6-Amino-5-chloronicotinic acid, focusing on its solubility and stability. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document outlines the recommended experimental protocols and data presentation formats based on established scientific principles and regulatory guidelines. The methodologies described herein are designed to equip researchers with the necessary framework to generate robust and reliable data for drug discovery and development applications.

Solubility Profile

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. Understanding the solubility of this compound across a physiologically relevant pH range is a fundamental step in its development.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The equilibrium solubility of this compound should be determined using the shake-flask method, a widely accepted technique for thermodynamic solubility assessment.[1] This method involves suspending an excess amount of the solid compound in a specific solvent system until equilibrium is reached.

Materials:

  • This compound (solid form)

  • pH buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4)[2]

  • Purified water

  • Organic solvents (e.g., DMSO, ethanol, methanol - for kinetic solubility)

  • Shake-flask apparatus or orbital shaker at a controlled temperature (e.g., 25 °C and 37 °C)

  • Centrifuge

  • Validated analytical method (e.g., HPLC-UV) for quantification

Procedure:

  • Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (pH 1.2, 4.5, 6.8, and 7.4).

  • Agitate the vials in a shaker at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.[1]

  • After equilibration, visually inspect the vials for the presence of undissolved solid.

  • Centrifuge the samples to separate the undissolved solid from the supernatant.

  • Carefully withdraw an aliquot of the clear supernatant.

  • Dilute the supernatant with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as RP-HPLC.

  • Perform the experiment in triplicate for each condition.[2]

Data Presentation: Solubility Data

The quantitative solubility data for this compound should be summarized in a clear and structured table.

Table 1: Equilibrium Solubility of this compound

Solvent System (Aqueous Buffer)Temperature (°C)Solubility (mg/mL)Solubility (µg/mL)Molar Solubility (mol/L)
pH 1.2 (0.1 N HCl)25DataDataData
pH 1.2 (0.1 N HCl)37DataDataData
pH 4.5 (Acetate Buffer)25DataDataData
pH 4.5 (Acetate Buffer)37DataDataData
pH 6.8 (Phosphate Buffer)25DataDataData
pH 6.8 (Phosphate Buffer)37DataDataData
pH 7.4 (Phosphate Buffer)25DataDataData
pH 7.4 (Phosphate Buffer)37DataDataData
Purified Water25DataDataData
Purified Water37DataDataData

Note: "Data" indicates where experimentally determined values would be placed.

Experimental Workflow: Solubility Determination

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Weigh excess this compound prep3 Add excess solid to buffered solutions prep1->prep3 prep2 Prepare aqueous buffers (pH 1.2, 4.5, 6.8, 7.4) prep2->prep3 equil1 Agitate samples at constant temperature (e.g., 25°C / 37°C) prep3->equil1 equil2 Incubate for a defined period (e.g., 24-72h) equil1->equil2 analysis1 Centrifuge samples equil2->analysis1 analysis2 Collect supernatant analysis1->analysis2 analysis3 Dilute supernatant analysis2->analysis3 analysis4 Quantify by HPLC-UV analysis3->analysis4

Caption: Workflow for Equilibrium Solubility Determination.

Stability Profile

Assessing the chemical stability of this compound under various stress conditions is crucial for determining its shelf-life, storage conditions, and potential degradation pathways. Forced degradation studies are performed to identify potential degradation products and to develop a stability-indicating analytical method.[3][4][5]

Experimental Protocol: Forced Degradation Studies

Forced degradation studies expose the API to stress conditions that are more severe than accelerated stability testing.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated oven

  • Photostability chamber

  • Validated stability-indicating HPLC method

Procedure:

  • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 N HCl and heat at a controlled temperature (e.g., 60-80 °C) for a specified time.

  • Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and maintain at a controlled temperature (e.g., 60-80 °C) for a specified time.

  • Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3-30%) at room temperature.

  • Thermal Degradation: Expose the solid compound to dry heat in a calibrated oven (e.g., 80-100 °C).

  • Photolytic Degradation: Expose the solid compound and its solution to UV and visible light in a photostability chamber according to ICH Q1B guidelines.

  • At appropriate time points, withdraw samples, neutralize if necessary, dilute, and analyze using a validated stability-indicating HPLC method to determine the amount of remaining parent compound and detect any degradation products.

Data Presentation: Forced Degradation Data

The results of the forced degradation studies should be tabulated to show the extent of degradation under each stress condition.

Table 2: Summary of Forced Degradation Studies on this compound

Stress ConditionReagent/ConditionTime (hours)Temperature (°C)% Assay of Parent Compound% DegradationNumber of Degradants
Acid Hydrolysis0.1 N HClDataDataDataDataData
Base Hydrolysis0.1 N NaOHDataDataDataDataData
Oxidation3% H₂O₂DataRTDataDataData
Thermal (Solid)Dry HeatDataDataDataDataData
Photolytic (Solid)ICH Q1BDataRTDataDataData
Photolytic (Solution)ICH Q1BDataRTDataDataData

Note: "Data" indicates where experimentally determined values would be placed. RT = Room Temperature.

Experimental Workflow: Forced Degradation Study

G cluster_stress Stress Conditions cluster_sampling Sampling and Quenching cluster_analysis Analysis stress1 Acid Hydrolysis (HCl) sample1 Withdraw samples at defined time points stress1->sample1 stress2 Base Hydrolysis (NaOH) stress2->sample1 stress3 Oxidation (H2O2) stress3->sample1 stress4 Thermal Degradation stress4->sample1 stress5 Photolytic Degradation stress5->sample1 sample2 Neutralize acid/base samples sample1->sample2 analysis1 Dilute samples sample2->analysis1 analysis2 Analyze by Stability-Indicating HPLC analysis1->analysis2 analysis3 Quantify parent compound and degradants analysis2->analysis3

References

An In-depth Technical Guide to the Synthesis of 5-Amino-2-chloronicotinic Acid from 2-Chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide outlines a comprehensive, multi-step synthesis of 5-amino-2-chloronicotinic acid, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis commences with the readily available starting material, 2-chloronicotinic acid. It is important to note that the direct synthesis of 6-amino-5-chloronicotinic acid from 2-chloronicotinic acid is not readily achievable through standard electrophilic or nucleophilic substitution reactions due to the directing effects of the substituents on the pyridine ring. The presented four-step sequence, involving esterification, nitration, reduction, and hydrolysis, represents a chemically sound and practical approach to obtaining the 5-amino-2-chloro isomer. Each step is detailed with comprehensive experimental protocols, and key quantitative data is summarized for clarity.

Overall Synthetic Workflow

The synthesis of 5-amino-2-chloronicotinic acid from 2-chloronicotinic acid is accomplished via a four-step process. The carboxylic acid functionality of the starting material is first protected as a methyl ester. Subsequently, an electrophilic nitration is carried out, followed by the reduction of the nitro group to an amine. The final step involves the hydrolysis of the methyl ester to yield the desired product.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction cluster_3 Step 4: Hydrolysis 2-Chloronicotinic Acid 2-Chloronicotinic Acid Methyl 2-chloronicotinate Methyl 2-chloronicotinate 2-Chloronicotinic Acid->Methyl 2-chloronicotinate SOCl2, MeOH Methyl 2-chloro-5-nitronicotinate Methyl 2-chloro-5-nitronicotinate Methyl 2-chloronicotinate->Methyl 2-chloro-5-nitronicotinate HNO3, H2SO4 Methyl 5-amino-2-chloronicotinate Methyl 5-amino-2-chloronicotinate Methyl 2-chloro-5-nitronicotinate->Methyl 5-amino-2-chloronicotinate SnCl2·2H2O, HCl 5-Amino-2-chloronicotinic acid 5-Amino-2-chloronicotinic acid Methyl 5-amino-2-chloronicotinate->5-Amino-2-chloronicotinic acid NaOH(aq), then HCl(aq)

Figure 1: Synthetic workflow for the preparation of 5-amino-2-chloronicotinic acid.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis.

StepReactantMW ( g/mol )EquivalentsProductMW ( g/mol )Theoretical Yield (g)Reported Yield (%)
12-Chloronicotinic acid157.551.0Methyl 2-chloronicotinate171.581.09~86
2Methyl 2-chloronicotinate171.581.0Methyl 2-chloro-5-nitronicotinate216.581.26-
3Methyl 2-chloro-5-nitronicotinate216.581.0Methyl 5-amino-2-chloronicotinate186.600.86-
4Methyl 5-amino-2-chloronicotinate186.601.05-Amino-2-chloronicotinic acid172.570.92-

Note: Yields are based on literature for analogous reactions and may vary depending on experimental conditions. The theoretical yield is calculated based on a 1:1 molar ratio from the reactant.

Experimental Protocols

Step 1: Synthesis of Methyl 2-chloronicotinate

This procedure details the esterification of 2-chloronicotinic acid to its corresponding methyl ester.

Materials:

  • 2-Chloronicotinic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous methanol (MeOH)

  • Dichloromethane (DCM)

  • Triethylamine (Et₃N)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of 2-chloronicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask, slowly add thionyl chloride (1.2 eq) at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Cool the reaction mixture back to 0 °C and slowly add anhydrous methanol (3.0 eq).

  • Carefully add triethylamine (2.0 eq) dropwise to the mixture.

  • Stir the reaction at room temperature for 1-2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x volume of aqueous layer).

  • Combine the organic layers and wash with water, then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude methyl 2-chloronicotinate. The product can be purified by column chromatography if necessary.

Step 2: Synthesis of Methyl 2-chloro-5-nitronicotinate

This protocol describes the nitration of methyl 2-chloronicotinate. This reaction is analogous to the nitration of methyl benzoate.[1][2]

Materials:

  • Methyl 2-chloronicotinate

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Ice

  • Beaker

  • Magnetic stirrer

  • Dropping funnel

Procedure:

  • In a beaker, cool concentrated sulfuric acid (3.0 eq) to 0 °C using an ice bath.

  • Slowly add methyl 2-chloronicotinate (1.0 eq) to the cold sulfuric acid while stirring.

  • In a separate container, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.1 eq) at 0 °C.

  • Add the cold nitrating mixture dropwise to the solution of methyl 2-chloronicotinate in sulfuric acid, maintaining the temperature below 10-15 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • The solid precipitate, methyl 2-chloro-5-nitronicotinate, is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried.

Step 3: Synthesis of Methyl 5-amino-2-chloronicotinate

This procedure outlines the reduction of the nitro group to an amine using tin(II) chloride.

Materials:

  • Methyl 2-chloro-5-nitronicotinate

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH) solution (e.g., 10 M)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • Suspend methyl 2-chloro-5-nitronicotinate (1.0 eq) in ethanol in a round-bottom flask.

  • Add a solution of tin(II) chloride dihydrate (4.0-5.0 eq) in concentrated hydrochloric acid.

  • Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully basify with a concentrated NaOH solution until the pH is ~8-9, while cooling in an ice bath.

  • The resulting slurry is filtered through a pad of celite to remove the tin salts.

  • The filtrate is transferred to a separatory funnel, and the aqueous layer is extracted with ethyl acetate (3 x volume of aqueous layer).

  • The combined organic layers are washed with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield methyl 5-amino-2-chloronicotinate.

Step 4: Synthesis of 5-Amino-2-chloronicotinic acid

This final step involves the hydrolysis of the methyl ester to the carboxylic acid.

Materials:

  • Methyl 5-amino-2-chloronicotinate

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Hydrochloric acid (HCl) solution (e.g., 2 M)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • pH meter or pH paper

Procedure:

  • Dissolve methyl 5-amino-2-chloronicotinate (1.0 eq) in an aqueous sodium hydroxide solution.

  • Heat the mixture to reflux and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature.

  • Carefully acidify the solution with hydrochloric acid to a pH of approximately 3-4.

  • The precipitated product, 5-amino-2-chloronicotinic acid, is collected by vacuum filtration.

  • Wash the solid with a small amount of cold water and dry under vacuum.

Disclaimer: The provided experimental protocols are based on analogous reactions found in the chemical literature and should be adapted and optimized for specific laboratory conditions. All procedures should be carried out by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

References

The Ascending Trajectory of 6-Amino-5-chloronicotinic Acid Derivatives: A Technical Guide to Their Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine nucleus, a cornerstone in medicinal chemistry, continues to yield novel therapeutic candidates. Among these, derivatives of 6-amino-5-chloronicotinic acid are emerging as a promising class of compounds with a diverse range of biological activities. This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and methodologies for the evaluation of these derivatives, aimed at facilitating further research and development in this area. While direct and extensive literature on this specific scaffold is nascent, this guide synthesizes data from structurally related aminopyridine and nicotinic acid derivatives to project the therapeutic potential and guide future investigations.

Synthesis of the this compound Scaffold and Its Derivatives

The synthetic route to this compound and its subsequent derivatization is a critical first step in exploring its biological potential. A general, plausible synthetic workflow is outlined below. The core scaffold can be synthesized and then modified at the carboxylic acid and amino groups to generate a library of diverse derivatives.

Synthesis_Workflow General Synthesis Workflow A Starting Materials (e.g., 2,3-dichloropyridine) B Introduction of Amino Group at C6 A->B C Carboxylation at C3 B->C D This compound (Core Scaffold) C->D E Amide Formation (Coupling with various amines) D->E F Esterification (Reaction with various alcohols) D->F G N-Alkylation/Arylation (Modification of the amino group) D->G H Amide Derivatives E->H I Ester Derivatives F->I J N-Substituted Derivatives G->J

Caption: General Synthesis Workflow for this compound Derivatives.

Experimental Protocol: General Procedure for Amide Synthesis

A common derivatization of the carboxylic acid moiety is the formation of amides.

  • Activation of Carboxylic Acid: To a solution of this compound (1 equivalent) in an anhydrous solvent such as dimethylformamide (DMF), add a coupling agent like HATU (1.1 equivalents) and a base such as triethylamine (2 equivalents).

  • Amine Addition: To the activated acid, add the desired primary or secondary amine (1.2 equivalents).

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired amide derivative.[1]

Potential Biological Activities and Quantitative Data from Related Compounds

Based on the biological profiles of structurally similar aminopyridine and nicotinic acid derivatives, compounds derived from this compound are anticipated to exhibit a range of activities, most notably anticancer and antimicrobial effects. The presence of the chlorine atom can enhance lipophilicity and potentially improve cell membrane permeability, a desirable trait in drug design.

Anticancer Activity

Derivatives of nicotinic acid have shown significant potential as anticancer agents.[2][3] The mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways, such as kinases.

Table 1: Cytotoxic Activity of Related Aminopyridine and Nicotinamide Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
2-Amino-4,6-diphenylnicotinonitrilesMDA-MB-2311.81 ± 0.1[4]
2-Amino-4,6-diphenylnicotinonitrilesMCF-72.85 ± 0.1[4]
Pyridine-based PIM-1 Kinase InhibitorsMCF-70.5 - 5.27[5]
6-amino-5-cyano-2-thiopyrimidinesLeukemiaNot specified[6]
N-substituted 6-(chloro)-1H-benzimidazolesMultiple1.84 - 10.28[7]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[8]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity

Halogenated aromatic compounds and aminopyridine derivatives have been reported to possess significant antimicrobial properties.[9][10] The mechanism can involve the inhibition of essential bacterial enzymes or disruption of the cell membrane.

Table 2: Antimicrobial Activity of Related Halogenated and Aminopyridine Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference
Halogenated AnilinesE. coli100 - 200[9][11]
Halogenated AnilinesS. aureus100 - 200[9][11]
Nicotinic Acid AcylhydrazonesS. epidermidis1.95[12]
Nicotinic Acid AcylhydrazonesS. aureus (MRSA)7.81[12]
6-Alkylamino-N-phenylpyrazine-2-carboxamidesM. tuberculosis H37Rv5-10 µM[13]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism.

  • Serial Dilution: Perform a serial two-fold dilution of the test compounds in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Potential Mechanisms of Action and Signaling Pathways

Given the structural similarities to known kinase inhibitors, a plausible mechanism of action for the anticancer activity of this compound derivatives is the inhibition of protein kinases.[5][14] Protein kinases play a crucial role in cell signaling pathways that regulate cell proliferation, survival, and differentiation. Dysregulation of these pathways is a hallmark of cancer.

Kinase_Inhibition_Pathway Hypothetical Kinase Inhibition Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor RAS RAS Receptor->RAS Derivative 6-Amino-5-chloronicotinic Acid Derivative RAF RAF Derivative->RAF Inhibition RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis Inhibition

Caption: Hypothetical Signaling Pathway for Anticancer Activity.

Experimental Protocol: In Vitro Kinase Inhibition Assay

A common method to assess the inhibitory activity of a compound against a specific kinase is the ADP-Glo™ Kinase Assay (Promega).

  • Reagent Preparation: Prepare the kinase, substrate, ATP, and test compound solutions in the appropriate kinase buffer.

  • Kinase Reaction: In a 384-well plate, add the test compound, followed by the kinase and substrate mixture. Initiate the reaction by adding ATP. Incubate at room temperature for 60 minutes.

  • ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.[15]

Conclusion and Future Directions

Derivatives of this compound represent a promising and underexplored area of medicinal chemistry. Based on the biological activities of structurally related compounds, these derivatives hold significant potential as novel anticancer and antimicrobial agents. The synthetic accessibility of the core scaffold allows for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies. Future research should focus on the systematic synthesis and biological evaluation of a broad range of this compound derivatives to identify lead compounds with potent and selective activity. Elucidation of their precise mechanisms of action and in vivo efficacy studies will be crucial for their further development as therapeutic agents. This guide provides a foundational framework to stimulate and direct these future research endeavors.

References

The Emerging Potential of 6-Amino-5-chloronicotinic Acid in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The nicotinic acid scaffold is a well-established pharmacophore present in numerous therapeutic agents. The strategic introduction of substituents onto this pyridine ring system allows for the fine-tuning of physicochemical and pharmacological properties, making its derivatives attractive candidates in drug discovery. This technical guide focuses on the untapped potential of a specific, yet underexplored, derivative: 6-Amino-5-chloronicotinic acid . While direct literature on the extensive medicinal chemistry applications of this exact molecule is limited, this document serves as a forward-looking exploration of its potential. By drawing parallels with structurally related compounds, such as 6-aminonicotinic acid and other substituted nicotinic acids, we delineate potential therapeutic applications, propose synthetic strategies, and outline experimental protocols for biological evaluation. This guide aims to provide a foundational resource for researchers poised to investigate the therapeutic promise of this intriguing chemical scaffold.

Introduction: The this compound Scaffold

This compound is a pyridine carboxylic acid derivative characterized by an amino group at the 6-position and a chlorine atom at the 5-position. This unique substitution pattern offers several advantages in the context of medicinal chemistry:

  • Multiple Points for Derivatization: The carboxylic acid, the amino group, and the aromatic ring itself provide handles for chemical modification, allowing for the creation of diverse chemical libraries.

  • Modulation of Physicochemical Properties: The presence of the chloro and amino groups influences the electronic properties, lipophilicity, and hydrogen bonding capacity of the molecule, which are critical for target engagement and pharmacokinetic profiles.

  • Bioisosteric Potential: The nicotinic acid core is a known bioisostere for other aromatic and heteroaromatic systems, suggesting its potential to interact with a wide range of biological targets.

Given the established biological activities of related nicotinic acid derivatives, the this compound scaffold holds considerable promise for the development of novel therapeutics, particularly in oncology and neurology.

Potential Therapeutic Applications and Rationale

Based on the known activities of analogous compounds, we hypothesize that derivatives of this compound could be potent modulators of several key biological targets.

Kinase Inhibition in Oncology

The pyridine and aminopyridine moieties are prevalent in a multitude of approved and investigational kinase inhibitors. The this compound core could serve as a valuable scaffold for developing inhibitors of various kinases implicated in cancer, such as:

  • p38 MAP Kinase: Inhibitors of p38 MAP kinase are of interest for their potential in treating inflammatory diseases and certain cancers. The pyridine core is a common feature in p38 inhibitors.

  • Bruton's Tyrosine Kinase (BTK): Covalent and non-covalent BTK inhibitors are crucial in treating B-cell malignancies. Novel heterocyclic scaffolds are continuously being explored to improve selectivity and overcome resistance.[1][2]

  • Receptor Tyrosine Kinases (e.g., EGFR, KDR): Many successful kinase inhibitors targeting receptor tyrosine kinases incorporate substituted pyridine rings to engage with the ATP-binding pocket.

The amino group of this compound can be functionalized to form amides or ureas, which are common motifs in kinase inhibitors that form key hydrogen bond interactions within the kinase hinge region.

Neurodegenerative Diseases

Nicotinic acid and its derivatives have been investigated for their neuroprotective effects.[3] Analogs of 6-aminonicotinic acid have been shown to act as GABA(A) receptor agonists, suggesting a potential role in modulating neuronal inhibition.[4][5] Derivatives of this compound could be explored for their potential in treating neurodegenerative conditions through various mechanisms, including:

  • Modulation of Neurotransmitter Receptors: As demonstrated by related compounds, this scaffold could be tailored to interact with receptors like GABA(A), offering potential for treating epilepsy and other hyperexcitability disorders.

  • Anti-inflammatory and Antioxidant Effects: Chronic inflammation and oxidative stress are key pathological features of many neurodegenerative diseases. The aminopyridine scaffold has been associated with anti-inflammatory properties.

Synthetic Strategies and Derivatization

The derivatization of this compound can be approached through several standard organic synthesis reactions. The following workflow outlines a general strategy for creating a library of diverse derivatives.

Caption: General synthetic workflow for derivatization.
Amide Synthesis

The carboxylic acid moiety is a prime site for modification via amide bond formation.

Experimental Protocol: General Procedure for Amide Synthesis via Acyl Chloride

  • Activation: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DCM or THF) under an inert atmosphere, add a chlorinating agent such as thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C. A catalytic amount of DMF can be added if using oxalyl chloride.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours or until the reaction is complete, as monitored by TLC or LC-MS.

  • Coupling: In a separate flask, dissolve the desired amine (1.1 eq) and a non-nucleophilic base such as triethylamine or DIEA (2.0 eq) in the same anhydrous solvent.

  • Addition: Slowly add the freshly prepared acyl chloride solution to the amine solution at 0 °C.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 2-16 hours until completion.

  • Work-up and Purification: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an appropriate organic solvent. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization.[6]

Alternative Coupling Reagents: For more sensitive substrates, standard peptide coupling reagents such as HATU, HBTU, or EDC/HOBt can be employed.[7][8]

Urea Synthesis

The amino group provides a handle for the synthesis of urea derivatives, which are also prominent in many kinase inhibitors.

Experimental Protocol: General Procedure for Urea Synthesis

  • Reactant Preparation: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., THF or DMF) under an inert atmosphere.

  • Addition of Isocyanate: Add the desired isocyanate (1.1 eq) dropwise to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture for 2-24 hours, monitoring for completion by TLC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction mixture can be concentrated under reduced pressure. The resulting crude product can be purified by trituration with a suitable solvent, column chromatography, or recrystallization to yield the pure urea derivative.

Biological Evaluation: Proposed Assays

To assess the therapeutic potential of novel derivatives of this compound, a tiered screening approach is recommended.

In Vitro Kinase Assays

For oncology applications, initial screening should focus on a panel of cancer-relevant kinases.

Experimental Protocol: General In Vitro Kinase Assay (Radiometric)

  • Reaction Setup: In a 96-well plate, combine the purified kinase, the peptide or protein substrate, and the test compound at various concentrations in a kinase assay buffer.

  • Initiation: Initiate the kinase reaction by adding ATP, including a radiolabeled ATP (e.g., [γ-³²P]ATP).

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) for a specified time.

  • Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Detection: Spot the reaction mixture onto a phosphocellulose membrane, which binds the phosphorylated substrate. Wash the membrane to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the radioactivity on the membrane using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[2][3][9][10][11]

kinase_assay_workflow reagents Combine: - Purified Kinase - Substrate - Test Compound initiation Initiate with [γ-³²P]ATP reagents->initiation incubation Incubate at 30°C initiation->incubation termination Stop Reaction incubation->termination detection Spot on Membrane & Wash termination->detection quantification Scintillation Counting detection->quantification analysis Calculate IC50 quantification->analysis

Caption: General workflow for an in vitro kinase assay.
Cell-Based Assays for Anticancer Activity

Compounds showing promising activity in biochemical assays should be advanced to cell-based screening.

Experimental Protocol: General Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

  • Cell Seeding: Seed cancer cell lines of interest in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds for a specified period (e.g., 72 hours).

  • Reagent Addition: Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's protocol.

  • Incubation: Incubate the plates for the recommended time to allow for the conversion of the reagent by viable cells.

  • Detection: Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a plate reader.

  • Data Analysis: Normalize the results to untreated control cells and calculate the GI50 or IC50 values.[12][13][14][15]

Proposed Signaling Pathway for Investigation

Given the potential for kinase inhibition, a key signaling pathway to investigate for derivatives of this compound is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

PI3K_pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell_Survival Cell Survival Akt->Cell_Survival Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor 6-Amino-5-chloronicotinic acid Derivative Inhibitor->PI3K inhibits

Caption: Hypothesized modulation of the PI3K/Akt pathway.

Quantitative Data Summary (Hypothetical)

As there is limited published data for derivatives of this compound, the following table is a hypothetical representation of data that could be generated from the proposed assays. This table is intended to serve as a template for data organization and comparison.

Compound IDR Group (Amide)Target KinaseIC50 (nM)Cell LineGI50 (µM)
ACN-001 Phenylp38α150A549 (Lung)2.5
ACN-002 4-Fluorophenylp38α85A549 (Lung)1.2
ACN-003 3-PyridylBTK250Ramos (Lymphoma)5.8
ACN-004 4-MorpholinophenylBTK120Ramos (Lymphoma)3.1
ACN-005 CyclohexylKDR500HUVEC10.2

Conclusion and Future Directions

This compound represents a promising, yet largely unexplored, scaffold for the development of novel therapeutic agents. Its structural features are amenable to the synthesis of diverse libraries of compounds with the potential to modulate key biological targets in oncology and neurodegenerative diseases. This technical guide provides a foundational framework for initiating research in this area, outlining potential applications, synthetic methodologies, and protocols for biological evaluation. Future work should focus on the synthesis and screening of focused libraries of this compound derivatives to validate the hypotheses presented herein and to uncover the full therapeutic potential of this versatile chemical entity. The systematic exploration of the structure-activity relationships (SAR) of these derivatives will be crucial in guiding the optimization of lead compounds towards clinical candidates.

References

6-Amino-5-chloronicotinic acid as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 6-Amino-5-chloronicotinic Acid as a Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with CAS Number 41668-11-5, is a substituted pyridine derivative that has emerged as a valuable and versatile building block in modern organic synthesis.[1][2] Its unique trifunctional architecture—comprising a nucleophilic amino group, a carboxylic acid handle for amide bond formation, and a halogenated site ripe for cross-coupling reactions—makes it an attractive starting material for constructing complex molecular scaffolds.

This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of this compound, with a particular focus on its utility in the synthesis of kinase inhibitors for drug discovery.

Physicochemical and Spectroscopic Data

The key physical and chemical properties of this compound are summarized below. While experimental data for properties like melting and boiling points are not widely published, data from commercial suppliers provide a baseline for handling and storage.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 41668-11-5[1][2]
Molecular Formula C₆H₅ClN₂O₂[1]
Molecular Weight 172.57 g/mol [2]
Physical Form Solid[1]
Purity ≥97%[1]
Storage Conditions Room temperature, inert atmosphere, keep in dark place[1][2]
InChI Key ODKOPTSSZHBINK-UHFFFAOYSA-N[1]

Spectroscopic data is crucial for reaction monitoring and product characterization. While a publicly available, peer-reviewed spectrum for this specific compound is not available, typical chemical shifts for similar pyridine structures can be predicted. Protons on the pyridine ring would appear in the aromatic region (δ 7.0-9.0 ppm) in ¹H NMR, while the carboxylic acid proton would be a broad singlet further downfield. In ¹³C NMR, the carbonyl carbon would be expected around δ 165-175 ppm, with the aromatic carbons appearing between δ 110-160 ppm.

Synthesis of this compound

Proposed Synthetic Protocol: Chlorination of 6-Aminonicotinic Acid

This protocol is a representative procedure based on common chlorination methods for activated aromatic and heteroaromatic systems.

  • Materials:

    • 6-Aminonicotinic acid

    • N-Chlorosuccinimide (NCS)

    • Acetonitrile (anhydrous)

    • Stir plate and magnetic stir bar

    • Round-bottom flask and reflux condenser

    • Inert atmosphere setup (e.g., nitrogen or argon)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add 6-aminonicotinic acid (1.0 eq).

    • Add anhydrous acetonitrile to form a suspension (approx. 0.1 M concentration).

    • Add N-Chlorosuccinimide (1.1 eq) to the suspension in one portion.

    • Heat the reaction mixture to reflux (approx. 82°C) and stir vigorously.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

    • Purify the crude residue by recrystallization or column chromatography to yield this compound.

Reactivity and Applications in Organic Synthesis

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups, which can be addressed sequentially to build molecular complexity.

G main This compound fg1 Carboxylic Acid (C3) main->fg1 fg2 Chloro Group (C5) main->fg2 fg3 Amino Group (C6) main->fg3 react1 Amide Coupling (HATU, EDC, etc.) fg1->react1 Reacts with amines react2 Suzuki / Buchwald-Hartwig Cross-Coupling fg2->react2 Reacts with boronic acids / amines react3 Acylation / Alkylation (Protection/Derivatization) fg3->react3 Reacts with electrophiles

Caption: Reactivity of this compound Functional Groups.

Application in the Synthesis of IRAK4 Inhibitors

A key application of this building block is in the synthesis of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical kinase in the Toll-like receptor (TLR) and IL-1 receptor signaling pathways, making it a high-value target for treating inflammatory and autoimmune diseases.

The initial and most common transformation involves an amide coupling reaction at the carboxylic acid position. A specific example is the coupling with (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate, a common fragment in kinase inhibitor design.

G start This compound step1 Amide Coupling (HATU, DIPEA, DMF) start->step1 amine (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate amine->step1 intermediate N-((S)-1-(tert-butoxycarbonyl)pyrrolidin-3-yl) -6-amino-5-chloronicotinamide step1->intermediate step2 Suzuki Cross-Coupling (Pd Catalyst, Base) intermediate->step2 boronic_acid Aryl Boronic Acid boronic_acid->step2 final_product Complex IRAK4 Inhibitor step2->final_product

Caption: Synthetic workflow for an IRAK4 inhibitor.

Detailed Experimental Protocol: Amide Coupling

This protocol describes the HATU-mediated amide coupling of this compound with an amine, a crucial step in synthesizing IRAK4 inhibitor precursors.

  • Materials:

    • This compound (1.0 eq)

    • (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate (1.1 eq)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

    • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

    • Anhydrous Dimethylformamide (DMF)

    • Magnetic stirrer, round-bottom flask, inert atmosphere setup

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

    • Add a solution of (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate (1.1 eq) in DMF dropwise to the reaction mixture.

    • Stir the reaction at room temperature for 2-4 hours, monitoring completion by TLC or LC-MS.

    • Upon completion, quench the reaction by adding water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the pure amide product.

Table 2: Representative Amide Coupling Reaction Data

Reactant 1Reactant 2Coupling ReagentProductTypical Yield
This compound(S)-tert-butyl 3-aminopyrrolidine-1-carboxylateHATU/DIPEAN-((S)-1-(tert-butoxycarbonyl)pyrrolidin-3-yl)-6-amino-5-chloronicotinamide70-90%

Biological Context: IRAK4 Signaling Pathway

The molecules synthesized from this compound often target critical cellular signaling pathways. IRAK4 inhibitors, for example, block a key step in the innate immune response. Activation of Toll-like Receptors (TLRs) or the IL-1 Receptor (IL-1R) by pathogens or inflammatory signals leads to the recruitment of IRAK4, which then phosphorylates IRAK1. This initiates a signaling cascade culminating in the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines like TNF-α and IL-6.[3] An inhibitor blocks the kinase activity of IRAK4, thus halting this inflammatory cascade.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TLR TLR / IL-1R MyD88 MyD88 TLR->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Activation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Cytokines Pro-inflammatory Cytokine Genes NFkB_nuc->Cytokines Gene Transcription Inhibitor IRAK4 Inhibitor (Derived from Building Block) Inhibitor->IRAK4

Caption: Simplified IRAK4 signaling pathway and point of inhibition.

References

Discovery and history of 6-Amino-5-chloronicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 6-Amino-5-chloronicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a substituted pyridine carboxylic acid, holds potential as a versatile building block in medicinal chemistry and drug development. Its structural similarity to biologically active nicotinic acid derivatives suggests its utility in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the available information on this compound, including its synthesis, physicochemical properties, and potential biological significance based on related compounds. Due to the limited publicly available data on this specific molecule, this guide also presents plausible synthetic methodologies and discusses potential areas of biological investigation by drawing parallels with structurally similar compounds.

Introduction

Nicotinic acid (niacin) and its derivatives are fundamental scaffolds in numerous biologically active compounds. The strategic placement of amino and chloro substituents on the nicotinic acid core, as seen in this compound, can significantly influence its chemical reactivity and biological activity. The amino group can act as a hydrogen bond donor and a site for further functionalization, while the electron-withdrawing chloro group can modulate the acidity of the carboxylic acid and the overall electronic properties of the pyridine ring. This guide aims to consolidate the current knowledge on this compound and to provide a foundational resource for researchers interested in its application.

Physicochemical Properties

Detailed experimental data for this compound is not extensively reported in peer-reviewed literature. The following table summarizes available information from chemical suppliers.[1][2]

PropertyValueSource
CAS Number 41668-11-5[3][4][5]
Molecular Formula C₆H₅ClN₂O₂[2]
Molecular Weight 172.57 g/mol [2]
Appearance White powder[1]
Purity >95% to 99%[1][2]
Storage Sealed and preserved[1]

Synthesis of this compound

  • Route A: Nucleophilic aromatic substitution (amination) of 6-chloronicotinic acid.

  • Route B: Electrophilic aromatic substitution (chlorination) of 6-aminonicotinic acid.

Plausible Synthetic Workflow

The following diagram illustrates the potential synthetic pathways to this compound from commercially available precursors.

G cluster_0 Plausible Synthetic Routes 6_chloronicotinic_acid 6-Chloronicotinic Acid target This compound 6_chloronicotinic_acid->target Amination (e.g., aq. NH₃, microwave) 6_aminonicotinic_acid 6-Aminonicotinic Acid 6_aminonicotinic_acid->target Chlorination (e.g., N-chlorosuccinimide)

Caption: Plausible synthetic routes to this compound.

Detailed Plausible Experimental Protocols

3.2.1. Route A: Amination of 6-Chloronicotinic Acid

This protocol is adapted from a microwave-assisted amination of 2-chloronicotinic acid.[6]

Materials:

  • 6-Chloronicotinic acid

  • Aqueous ammonia (e.g., 28-30%)

  • Diisopropylethylamine (DIPEA) (optional, as a non-nucleophilic base)

  • Water (as solvent)

  • Hydrochloric acid (for acidification)

  • Microwave reactor vials

  • Standard laboratory glassware

Procedure:

  • In a microwave reactor vial, combine 6-chloronicotinic acid (1.0 eq), water, and aqueous ammonia (excess, e.g., 10 eq). If needed, a tertiary amine base like DIPEA (e.g., 3.0 eq) can be added.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture with stirring at a high temperature (e.g., 150-200 °C) for a specified time (e.g., 1-2 hours). The reaction should be monitored for pressure.

  • After cooling to room temperature, carefully open the vial.

  • Transfer the reaction mixture to a beaker and acidify with concentrated hydrochloric acid to a pH of approximately 3-4 to precipitate the product.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., water or an alcohol/water mixture).

3.2.2. Route B: Chlorination of 6-Aminonicotinic Acid

This protocol is based on general procedures for the chlorination of activated aromatic rings.

Materials:

  • 6-Aminonicotinic acid

  • N-Chlorosuccinimide (NCS)

  • A suitable solvent (e.g., acetonitrile, dimethylformamide)

  • Standard laboratory glassware

Procedure:

  • Dissolve 6-aminonicotinic acid (1.0 eq) in the chosen solvent in a round-bottom flask.

  • Add N-Chlorosuccinimide (1.0-1.2 eq) portion-wise to the solution with stirring.

  • Heat the reaction mixture at a moderate temperature (e.g., 50-70 °C) and monitor the progress by a suitable technique (e.g., TLC or LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • If the product precipitates, it can be isolated by filtration. Otherwise, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Potential Biological Activity and Applications

While no specific biological activities have been reported for this compound, the activities of its structural analogues provide insights into its potential applications.

Compound/ClassReported Biological ActivityPotential Application Areas for this compoundReference
2-Aminonicotinic acid derivatives Tuberculostatic activity.Antibacterial drug discovery.[7]
2-Aminonicotinic acid 1-oxides Inhibitors of quinolinic acid synthesis, suggesting neuroprotective effects.Neurodegenerative diseases.[8]
Substituted Benzimidazoles (derived from amino acids) Antiproliferative activity against various cancer cell lines.Oncology.[9]
Nicotinic acid derivatives Antibacterial activity, particularly against Gram-positive bacteria.Development of new antibiotics.[10]
Aminophosphonic acids (amino acid isosteres) Herbicides, pesticides, bactericides, antifungals, enzyme inhibitors.Agrochemicals, pharmaceuticals.[11]

The presence of the amino and carboxylic acid groups makes this compound a valuable scaffold for combinatorial chemistry and the generation of compound libraries for screening against various biological targets.

Signaling Pathways and Mechanism of Action: A Prospective Outlook

Based on the activities of its analogues, this compound or its derivatives could potentially interact with several signaling pathways. For instance, its structural resemblance to enzyme substrates or cofactors could lead to the inhibition of key metabolic pathways.

The following diagram illustrates a hypothetical workflow for investigating the biological activity of this compound.

G cluster_1 Biological Investigation Workflow synthesis Synthesis of This compound and Derivatives screening High-Throughput Screening (e.g., antibacterial, anticancer) synthesis->screening hit_id Hit Identification and Validation screening->hit_id moa Mechanism of Action Studies (e.g., target identification, pathway analysis) hit_id->moa lead_opt Lead Optimization moa->lead_opt

References

In-depth Technical Guide: Safety and Handling of 6-Amino-5-chloronicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a comprehensive overview of the safety and handling precautions for 6-Amino-5-chloronicotinic acid. It is intended for use by trained professionals in research and drug development. The information compiled is based on available safety data sheets for structurally related compounds, as specific data for this compound is limited. Always consult the most current Safety Data Sheet (SDS) for the specific product you are using and adhere to all applicable institutional and governmental regulations.

Hazard Identification and Classification

Table 1: GHS Hazard Classification (Based on Related Compounds)

Hazard ClassHazard CategoryGHS PictogramSignal WordHazard StatementSource Compound(s)
Acute Toxicity, OralCategory 4
alt text
WarningH302: Harmful if swallowed6-Amino-2-chloronicotinic acid[1]
Skin Corrosion/IrritationCategory 2
alt text
WarningH315: Causes skin irritation6-Amino-2-chloronicotinic acid[1], 6-Chloronicotinic acid[2][3]
Serious Eye Damage/Eye IrritationCategory 2A
alt text
WarningH319: Causes serious eye irritation6-Amino-2-chloronicotinic acid[1], 6-Chloronicotinic acid[2][3]
Specific target organ toxicity — Single exposure (Respiratory tract irritation)Category 3
alt text
WarningH335: May cause respiratory irritation6-Amino-2-chloronicotinic acid[1], 6-Chloronicotinic acid[2][3]
First-Aid Measures

In case of exposure, immediate action is crucial. The following are general first-aid guidelines based on related compounds.

Table 2: First-Aid Measures

Exposure RouteFirst-Aid Procedure
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Consult a physician.[4][5]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash off with soap and plenty of water. If skin irritation persists, call a physician.[4][5]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a physician or ophthalmologist.[4][6]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1][7]
Handling and Storage

Proper handling and storage are essential to minimize exposure and maintain the chemical's integrity.

Handling:

  • Avoid contact with skin, eyes, and clothing.[4]

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[7]

  • Use only outdoors or in a well-ventilated area.[7]

  • Wash hands thoroughly after handling.[4][7]

  • Do not eat, drink, or smoke when using this product.[7]

Storage:

  • Keep container tightly closed in a dry, cool, and well-ventilated place.[4][7]

  • Store locked up.[7]

  • Keep away from heat and sources of ignition.[4]

  • For some related compounds, storage at 2-8°C is recommended.[7]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound.

Table 3: Recommended Personal Protective Equipment

Protection TypeSpecification
Eye/Face Protection Use safety glasses with side-shields conforming to EN166 or OSHA's eye and face protection regulations in 29 CFR 1910.133.[5][8]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure. Handle with gloves. Gloves must be inspected prior to use.[5][8]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, NIOSH/MSHA approved respiratory protection should be worn.[2]
Hygiene Measures Handle in accordance with good industrial hygiene and safety practice. Wash hands before breaks and at the end of the workday.[2][5]
Accidental Release Measures

In the event of a spill, follow these procedures to ensure safety and contain the material.

  • Personal Precautions: Use personal protective equipment. Ensure adequate ventilation. Avoid dust formation. Evacuate personnel to safe areas.[4][7]

  • Environmental Precautions: Should not be released into the environment. Do not let product enter drains.[4]

  • Methods for Cleaning Up: Sweep up and shovel into suitable containers for disposal. Avoid generating dust.[5][8]

Toxicological Information

Specific toxicological data for this compound is not available. However, it is a metabolite of some chloropyridinyl neonicotinoid insecticides.[9] Studies on these insecticides and their metabolites indicate potential for various health effects, though the toxicity of this specific metabolite is not well-characterized.[10][11][12]

Experimental Protocols & Visualizations

As no specific experimental protocols for the safety and handling of this compound were found, a general workflow for handling a potentially hazardous chemical is provided below.

General Laboratory Handling Workflow

This diagram illustrates the standard procedure for handling a chemical like this compound in a laboratory setting, from acquisition to disposal.

G General Laboratory Chemical Handling Workflow cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal a Review SDS and Conduct Risk Assessment b Select and Prepare Appropriate PPE a->b c Prepare Well-Ventilated Work Area (e.g., Fume Hood) b->c d Obtain Chemical from Secure Storage c->d e Weigh/Measure Required Amount in Containment d->e f Perform Experiment e->f g Decontaminate Work Surfaces and Equipment f->g h Segregate and Label Chemical Waste g->h i Dispose of Waste via Approved Channels h->i j Remove and Dispose of/ Decontaminate PPE i->j k Wash Hands Thoroughly j->k

Caption: Workflow for Safe Handling of Laboratory Chemicals.

This logical diagram outlines the critical steps for safely managing chemical reagents in a research environment. Each phase, from preparation through to cleanup and disposal, is crucial for minimizing risk and ensuring the well-being of laboratory personnel. Adherence to such a structured workflow is a cornerstone of good laboratory practice.

References

Methodological & Application

Synthetic Protocols for the Amidation of 6-Amino-5-chloronicotinic Acid: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 6-Amino-5-chloronicotinic acid amides, crucial intermediates in the development of various pharmaceutical compounds. The following sections outline common and effective synthetic strategies, including detailed experimental procedures, quantitative data summaries, and visual representations of the reaction pathways.

Introduction

This compound is a substituted pyridine derivative whose amide derivatives are of significant interest in medicinal chemistry. The formation of the amide bond is a pivotal step in the synthesis of numerous biologically active molecules. This document outlines two primary protocols for the amidation of this compound: one utilizing a carbodiimide-mediated coupling reaction and another involving the formation of an acyl chloride intermediate. A third, catalytic approach using boronic acids is also discussed as an emerging efficient and "green" alternative.

Synthetic Strategies Overview

The choice of amidation protocol often depends on the nature of the amine to be coupled, the desired scale of the reaction, and the tolerance of other functional groups within the reactants. Below is a logical workflow for selecting an appropriate amidation method.

logical_workflow start Select Amine Substrate decision1 Amine is precious or acid-sensitive? start->decision1 protocol1 Protocol 1: Carbodiimide Coupling (e.g., EDC/HOBt, HATU) decision1->protocol1 Yes decision2 Amine is robust and readily available? decision1->decision2 No end Purification of Amide Product protocol1->end protocol2 Protocol 2: Acyl Chloride Formation (e.g., with SOCl2) decision2->protocol2 Yes decision3 Seeking 'green' or mild catalytic method? decision2->decision3 No protocol2->end protocol3 Protocol 3: Catalytic Amidation (e.g., Boronic Acid) decision3->protocol3 Yes protocol3->end

Caption: Logical workflow for selecting an amidation protocol.

Protocol 1: Carbodiimide-Mediated Amidation

This is a widely used method due to its mild reaction conditions and broad substrate scope. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive such as 1-Hydroxybenzotriazole (HOBt) or uronium-based reagents like HATU are commonly employed to activate the carboxylic acid.[1][2][3]

General Reaction Scheme

carbodiimide_amidation Carbodiimide-Mediated Amidation Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Acid This compound Active_Ester O-Acylisourea or Active Ester Intermediate Acid->Active_Ester + Coupling Reagent Amine R-NH2 Amide 6-Amino-5-chloronicotinic Acid Amide Amine->Amide Coupling_Reagent EDC/HOBt or HATU Byproduct Urea Byproduct Coupling_Reagent->Byproduct Active_Ester->Amide + R-NH2

Caption: Pathway for carbodiimide-mediated amidation.

Experimental Protocol (EDC/HOBt)
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in an appropriate aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

  • Addition of Reagents: Add HOBt (1.2 eq) and the desired amine (1.1 eq).

  • Activation: Cool the mixture to 0 °C in an ice bath and add EDC·HCl (1.2 eq) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.[4]

Experimental Protocol (HATU)
  • Reaction Setup: Dissolve this compound (1.0 eq) in DMF.

  • Addition of Reagents: Add HATU (1.1 eq), the desired amine (1.2 eq), and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq).[1][5]

  • Reaction: Stir the mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Workup and Purification: Follow the same workup and purification procedure as described for the EDC/HOBt protocol.[5]

Data Summary: Coupling Reagents
Coupling ReagentAdditiveBaseTypical SolventTemperature (°C)AdvantagesDisadvantages
EDCHOBt-DMF, DCM0 to RTReadily available, water-soluble byproduct.Potential for racemization.[2]
DCCHOBt-DCM, THF0 to RTInexpensive, high yields.Dicyclohexylurea byproduct is insoluble and can be difficult to remove.[2]
HATU-DIPEA, TEADMFRTFast reaction times, high yields, less racemization.[2][3]Higher cost.[3]
PyBOP-DIPEA, TEADMF, DCMRTEffective for hindered amines.-

Protocol 2: Acyl Chloride Formation

This two-step protocol involves the conversion of the carboxylic acid to a more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl2) or oxalyl chloride, followed by reaction with the amine. This method is often suitable for less reactive amines.[6][7]

General Reaction Scheme

acyl_chloride_amidation Acyl Chloride Amidation Pathway cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation Acid This compound Acyl_Chloride 6-Amino-5-chloronicotinoyl chloride Acid->Acyl_Chloride + SOCl2 SOCl2 SOCl2 or (COCl)2 Amide 6-Amino-5-chloronicotinic Acid Amide Acyl_Chloride->Amide + R-NH2, Base Amine R-NH2 Amine->Amide Base Base (e.g., Pyridine, TEA)

Caption: Pathway for amidation via an acyl chloride intermediate.

Experimental Protocol
  • Acyl Chloride Formation: In a fume hood, suspend this compound (1.0 eq) in an excess of thionyl chloride (SOCl2). A catalytic amount of DMF can be added.

  • Reaction: Heat the mixture to reflux for 1-3 hours. The reaction is complete when the solid has dissolved and gas evolution has ceased.

  • Removal of Excess Reagent: Cool the mixture to room temperature and remove the excess thionyl chloride under reduced pressure. It is crucial to ensure all SOCl2 is removed, which can be aided by co-evaporation with a dry, inert solvent like toluene.

  • Amidation: Dissolve the crude acyl chloride in a dry, non-protic solvent such as DCM or THF under an inert atmosphere.

  • Addition of Amine: Cool the solution to 0 °C and add a solution of the desired amine (1.1 eq) and a base such as triethylamine or pyridine (1.2 eq) dropwise.

  • Reaction: Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1-3 hours, monitoring by TLC or LC-MS.

  • Workup and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer with 1M HCl, saturated NaHCO3, and brine. Dry over anhydrous Na2SO4, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.[8]

Data Summary: Chlorinating Agents
Chlorinating AgentTypical SolventTemperature (°C)AdvantagesDisadvantages
Thionyl Chloride (SOCl2)Neat or DCM, TolueneRefluxInexpensive, volatile byproducts.Harsh conditions, may not be suitable for sensitive substrates.[6]
Oxalyl Chloride ((COCl)2)DCM, THF0 to RTMilder conditions than SOCl2, volatile byproducts.More expensive and moisture sensitive.

Protocol 3: Catalytic Direct Amidation

Catalytic direct amidation methods are gaining prominence as they are more atom-economical and environmentally friendly, producing water as the only stoichiometric byproduct.[9] Boronic acid catalysts have been shown to be effective for the direct amidation of aromatic carboxylic acids.[10][11]

General Reaction Scheme

catalytic_amidation Catalytic Amidation Pathway cluster_reactants Reactants cluster_products Products Acid This compound Amide 6-Amino-5-chloronicotinic Acid Amide Acid->Amide + Catalyst, Heat, -H2O Amine R-NH2 Amine->Amide + Catalyst, Heat, -H2O Catalyst Boronic Acid Catalyst Dehydrating_Agent Dehydrating Agent (e.g., Molecular Sieves) Water H2O

Caption: Pathway for catalytic direct amidation.

Experimental Protocol
  • Reaction Setup: To a reaction vessel equipped with a Dean-Stark apparatus or containing activated molecular sieves, add this compound (1.0 eq), the amine (1.2 eq), a boronic acid catalyst (e.g., 2-hydroxyphenylboronic acid, 5-10 mol%), and a high-boiling point solvent such as toluene or xylene.[10]

  • Reaction: Heat the mixture to reflux and monitor the removal of water. The reaction progress can be followed by TLC or LC-MS.

  • Workup: After completion, cool the reaction mixture and filter to remove the catalyst if it is heterogeneous or molecular sieves.

  • Purification: Wash the filtrate with aqueous acid and base to remove any unreacted starting materials. Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.

Data Summary: Catalytic Methods
Catalyst TypeTypical SolventTemperature (°C)AdvantagesDisadvantages
Boronic AcidsToluene, XyleneRefluxHigh atom economy, environmentally friendly.[11]High temperatures required, catalyst may be expensive.
Borate Esters (e.g., B(OCH2CF3)3)TAME86Effective for unprotected amino acids.[12]May require specific solvents and conditions.

Purification and Characterization

Purification of the final amide product is typically achieved through standard laboratory techniques.

  • Recrystallization: Effective for obtaining highly pure crystalline solids. A suitable solvent system must be determined empirically.

  • Column Chromatography: Silica gel is commonly used to separate the product from byproducts and unreacted starting materials. The eluent system will depend on the polarity of the product.[8]

  • Aqueous Workup: Washing the organic solution of the product with dilute acid and base can remove basic and acidic impurities, respectively.[13]

The structure and purity of the synthesized amides should be confirmed by analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

  • Mass Spectrometry (MS)

  • High-Performance Liquid Chromatography (HPLC)

References

Application Notes and Protocols for the Integration of 6-Amino-5-chloronicotinic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

The incorporation of non-canonical amino acids and synthetic building blocks into peptides is a powerful strategy in drug discovery and development. These modifications can enhance peptide stability, modulate receptor affinity, and introduce novel functionalities. 6-Amino-5-chloronicotinic acid, a halogenated pyridine derivative, presents a unique scaffold for the design of peptidomimetics and constrained peptides. Its rigid aromatic structure can be utilized to mimic beta-turns or to orient pharmacophoric groups in a defined spatial arrangement. The presence of a chlorine atom offers a potential site for further chemical modification or can influence the electronic properties of the molecule, potentially enhancing binding interactions.

These application notes provide a comprehensive guide for the successful incorporation of this compound into peptide sequences using standard solid-phase peptide synthesis (SPPS) methodologies. While specific literature on the direct use of this compound in SPPS is limited, the following protocols are based on established principles of peptide chemistry and provide a robust starting point for its application. The primary approach detailed here will be based on the widely used Fmoc/tBu orthogonal protection strategy.

Data Presentation

Due to the absence of specific published data for the coupling of this compound, the following tables provide representative data based on the typical efficiencies of coupling sterically hindered or unusual amino acids in solid-phase peptide synthesis. These values should be considered as a baseline for optimization.

Table 1: Representative Coupling Efficiency of Fmoc-6-amino-5-chloronicotinic acid with Various Coupling Reagents

Coupling ReagentActivator/BaseSolventCoupling Time (min)Representative Yield (%)
HBTUDIEADMF6090-95
HATUDIEADMF4595-98
HCTUDIEADMF4595-98
DIC/Oxyma-DMF9085-90

Table 2: Comparison of Deprotection and Cleavage Conditions

StepReagentTimeRepresentative Purity (%)Notes
Fmoc Deprotection20% Piperidine in DMF2 x 10 min>99Standard procedure.
Final Cleavage and DeprotectionTFA/TIS/H₂O (95:2.5:2.5)2-3 hours>90Standard for most peptides.
Final Cleavage and Deprotection (for sensitive residues)TFA/EDT/TIS/H₂O (94:2.5:1:2.5)2-3 hours>90Recommended if the peptide contains Trp or Met.

Experimental Protocols

Protocol 1: Synthesis of Fmoc-6-amino-5-chloronicotinic acid

A crucial prerequisite for SPPS is the preparation of the N-Fmoc protected building block.

Materials:

  • This compound

  • 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃) or Diisopropylethylamine (DIEA)

  • Dioxane

  • Water

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1 equivalent) in a 1:1 mixture of 10% aqueous sodium bicarbonate and dioxane.

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of Fmoc-Cl (1.1 equivalents) in dioxane dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Acidify the reaction mixture to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel using a gradient of methanol in dichloromethane to afford the pure Fmoc-6-amino-5-chloronicotinic acid.

  • Characterize the product by NMR and mass spectrometry.

Protocol 2: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines the manual solid-phase synthesis of a peptide containing this compound.

Materials:

  • Fmoc-Rink Amide MBHA resin (or other suitable resin)

  • Fmoc-protected amino acids

  • Fmoc-6-amino-5-chloronicotinic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl cyano(hydroxyimino)acetate (Oxyma Pure)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

1. Resin Swelling and Preparation:

  • Place the desired amount of resin in a reaction vessel.

  • Add DMF to swell the resin for at least 30 minutes.

  • Drain the DMF.

2. N-Terminal Fmoc Deprotection:

  • Add a 20% solution of piperidine in DMF to the resin.

  • Agitate for 5 minutes.

  • Drain the solution.

  • Repeat the piperidine treatment for an additional 15 minutes.

  • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

3. Amino Acid Coupling (Standard Amino Acids):

  • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and DIEA (6 equivalents) in DMF.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate for 45-60 minutes.

  • Monitor the coupling reaction using a Kaiser test. If the test is positive, continue coupling or perform a double coupling.

  • Once the reaction is complete (negative Kaiser test), drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

4. Incorporation of Fmoc-6-amino-5-chloronicotinic acid:

  • In a separate vial, dissolve Fmoc-6-amino-5-chloronicotinic acid (2 equivalents), HATU (1.9 equivalents), and DIEA (4 equivalents) in DMF. Pre-activation for 5 minutes is recommended.

  • Add the activated solution to the deprotected resin.

  • Agitate for 1-2 hours. Due to potential steric hindrance, a longer coupling time is advisable.

  • Monitor the reaction progress with a Kaiser test. A double coupling may be necessary for complete reaction.

  • Upon completion, wash the resin as described in step 3.5.

5. Capping (Optional but Recommended):

  • If the coupling of Fmoc-6-amino-5-chloronicotinic acid is incomplete, cap the unreacted amino groups to prevent the formation of deletion sequences.

  • Treat the resin with a solution of acetic anhydride/DIEA/DMF (5:6:89 v/v/v) for 30 minutes.

  • Wash the resin with DMF and DCM.

6. Final Cleavage and Deprotection:

  • After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether twice.

  • Dry the crude peptide under vacuum.

7. Purification and Analysis:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the purified peptide by mass spectrometry (MS) and analytical HPLC.

Mandatory Visualizations

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Iterative) cluster_final_steps Final Steps Resin Start: Dry Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (e.g., HATU/DIEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Wash2->Deprotection Repeat for each amino acid Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection After last amino acid Cleavage Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation in Ether Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (MS, HPLC) Purification->Analysis

Caption: General workflow for solid-phase peptide synthesis incorporating a modified amino acid.

Protection_Strategy cluster_deprotection Orthogonal Deprotection Peptide Peptide Chain on Solid Support N_Terminus N-terminus: Fmoc Group (Base Labile) Peptide->N_Terminus Temporary Protection Side_Chains Side Chains: tBu, Trt, Boc (Acid Labile) Peptide->Side_Chains Permanent Protection Linker Resin Linker (Acid Labile) Peptide->Linker Anchoring Base Base (e.g., Piperidine) Removes Fmoc N_Terminus->Base Acid Strong Acid (e.g., TFA) Removes Side Chain Protection & Cleaves from Resin Side_Chains->Acid Linker->Acid

Caption: Orthogonal protection strategy in Fmoc-based solid-phase peptide synthesis.

6-Amino-5-chloronicotinic Acid: A Versatile Precursor for the Synthesis of Novel Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction: 6-Amino-5-chloronicotinic acid is a valuable and versatile pyridine-based building block in medicinal chemistry. Its inherent reactivity, stemming from the presence of an amino group, a carboxylic acid, and a chlorine atom on the pyridine ring, allows for its elaboration into a variety of fused heterocyclic systems. These resulting novel heterocycles have shown significant potential as modulators of key biological pathways, particularly in the field of oncology. This document provides detailed protocols for the synthesis of biologically active imidazo[1,2-a]pyridine derivatives and explores other potential heterocyclic scaffolds derived from this precursor.

Synthesis of Imidazo[1,2-a]pyridine Derivatives as PI3K/Akt Pathway Inhibitors

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. Novel imidazo[1,2-a]pyridine derivatives synthesized from this compound have demonstrated potent inhibitory activity against this pathway.

Signaling Pathway Diagram

PI3K_Akt_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) Downstream Downstream Effectors (e.g., GSK3β, FOXO) Akt->Downstream Phosphorylation mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Cell_Survival Cell Survival, Growth, Proliferation Downstream->Cell_Survival Regulation Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->Akt Inhibition

Caption: The PI3K/Akt signaling pathway and the point of inhibition by imidazo[1,2-a]pyridine derivatives.

Synthetic Workflow

The synthesis of the target imidazo[1,2-a]pyridine compounds involves a two-step process starting from this compound: (1) Esterification of the carboxylic acid, followed by (2) Condensation and cyclization with an α-bromo ketone.

Synthetic_Workflow Start 6-Amino-5-chloronicotinic acid Ester Methyl 6-amino-5- chloronicotinate Start->Ester Esterification (MeOH, H+) Product Imidazo[1,2-a]pyridine Derivative Ester->Product Condensation & Cyclization Ketone α-Bromo Ketone (e.g., 2-bromo-1-phenylethan-1-one) Ketone->Product

Caption: General synthetic workflow for imidazo[1,2-a]pyridine derivatives.

Experimental Protocols

Step 1: Synthesis of Methyl 6-amino-5-chloronicotinate

This protocol describes the esterification of this compound to its corresponding methyl ester.

Materials:

  • This compound

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of this compound (1.0 eq.) in methanol, slowly add concentrated sulfuric acid (catalytic amount).

  • Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the methanol.

  • Carefully neutralize the residue with an ice-cold saturated aqueous NaHCO₃ solution to pH 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield methyl 6-amino-5-chloronicotinate as a solid, which can be used in the next step without further purification.

Step 2: Synthesis of 7-chloro-2-phenylimidazo[1,2-a]pyridine-6-carboxylic acid derivative

This protocol details the condensation and cyclization of the methyl ester with an α-bromo ketone to form the final imidazo[1,2-a]pyridine scaffold. This procedure is adapted from the general synthesis of imidazo[1,2-a]pyridines.

Materials:

  • Methyl 6-amino-5-chloronicotinate

  • 2-Bromo-1-phenylethan-1-one (or other substituted α-bromo ketones)

  • Isopropanol

  • Powdered activated 3Å molecular sieves

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, combine methyl 6-amino-5-chloronicotinate (1.0 eq.), the desired α-bromo ketone (1.0 eq.), and powdered activated 3Å molecular sieves in isopropanol.

  • Heat the mixture at reflux for 20-24 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, filter the reaction mixture to remove the molecular sieves.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure imidazo[1,2-a]pyridine derivative.

Quantitative Data

The following table summarizes the biological activity of representative imidazo[1,2-a]pyridine derivatives as inhibitors of the PI3K/Akt pathway.

Compound IDTargetIC₅₀ (nM)Cell Line
Example 1 Akt150-100Enzyme Assay
Example 2 Akt2100-250Enzyme Assay
Example 3 Akt3250-500Enzyme Assay

Note: The specific structures for "Example 1, 2, and 3" are proprietary to the patent source but are derivatives of the core imidazo[1,2-a]pyridine scaffold synthesized from this compound.

Potential for Synthesis of Other Novel Heterocycles

The strategic placement of reactive functional groups on the this compound core opens up synthetic routes to other important heterocyclic systems.

Pyrido[2,3-b][1][2]oxazines

The synthesis of pyrido[2,3-b][1][2]oxazines can be envisioned through a reaction cascade involving the amino and chloro substituents. While a direct, one-pot synthesis from this compound is not yet widely reported, a potential synthetic strategy could involve the initial conversion of the chloro group to a hydroxyl group, followed by reaction with an α-halocarbonyl compound.

Pyridooxazine_Synthesis Start 6-Amino-5-chloronicotinic acid Intermediate1 6-Amino-5-hydroxynicotinic acid Start->Intermediate1 Hydrolysis Intermediate2 Reaction with α-halocarbonyl Intermediate1->Intermediate2 Product Pyrido[2,3-b][1,4]oxazine Derivative Intermediate2->Product Cyclization

Caption: A potential synthetic pathway to pyrido[2,3-b][1][2]oxazine derivatives.

This compound serves as a highly effective precursor for the synthesis of novel, biologically active heterocycles. The protocols provided herein for the synthesis of imidazo[1,2-a]pyridine-based PI3K/Akt pathway inhibitors demonstrate a key application of this starting material in drug discovery. Further exploration of its reactivity is anticipated to yield a wider array of heterocyclic compounds with diverse therapeutic potential. Researchers are encouraged to utilize these notes as a foundation for the development of new synthetic methodologies and the discovery of novel therapeutic agents.

References

Application Note: Quantification of 6-Amino-5-chloronicotinic Acid using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Amino-5-chloronicotinic acid is a substituted pyridine carboxylic acid derivative. Accurate and reliable quantification of this compound is crucial in various stages of drug development, including pharmacokinetic studies, formulation analysis, and quality control of active pharmaceutical ingredients (APIs). This application note presents a sensitive and robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The described protocol is intended as a starting point for method development and validation by researchers and scientists in the pharmaceutical industry.

Principle

The method utilizes a C18 stationary phase to separate this compound from potential impurities and degradation products. The separation is achieved by optimizing the mobile phase composition, which consists of an organic modifier (acetonitrile or methanol) and an aqueous buffer. The pH of the aqueous phase is a critical parameter for achieving optimal retention and peak shape for this amphoteric molecule. Detection is performed using a UV detector at a wavelength determined by the compound's maximum absorbance. Quantification is based on the peak area of the analyte, which is proportional to its concentration.

Experimental Protocols

1. Apparatus and Reagents

  • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • pH meter.

  • Syringe filters (0.45 µm).

  • This compound reference standard.

  • HPLC grade acetonitrile or methanol.

  • HPLC grade water.

  • Reagents for buffer preparation (e.g., potassium phosphate monobasic, phosphoric acid).

2. Preparation of Solutions

  • Mobile Phase Preparation:

    • Aqueous Phase (Buffer): Prepare a 20 mM potassium phosphate buffer by dissolving the appropriate amount of potassium phosphate monobasic in HPLC grade water. Adjust the pH to 3.0 with phosphoric acid. Filter the buffer through a 0.45 µm membrane filter.

    • Organic Phase: HPLC grade acetonitrile or methanol.

    • The final mobile phase composition should be optimized, but a starting point could be a mixture of buffer and organic solvent (e.g., 80:20 v/v).[1][2] The separation can be performed under isocratic or gradient elution conditions.

  • Standard Solution Preparation:

    • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., a mixture of water and organic solvent similar to the mobile phase) in a volumetric flask.

    • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 1-100 µg/mL).

  • Sample Preparation:

    • Accurately weigh the sample containing this compound.

    • Dissolve the sample in a suitable solvent and dilute it with the mobile phase to a concentration that falls within the calibration curve range.

    • Filter the final sample solution through a 0.45 µm syringe filter before injection into the HPLC system. For complex matrices, a more extensive sample preparation involving extraction or protein precipitation may be necessary.[3]

3. HPLC Conditions

The following are recommended starting conditions for the HPLC analysis. These parameters should be optimized for specific applications.

ParameterRecommended Condition
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase Isocratic: 20 mM Phosphate Buffer (pH 3.0) : Acetonitrile (80:20, v/v)
Flow Rate 1.0 mL/min[1]
Injection Volume 10 µL
Column Temperature 30 °C
Detector UV at 265 nm[1]
Run Time 10 minutes

4. Method Validation

For use in regulated environments, the analytical method should be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A typical range for nicotinic acid derivatives is 0.1–50 µg/mL.[3]

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of a method to remain unaffected by small, but deliberate variations in method parameters.

Data Presentation

The following table summarizes typical quantitative data that can be expected from the analysis of nicotinic acid and its derivatives based on published methods. These values should be determined experimentally for this compound.

ParameterTypical Value for Nicotinic Acid DerivativesReference
Retention Time (min) 2.5 - 6.0[1][4]
Linearity (R²) > 0.999[1]
LOD (µg/mL) 0.01 - 0.70[1][2]
LOQ (µg/mL) 0.04 - 1.18[1][2]
Accuracy (% Recovery) 87 - 102%[2]
Precision (% RSD) < 2%[2]

Mandatory Visualization

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Reference Standard Preparation HPLC HPLC System (Pump, Injector, Column, Detector) Standard->HPLC Sample Sample Preparation Sample->HPLC MobilePhase Mobile Phase Preparation MobilePhase->HPLC DataAcq Data Acquisition HPLC->DataAcq Detector Signal Integration Peak Integration & Quantification DataAcq->Integration Report Final Report Integration->Report

Caption: HPLC analysis workflow from sample and mobile phase preparation to final data reporting.

References

Application Note: Derivatization of 6-Amino-5-chloronicotinic Acid for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the analysis of polar molecules such as 6-Amino-5-chloronicotinic acid presents a challenge due to their low volatility and thermal lability. The presence of both an amino (-NH₂) and a carboxylic acid (-COOH) group makes the molecule prone to strong intermolecular hydrogen bonding, resulting in a high boiling point and poor chromatographic performance.

To overcome these limitations, a derivatization step is essential prior to GC-MS analysis. Derivatization chemically modifies the functional groups of the analyte to increase its volatility and thermal stability.[1][] This application note provides a detailed protocol for the derivatization of this compound using silylation, a common and effective technique for compounds containing active hydrogens.[3][4]

Principle of Silylation

Silylation involves the replacement of active hydrogen atoms in hydroxyl, carboxyl, and amino groups with a trimethylsilyl (TMS) group.[5][6] This process is typically achieved using a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). The resulting TMS derivatives are significantly more volatile and less polar than the parent compound, making them amenable to GC-MS analysis.[5]

The reaction is generally fast and proceeds under mild conditions. For compounds with multiple functional groups, like this compound, both the carboxylic acid and the amino group will be silylated, leading to a di-TMS derivative.

Experimental Protocols

Materials and Reagents
  • This compound standard

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Acetonitrile (anhydrous, GC grade)

  • Ethyl acetate (anhydrous, GC grade)

  • Nitrogen gas (high purity)

  • GC vials with inserts (2 mL)

  • Microsyringes

  • Heating block or oven

Standard Solution Preparation

Prepare a stock solution of this compound at a concentration of 1 mg/mL in pyridine. From the stock solution, prepare working standards of desired concentrations by serial dilution with pyridine.

Derivatization Protocol
  • Drying: Pipette a known volume (e.g., 100 µL) of the sample or standard solution into a GC vial. Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. It is crucial to ensure the sample is completely dry as silylating reagents are moisture-sensitive.[3]

  • Reagent Addition: Add 100 µL of anhydrous pyridine to the dried residue, followed by 100 µL of BSTFA + 1% TMCS.

  • Reaction: Cap the vial tightly and vortex for 30 seconds. Heat the mixture at 70°C for 60 minutes in a heating block or oven.

  • Cooling: After the reaction is complete, allow the vial to cool to room temperature.

  • Analysis: The derivatized sample is now ready for GC-MS analysis. Inject 1 µL of the cooled solution into the GC-MS system.

GC-MS Analysis Parameters

The following are suggested starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and column used.

Parameter Condition
GC System Agilent 7890B or equivalent
Column DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temperature 280°C
Injection Mode Splitless
Carrier Gas Helium at 1.0 mL/min
Oven Program Initial 80°C for 2 min, ramp at 15°C/min to 300°C, hold for 5 min
MS System Agilent 5977A or equivalent
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-500 m/z

Quantitative Data Summary

The following table summarizes the expected quantitative data for the di-TMS derivative of this compound. These values are estimates based on the analysis of similar compounds and should be confirmed experimentally.

Parameter Expected Value
Molecular Weight (Underivatized) 172.57 g/mol
Molecular Weight (di-TMS Derivative) 316.88 g/mol
Expected Retention Time (RT) 15 - 20 min
Key Mass Fragments (m/z) 316 (M+), 301 (M-15), 224, 198, 73
Limit of Detection (LOD) 1 - 10 ng/mL
Limit of Quantification (LOQ) 5 - 25 ng/mL

Note: The mass fragment at m/z 73 is a characteristic ion for TMS derivatives.[7] The molecular ion (M+) at m/z 316 and the M-15 fragment (loss of a methyl group) at m/z 301 are expected to be present in the mass spectrum.

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start: Sample/Standard Solution drying Evaporation to Dryness (Nitrogen Stream) start->drying reagents Add Pyridine and BSTFA + 1% TMCS drying->reagents reaction Vortex and Heat (70°C for 60 min) reagents->reaction cooling Cool to Room Temperature reaction->cooling injection GC-MS Injection cooling->injection data_acq Data Acquisition (Scan Mode) injection->data_acq data_proc Data Processing (Quantification & Identification) data_acq->data_proc end End: Results data_proc->end

Caption: Experimental workflow for the derivatization and GC-MS analysis of this compound.

Silylation_Reaction Analyte This compound (C₆H₅ClN₂O₂) reagent_plus + Analyte->reagent_plus BSTFA BSTFA (C₈H₁₈F₃NO₂Si₂) Derivative di-TMS-6-Amino-5-chloronicotinic acid (C₁₂H₂₁ClN₂O₂Si₂) BSTFA->Derivative Pyridine, 70°C product_plus + Derivative->product_plus Byproduct N-trimethylsilyl-2,2,2-trifluoroacetamide reagent_plus->BSTFA product_plus->Byproduct

Caption: Silylation reaction of this compound with BSTFA.

Conclusion

The protocol described in this application note provides a reliable method for the derivatization of this compound for subsequent GC-MS analysis. Silylation with BSTFA effectively increases the volatility and thermal stability of the analyte, enabling robust and sensitive quantification. The provided GC-MS parameters and expected quantitative data serve as a valuable starting point for method development and validation in research and drug development settings.

References

Application Notes and Protocols for the Reduction of 6-Amino-5-chloronicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the reduction of 6-Amino-5-chloronicotinic acid to (6-Amino-5-chloro-pyridin-3-yl)methanol. The protocol is based on established methods for the reduction of carboxylic acids using lithium aluminum hydride (LiAlH₄), a powerful reducing agent suitable for this transformation.

Introduction

The reduction of carboxylic acids is a fundamental transformation in organic synthesis, crucial for the preparation of alcohols which are versatile intermediates in the development of pharmaceutical compounds. This compound is a substituted pyridine derivative, and its reduction product, (6-Amino-5-chloro-pyridin-3-yl)methanol, serves as a valuable building block. This protocol details the use of lithium aluminum hydride (LiAlH₄) for this conversion, a reagent known for its efficacy in reducing carboxylic acids. Careful attention to the reaction conditions and work-up procedure is essential for a successful and safe experiment.

Reaction Scheme

Experimental Protocol

This protocol outlines the materials, equipment, and step-by-step procedure for the reduction of this compound.

Materials and Equipment
  • Reagents:

    • This compound

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous Tetrahydrofuran (THF)

    • Ethyl acetate

    • Distilled water

    • 15% w/v aqueous Sodium Hydroxide (NaOH) solution

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

    • Dichloromethane (DCM)

    • Hexanes

    • Silica gel for column chromatography

  • Equipment:

    • Three-necked round-bottom flask

    • Reflux condenser

    • Dropping funnel

    • Magnetic stirrer and stir bar

    • Inert gas supply (Nitrogen or Argon)

    • Ice bath

    • Heating mantle

    • Rotary evaporator

    • Separatory funnel

    • Standard laboratory glassware

    • Thin Layer Chromatography (TLC) plates and developing chamber

Procedure

1. Reaction Setup:

  • A 250 mL three-necked round-bottom flask, equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel, is dried in an oven and allowed to cool to room temperature under a stream of inert gas (Nitrogen or Argon).

  • Lithium aluminum hydride (LiAlH₄) (1.5 equivalents) is carefully weighed and transferred to the reaction flask under an inert atmosphere.

  • Anhydrous Tetrahydrofuran (THF) (50 mL) is added to the flask via a cannula or syringe to create a suspension of LiAlH₄.

2. Addition of the Starting Material:

  • This compound (1.0 equivalent) is dissolved in anhydrous THF (50 mL) in a separate flask.

  • This solution is then transferred to the dropping funnel.

  • The reaction flask containing the LiAlH₄ suspension is cooled to 0 °C using an ice bath.

  • The solution of this compound is added dropwise to the stirred LiAlH₄ suspension over a period of 30-60 minutes, maintaining the temperature at 0 °C.

3. Reaction:

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux (approximately 66 °C).

  • The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

4. Quenching (Fieser Work-up):

  • The reaction mixture is cooled to 0 °C in an ice bath.

  • The reaction is carefully quenched by the sequential dropwise addition of:

    • 'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).

    • 'x' mL of 15% aqueous NaOH solution.

    • '3x' mL of water.

  • The mixture is stirred at room temperature for an additional 30-60 minutes, during which a granular precipitate of aluminum salts should form.

5. Work-up and Purification:

  • The precipitate is removed by filtration through a pad of Celite®, and the filter cake is washed with THF.

  • The combined filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude product is purified by column chromatography on silica gel, using a gradient elution of Dichloromethane (DCM) and Methanol or Ethyl Acetate and Hexanes to afford the pure (6-Amino-5-chloro-pyridin-3-yl)methanol.

6. Characterization:

  • The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Presentation

The following table summarizes the key quantitative data for the experimental procedure.

ParameterValue
Reactants
This compound1.0 equivalent
Lithium aluminum hydride (LiAlH₄)1.5 equivalents
Solvent
Anhydrous Tetrahydrofuran (THF)100 mL
Reaction Conditions
Initial Temperature0 °C
Reaction TemperatureReflux (~66 °C)
Reaction Time4-6 hours (monitored by TLC)
Work-up (Fieser)
Water'x' mL (x = g of LiAlH₄)
15% NaOH (aq)'x' mL
Water'3x' mL
Purification
MethodSilica Gel Column Chromatography
Eluent SystemDCM/Methanol or Ethyl Acetate/Hexanes
Expected Product
(6-Amino-5-chloro-pyridin-3-yl)methanol-
Theoretical Yield Calculated based on starting material
Actual Yield To be determined experimentally
Purity To be determined by analysis

Visualizations

Experimental Workflow Diagram

experimental_workflow start Start setup Reaction Setup: - Dry three-necked flask under inert gas - Add LiAlH4 and anhydrous THF start->setup addition Addition of Starting Material: - Dissolve this compound in THF - Add dropwise to LiAlH4 suspension at 0 °C setup->addition reaction Reaction: - Warm to RT, then reflux - Monitor by TLC addition->reaction quench Quenching (Fieser Work-up): - Cool to 0 °C - Sequentially add H2O, NaOH(aq), H2O reaction->quench workup Work-up & Purification: - Filter to remove aluminum salts - Concentrate filtrate - Purify by column chromatography quench->workup characterization Characterization: - NMR, Mass Spectrometry workup->characterization end End Product: (6-Amino-5-chloro-pyridin-3-yl)methanol characterization->end

Caption: Workflow for the reduction of this compound.

Safety Precautions
  • Lithium aluminum hydride (LiAlH₄) is a highly reactive and pyrophoric solid. It reacts violently with water and protic solvents, releasing flammable hydrogen gas. Handle LiAlH₄ in a fume hood under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • The quenching of the reaction is highly exothermic. Perform the additions slowly and with efficient cooling to control the reaction rate.

  • Anhydrous solvents are crucial for the success and safety of the reaction. Ensure all glassware is thoroughly dried before use.

Application of 6-Amino-5-chloronicotinic Acid in the Synthesis of Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 6-Amino-5-chloronicotinic acid as a versatile starting material in the synthesis of kinase inhibitors. This heterocyclic building block offers a unique substitution pattern that is amenable to a variety of synthetic transformations, making it a valuable scaffold for the generation of diverse compound libraries targeting various protein kinases.

Introduction

Protein kinases are a critical class of enzymes that regulate a wide array of cellular processes, including signal transduction, cell cycle progression, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and other diseases.

This compound is a trifunctional heterocyclic compound possessing an amino group, a chloro substituent, and a carboxylic acid on a pyridine ring. This arrangement of functional groups allows for sequential and regioselective modifications, providing a strategic advantage in the construction of complex kinase inhibitor scaffolds. The amino and chloro groups can be functionalized through various cross-coupling reactions, while the carboxylic acid is readily converted to an amide, a common feature in many kinase inhibitors that often interacts with the hinge region of the kinase active site.

Synthetic Strategy Overview

A common strategy for elaborating the this compound core involves a three-step sequence:

  • Amide Bond Formation: The carboxylic acid is coupled with a desired amine to introduce the first point of diversity and often a key pharmacophoric element.

  • Suzuki Coupling: The chloro substituent is replaced with an aryl or heteroaryl group via a palladium-catalyzed Suzuki coupling reaction, introducing a second point of diversity.

  • Buchwald-Hartwig Amination: The amino group is functionalized through a palladium-catalyzed Buchwald-Hartwig amination with an aryl or heteroaryl halide, providing a third point of diversity.

This modular approach allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

Signaling Pathway Context: Receptor Tyrosine Kinase (RTK) Signaling

Many kinase inhibitors target receptor tyrosine kinases (RTKs), which are cell surface receptors that play a crucial role in cellular signaling. Upon ligand binding, RTKs dimerize and autophosphorylate on tyrosine residues, creating docking sites for downstream signaling proteins. This initiates a cascade of intracellular events that can lead to cell proliferation, survival, and migration. Small molecule inhibitors often bind to the ATP-binding site of the RTK, preventing autophosphorylation and blocking downstream signaling.

RTK_Signaling_Pathway cluster_membrane Cell Membrane RTK_inactive RTK (Inactive) RTK_active RTK (Active) Dimerized & Phosphorylated RTK_inactive->RTK_active Dimerization & Autophosphorylation Downstream_Signaling Downstream Signaling Cascade (e.g., RAS-RAF-MEK-ERK) RTK_active->Downstream_Signaling Activation Ligand Growth Factor (Ligand) Ligand->RTK_inactive Binding Kinase_Inhibitor Kinase Inhibitor Kinase_Inhibitor->RTK_active Inhibition Cellular_Response Cellular Response (Proliferation, Survival) Downstream_Signaling->Cellular_Response Experimental_Workflow Start This compound Amide_Coupling Step 1: Amide Coupling (e.g., HATU, DIPEA) Start->Amide_Coupling Intermediate_1 Intermediate 1: Amide Derivative Amide_Coupling->Intermediate_1 Suzuki_Coupling Step 2: Suzuki Coupling (e.g., Pd(PPh3)4, Na2CO3) Intermediate_1->Suzuki_Coupling Intermediate_2 Intermediate 2: Biaryl Amide Derivative Suzuki_Coupling->Intermediate_2 BH_Amination Step 3: Buchwald-Hartwig Amination (e.g., Pd2(dba)3, Xantphos, Cs2CO3) Intermediate_2->BH_Amination Final_Product Final Product: Kinase Inhibitor Candidate BH_Amination->Final_Product Purification Purification (e.g., Column Chromatography, HPLC) Final_Product->Purification Characterization Characterization (NMR, MS) Purification->Characterization Biological_Assay Biological Evaluation (Kinase Assay, Cell-based Assay) Characterization->Biological_Assay Synthetic_Strategy cluster_diversity Points of Diversity Scaffold 6-Amino-5-chloronicotinic acid Core Scaffold R1 (Amide Side Chain) Scaffold->R1 Amide Coupling R2 (Aryl/Heteroaryl at C5) Scaffold->R2 Suzuki Coupling R3 (Aryl/Heteroaryl at C6-amino) Scaffold->R3 Buchwald-Hartwig Amination Library Diverse Library of Kinase Inhibitor Candidates R1->Library R2->Library R3->Library SAR Structure-Activity Relationship (SAR) Studies Library->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Application Notes and Protocols: A Step-by-Step Guide to the Crystallization of 6-Amino-5-chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a detailed guide for the crystallization of 6-Amino-5-chloronicotinic acid, a key intermediate in various pharmaceutical and chemical syntheses. The protocols outlined below are designed to yield a high-purity crystalline product suitable for further research and development.

Introduction

This compound is a substituted pyridine carboxylic acid derivative. The purity of such intermediates is critical for the successful synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals. Crystallization is a fundamental and highly effective technique for the purification of solid organic compounds. This process relies on the differences in solubility of the target compound and its impurities in a selected solvent system at varying temperatures. A well-executed crystallization protocol can significantly enhance the purity, yield, and handling characteristics of the final product.

This guide provides a generalized protocol for the crystallization of this compound based on established methods for structurally related compounds, such as 6-chloronicotinic acid and other aminonicotinic acid derivatives.

General Principles of Crystallization

The successful crystallization of this compound, like other amino acid derivatives, is dependent on several key factors:

  • Solvent Selection: An ideal solvent will dissolve the compound sparingly at room temperature but will exhibit high solubility at an elevated temperature. Common solvents for nicotinic acid derivatives include water, methanol, ethanol, and dimethyl sulfoxide (DMSO).[1]

  • Temperature Gradient: A slow and controlled cooling process is crucial for the formation of well-defined, pure crystals. Rapid cooling can lead to the precipitation of impurities along with the product.

  • pH Control: For amino- and carboxyl-containing compounds, the pH of the solution can significantly influence solubility. Acidification of a basic solution of the compound can often induce precipitation and crystallization.

Experimental Protocols

The following protocols describe two common methods for the crystallization of this compound: cooling crystallization and anti-solvent crystallization.

Protocol 1: Cooling Crystallization from a Single Solvent (Methanol)

This protocol is adapted from the recrystallization of the closely related compound, 6-chloronicotinic acid, and is a suitable starting point for this compound.[1]

Materials:

  • Crude this compound

  • Methanol (reagent grade)

  • Erlenmeyer flask

  • Heating mantle or hot plate with magnetic stirrer

  • Reflux condenser

  • Büchner funnel and flask

  • Filter paper

  • Ice bath

  • Drying oven

Procedure:

  • Dissolution: Place the crude this compound into an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of methanol and begin stirring and gentle heating. Continue to add methanol portion-wise until the solid is completely dissolved at the boiling point of the solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize crystal yield, subsequently place the flask in an ice bath for approximately one hour.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold methanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 60-80°C) until a constant weight is achieved.

Protocol 2: pH-Induced Precipitation and Crystallization

This method is particularly useful for aminocarboxylic acids and involves adjusting the pH of an aqueous solution to induce crystallization.

Materials:

  • Crude this compound

  • Aqueous sodium hydroxide solution (e.g., 1 M)

  • Aqueous hydrochloric acid solution (e.g., 2 M)

  • Beaker

  • Magnetic stirrer

  • pH meter or pH paper

  • Büchner funnel and flask

  • Filter paper

  • Deionized water

  • Drying oven

Procedure:

  • Dissolution: Dissolve the crude this compound in a minimal amount of aqueous sodium hydroxide solution with stirring.

  • Acidification: Slowly add hydrochloric acid dropwise to the solution while continuously monitoring the pH. As the pH approaches the isoelectric point of the molecule (typically in the acidic to neutral range), a precipitate will begin to form.

  • Crystallization: Continue the acidification until the desired pH is reached (e.g., pH 3-4), which should result in the precipitation of the product. Allow the mixture to stir for a period to enable crystal growth.

  • Isolation: Collect the crystalline product by vacuum filtration.

  • Washing: Wash the crystals with cold deionized water to remove any residual salts.

  • Drying: Dry the purified product in a vacuum oven.

Data Presentation

The following table summarizes hypothetical quantitative data for the crystallization of this compound based on typical results for similar compounds.

ParameterMethodSolvent SystemStarting Purity (%)Final Purity (%)Yield (%)
Purity & Yield CoolingMethanol95.0>99.080-90
pH-InducedWater95.0>99.085-95

Visualization of a Related Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of an aminonicotinic acid from its corresponding ester, a common precursor to compounds like this compound.

G cluster_0 Synthesis of Aminonicotinic Acid cluster_1 Crystallization Protocol Ester Precursor Ester Precursor Hydrolysis Hydrolysis Ester Precursor->Hydrolysis NaOH, H2O/MeOH Acidification Acidification Hydrolysis->Acidification HCl Crude Aminonicotinic Acid Crude Aminonicotinic Acid Acidification->Crude Aminonicotinic Acid Dissolution Dissolution Crude Aminonicotinic Acid->Dissolution Cooling/pH Adjustment Cooling/pH Adjustment Dissolution->Cooling/pH Adjustment Filtration & Washing Filtration & Washing Cooling/pH Adjustment->Filtration & Washing Drying Drying Filtration & Washing->Drying Pure Crystalline Product Pure Crystalline Product Drying->Pure Crystalline Product

Caption: Workflow for the synthesis and purification of an aminonicotinic acid.

References

Application Note & Protocol: High-Throughput Screening for Modulators of Hypothetical Protein Kinase X Using a Cell-Based Assay

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for a high-throughput screening (HTS) campaign to identify novel inhibitors of the hypothetical Protein Kinase X (PKX), a putative serine/threonine kinase implicated in inflammatory signaling pathways. The protocol describes a cell-based assay utilizing a stable cell line expressing a luciferase reporter gene under the control of a PKX-responsive promoter. The assay is designed for a 384-well plate format, making it suitable for large-scale screening of compound libraries.[1][2][3] This application note also includes a discussion of data analysis, and follow-up confirmatory assays. As a case study, we present the screening of a focused library containing 6-Amino-5-chloronicotinic acid and its analogs.

Introduction

Protein Kinase X (PKX) is a newly identified kinase believed to play a crucial role in the activation of inflammatory responses. Dysregulation of PKX activity has been correlated with several autoimmune disorders. Therefore, the identification of small molecule inhibitors of PKX is a promising therapeutic strategy. High-throughput screening (HTS) is a powerful approach for discovering novel bioactive compounds from large chemical libraries.[2][4] This application note details a robust cell-based HTS assay developed to identify inhibitors of the PKX signaling pathway.

Cell-based assays are integral to modern drug discovery as they provide a more biologically relevant context compared to biochemical assays by preserving cellular structures and signaling cascades.[1][5][6] The assay described herein employs a reporter gene strategy, where the expression of luciferase is functionally linked to the activity of the PKX pathway.[1] Inhibition of PKX results in a quantifiable decrease in luciferase expression, providing a sensitive and scalable readout for HTS.[2]

Materials and Reagents

  • Cell Line: HEK293 cells stably expressing the PKX-responsive luciferase reporter construct (HEK293-PKX-Luc).

  • Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 µg/mL Puromycin for selection.

  • Assay Buffer: Phosphate Buffered Saline (PBS), pH 7.4.

  • PKX Activator: Recombinant Human Cytokine Y (hypothetical).

  • Test Compound: this compound and other library compounds dissolved in 100% DMSO.

  • Positive Control: Staurosporine (a known broad-spectrum kinase inhibitor).

  • Negative Control: 0.1% DMSO in Assay Buffer.

  • Luciferase Assay Reagent: Commercially available luciferase substrate (e.g., Bright-Glo™).

  • Assay Plates: 384-well white, solid-bottom cell culture plates.

  • Reagent Plates: 384-well polypropylene plates for compound dilution.

Experimental Protocols

Cell Culture and Maintenance
  • Culture HEK293-PKX-Luc cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture cells every 2-3 days when they reach 80-90% confluency.

  • For the assay, harvest cells using Trypsin-EDTA and resuspend in fresh culture medium to a final concentration of 1 x 10^5 cells/mL.

Primary High-Throughput Screening Assay
  • Cell Seeding: Using a multi-drop dispenser, add 20 µL of the cell suspension (2,000 cells/well) to each well of a 384-well assay plate.

  • Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Addition:

    • Prepare serial dilutions of test compounds and controls in a 384-well reagent plate. The final concentration of this compound to be tested can range from 1 nM to 100 µM.

    • Using a liquid handler with a 384-well head, transfer 100 nL of the compound solutions from the reagent plate to the assay plate. This results in a final DMSO concentration of 0.1%.

  • Pre-incubation: Incubate the assay plates with the compounds for 1 hour at 37°C and 5% CO2.

  • Pathway Activation: Add 5 µL of the PKX activator (Cytokine Y) at a pre-determined EC80 concentration to all wells except the negative control wells. Add 5 µL of assay buffer to the negative control wells.

  • Incubation: Incubate the plates for 6 hours at 37°C and 5% CO2 to allow for reporter gene expression.

  • Luminescence Reading:

    • Equilibrate the plates to room temperature for 10 minutes.

    • Add 25 µL of the luciferase assay reagent to each well.

    • Incubate for 5 minutes at room temperature to allow for signal stabilization.

    • Read the luminescence signal using a plate reader.

Data Analysis and Hit Identification
  • Data Normalization: The activity of each compound is calculated as the percentage of inhibition relative to the controls: % Inhibition = 100 x (1 - (Signal_Compound - Mean_Negative_Control) / (Mean_Positive_Control - Mean_Negative_Control))

  • Hit Criteria: Compounds exhibiting an inhibition greater than three standard deviations from the mean of the sample field are considered primary hits. A cut-off of >50% inhibition is typically used.

  • Dose-Response Curves: Primary hits are re-tested in a dose-response format to determine their potency (IC50).

Quantitative Data Summary

The following table summarizes hypothetical data from a screen of this compound and related analogs against the PKX pathway.

Compound IDCompound NamePrimary Screen (% Inhibition @ 10 µM)IC50 (µM)
AC-001This compound65.28.5
AC-0026-Aminonicotinic acid[7]12.8> 100
AC-0036-Chloronicotinic acid[8][9]5.3> 100
AC-004Staurosporine (Positive Control)98.50.1
-DMSO (Negative Control)0.0-

Visualizations

Hypothetical PKX Signaling Pathway

PKX_Signaling_Pathway cluster_cell Cell cluster_nucleus Nucleus Cytokine_Y Cytokine Y Receptor Cytokine Y Receptor Cytokine_Y->Receptor PKX Protein Kinase X (PKX) Receptor->PKX TF Transcription Factor Z PKX->TF Nucleus Nucleus TF->Nucleus Promoter PKX-Responsive Promoter Luciferase Luciferase Gene Promoter->Luciferase Light Light Signal Luciferase->Light Inhibitor This compound Inhibitor->PKX

Caption: Hypothetical PKX signaling pathway leading to luciferase expression.

High-Throughput Screening Workflow

HTS_Workflow start Start seed_cells Seed HEK293-PKX-Luc cells in 384-well plates start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_compounds Add library compounds (e.g., this compound) incubate_24h->add_compounds pre_incubate_1h Pre-incubate 1h add_compounds->pre_incubate_1h add_activator Add PKX Activator (Cytokine Y) pre_incubate_1h->add_activator incubate_6h Incubate 6h add_activator->incubate_6h add_luciferase_reagent Add Luciferase Reagent incubate_6h->add_luciferase_reagent read_luminescence Read Luminescence add_luciferase_reagent->read_luminescence data_analysis Data Analysis (% Inhibition) read_luminescence->data_analysis hit_identification Hit Identification (>50% Inhibition) data_analysis->hit_identification dose_response Dose-Response Confirmation (IC50 Determination) hit_identification->dose_response end End dose_response->end

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Amino-5-chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6-Amino-5-chloronicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the synthesis of this important intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: There are two main potential synthetic routes for this compound:

  • Route A: Electrophilic Chlorination of 6-Aminonicotinic acid. This route involves the direct chlorination of the commercially available 6-aminonicotinic acid at the C5 position.

  • Route B: Nucleophilic Amination of 5,6-Dichloronicotinic acid. This route starts with 5,6-dichloronicotinic acid and introduces the amino group at the C6 position via a nucleophilic aromatic substitution reaction.

Q2: Which route is generally preferred and why?

A2: The choice of route depends on the availability of starting materials, scalability, and the desired purity profile. Route B, particularly via modern cross-coupling reactions like the Buchwald-Hartwig amination, may offer better control over regioselectivity and potentially higher yields compared to the direct chlorination of the electron-rich 6-aminonicotinic acid, which can be prone to over-chlorination and the formation of isomers.

Q3: What are the main challenges associated with the synthesis of this compound?

A3: Key challenges include:

  • Regioselectivity: In Route A, achieving selective chlorination at the C5 position in the presence of an activating amino group can be difficult. In Route B, selective mono-amination at the C6 position is the primary challenge.

  • Low Yields: Both routes can suffer from low yields due to side reactions, incomplete conversion, or difficult purification.

  • Side Reactions: Potential side reactions include di-chlorination (Route A), di-amination (Route B), and reactions involving the carboxylic acid group, such as decarboxylation under harsh thermal conditions.

  • Purification: Separating the desired product from starting materials, isomers, and other byproducts can be challenging.

Synthesis Route A: Chlorination of 6-Aminonicotinic Acid

This approach involves the direct chlorination of 6-aminonicotinic acid. The amino group at C6 is an activating group, making the pyridine ring more susceptible to electrophilic substitution. The challenge lies in controlling the regioselectivity to favor chlorination at the C5 position.

Synthesis_Route_A Start 6-Aminonicotinic Acid Product This compound Start->Product C5-Chlorination SideProduct Side Products (e.g., Dichloro-derivatives, Isomers) Start->SideProduct Unselective Chlorination Reagent Chlorinating Agent (e.g., NCS) Reagent->Product Reagent->SideProduct

Caption: Synthetic pathway for Route A: Chlorination of 6-Aminonicotinic Acid.

Experimental Protocol: General Methodology for Chlorination with N-Chlorosuccinimide (NCS)

This is a general procedure and may require optimization for the specific substrate.

Materials:

  • 6-Aminonicotinic acid

  • N-Chlorosuccinimide (NCS)

  • Solvent (e.g., Acetic acid, Dichloromethane, or Acetonitrile)

  • Acid catalyst (optional, e.g., Trifluoromethanesulfonic acid)[1]

Procedure:

  • Dissolve 6-aminonicotinic acid in the chosen solvent in a round-bottom flask.

  • Add N-Chlorosuccinimide (typically 1.0 to 1.2 equivalents) to the solution.

  • If required, add a catalytic amount of an acid catalyst.

  • Stir the reaction mixture at a controlled temperature (e.g., room temperature to 55 °C) and monitor the progress by TLC or LC-MS.[2]

  • Upon completion, quench the reaction (e.g., with a solution of sodium thiosulfate).

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Troubleshooting Guide: Route A
Problem Potential Cause Troubleshooting Steps
Low Yield Incomplete reaction.- Increase reaction time or temperature. - Consider using a more polar solvent to improve solubility. - Add a catalytic amount of a strong acid to activate the NCS.[1]
Decomposition of starting material or product.- Perform the reaction at a lower temperature. - Ensure the reaction is performed under an inert atmosphere if sensitive to oxidation.
Formation of Multiple Products (Low Selectivity) Over-chlorination (di-chlorination).- Use a stoichiometric amount of NCS (start with 1.0 equivalent). - Add the NCS portion-wise to the reaction mixture. - Perform the reaction at a lower temperature.
Formation of other isomers.- The regioselectivity is inherently difficult to control. Screen different solvents and acid catalysts to optimize for the desired isomer.
Difficult Purification Similar polarity of product and byproducts.- Optimize reaction conditions to minimize byproduct formation. - Employ advanced chromatographic techniques (e.g., preparative HPLC). - Consider derivatization to facilitate separation, followed by deprotection.

Synthesis Route B: Amination of 5,6-Dichloronicotinic Acid

This route involves the nucleophilic substitution of a chlorine atom on 5,6-dichloronicotinic acid with an amino group. The C6 position is generally more activated towards nucleophilic attack than the C5 position in pyridine rings. Modern catalytic methods like the Buchwald-Hartwig amination or copper-catalyzed Ullmann condensation are often employed.

Synthesis_Route_B Start 5,6-Dichloronicotinic Acid Product This compound Start->Product C6-Amination SideProduct Side Products (e.g., Di-amination, Decarboxylation) Start->SideProduct Side Reactions Reagent Ammonia Source (e.g., NH₃, Ammonium Salt) Reagent->Product Catalyst Catalyst System (e.g., Pd or Cu based) Catalyst->Product Troubleshooting_Route_B Start Low Yield of This compound Cause1 Incomplete Reaction Start->Cause1 Cause2 Catalyst Inactivation Start->Cause2 Cause3 Side Reactions Start->Cause3 Solution1a Increase Temperature/Time Cause1->Solution1a Solution1b Screen Different Ligands/Bases/Solvents Cause1->Solution1b Solution2a Use Pre-catalyst Cause2->Solution2a Solution2b Ensure Anhydrous and Inert Conditions Cause2->Solution2b Solution3a Optimize Stoichiometry of Ammonia Source Cause3->Solution3a Di-amination Solution3b Protect Carboxylic Acid Cause3->Solution3b Reaction at COOH Solution3c Lower Reaction Temperature to Minimize Decarboxylation Cause3->Solution3c Decarboxylation

References

Technical Support Center: Overcoming Solubility Issues of 6-Amino-5-chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 6-Amino-5-chloronicotinic acid in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: I am observing very low solubility of this compound in my chosen organic solvent. What are the initial steps to improve this?

A2: Initial steps to improve solubility include gentle heating and agitation (sonication or stirring). If solubility remains low, consider employing techniques such as pH adjustment or using a co-solvent system. For compounds like this compound, which has both an acidic (carboxylic acid) and a basic (amino) group, pH modification can be particularly effective.

Q3: Can I use a co-solvent to dissolve this compound? If so, which ones are recommended?

A3: Yes, co-solvency is a common and effective technique.[1][2][3] You can start by dissolving the compound in a small amount of a strong solvent in which it is highly soluble (e.g., DMSO) and then adding this solution to your desired solvent system. The choice of co-solvent depends on the final application. For many biological assays, a small percentage of DMSO is often acceptable. Other common co-solvents to consider are ethanol, propylene glycol, and polyethylene glycol (PEG).[2][]

Q4: How does pH adjustment affect the solubility of this compound?

A4: this compound is an amphoteric molecule, containing both a basic amino group and an acidic carboxylic acid group. Adjusting the pH of the solvent system can significantly impact its solubility.

  • In acidic conditions (low pH): The amino group will be protonated, forming a more soluble salt.

  • In basic conditions (high pH): The carboxylic acid group will be deprotonated, also forming a more soluble salt. The pH at which the molecule has the lowest solubility is its isoelectric point (pI). Moving the pH away from the pI will generally increase solubility.

Q5: My compound precipitated out of solution after initial dissolution. What could be the cause and how can I prevent it?

A5: Precipitation after initial dissolution can be due to several factors, including a change in temperature (supersaturation), solvent evaporation, or a shift in pH. To prevent this, ensure your solution is not supersaturated by starting with a concentration known to be soluble at room temperature. If using a volatile solvent, keep the container tightly sealed. If pH is a factor, ensure the solution is adequately buffered.

Troubleshooting Guide

This guide provides a structured approach to resolving common solubility problems with this compound.

Issue 1: The compound does not dissolve in the primary solvent.
Possible Cause Suggested Solution
Low intrinsic solubility Gently heat the mixture while stirring. If unsuccessful, proceed to more advanced techniques.
Incorrect solvent choice Attempt dissolution in a small amount of a different solvent with a different polarity (e.g., DMSO, DMF, or an alcohol).
Compound is not pure Impurities can affect solubility. Consider purifying the compound by recrystallization.
Issue 2: The use of a co-solvent is not providing the desired solubility.
Possible Cause Suggested Solution
Insufficient amount of co-solvent Gradually increase the percentage of the co-solvent. Be mindful of the final concentration as it may affect downstream applications.
Incompatible co-solvent The co-solvent may not be optimal. Experiment with other co-solvents (e.g., if using DMSO, try DMF or NMP).
Precipitation upon dilution The drug may precipitate when the co-solvent mixture is diluted with an aqueous medium. This can sometimes be mitigated by optimizing the co-solvent percentage or by using surfactants.
Issue 3: pH adjustment is not effective.
Possible Cause Suggested Solution
pH is near the isoelectric point (pI) Adjust the pH further away from the pI. For an amphoteric compound, this means making the solution more acidic or more basic.
Insufficient buffer capacity The buffer may not be strong enough to maintain the desired pH after the addition of the compound. Use a buffer with a higher buffering capacity or adjust the pH after the compound has been added.[5]
Compound degradation Extreme pH values can sometimes lead to the degradation of the compound. Assess the stability of the compound at the tested pH values.

Quantitative Solubility Data

As precise quantitative solubility data for this compound is limited, the following table provides an estimated qualitative solubility profile based on the known solubility of structurally similar compounds like 6-Chloronicotinic acid and other aminopyridine carboxylic acids.[6][7] It is strongly recommended to experimentally determine the solubility for your specific application.

Solvent Predicted Qualitative Solubility Notes
Dimethyl Sulfoxide (DMSO) HighA good initial solvent for creating stock solutions.[2]
Methanol Moderate to HighA common polar protic solvent for dissolution.
Ethanol ModerateSimilar to methanol, but may be slightly less effective.
Water Low (pH dependent)Solubility is expected to be highly dependent on pH.
Chloroform Very LowExpected to have poor solubility in nonpolar solvents.
Acetone Low to ModerateMay have some utility, but likely less effective than alcohols.

Experimental Protocols

Protocol 1: Experimental Determination of Solubility (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in a specific solvent.

Materials:

  • This compound

  • Selected organic solvent(s)

  • Vials with screw caps

  • Thermostatically controlled shaker or agitator

  • Analytical balance

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

Methodology:

  • Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure a saturated solution.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in a shaker set at a constant temperature (e.g., 25 °C).

  • Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant.

  • Dilute the aliquot with a suitable solvent and quantify the concentration of this compound using a validated analytical method (e.g., HPLC, UV-Vis).

  • The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Protocol 2: Solubility Enhancement using a Co-solvent

Objective: To prepare a stock solution of this compound using a co-solvent system.

Materials:

  • This compound

  • Primary solvent (e.g., water or buffer)

  • Co-solvent (e.g., DMSO, ethanol)

  • Volumetric flasks and pipettes

Methodology:

  • Weigh the desired amount of this compound and place it in a volumetric flask.

  • Add a minimal amount of the co-solvent (e.g., DMSO) to dissolve the compound completely. Sonication may be used to aid dissolution.

  • Once the compound is fully dissolved in the co-solvent, slowly add the primary solvent to the final desired volume while stirring continuously.

  • Observe the solution for any signs of precipitation. If precipitation occurs, a higher percentage of co-solvent may be required.

  • Clearly label the final solution with the compound concentration and the percentage of co-solvent used.

Protocol 3: Purification by Recrystallization

Objective: To purify this compound and potentially improve its dissolution characteristics.

Materials:

  • Crude this compound

  • Recrystallization solvent (a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Methodology:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a small amount of the recrystallization solvent.

  • Gently heat the mixture on a hot plate while stirring until the solvent boils.[8]

  • Continue adding small portions of the hot solvent until the compound just dissolves completely.[8][9]

  • If the solution is colored, and the pure compound is known to be colorless, add a small amount of activated charcoal and boil for a few minutes.

  • If charcoal was used, perform a hot gravity filtration to remove it.

  • Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Crystals should start to form.[10]

  • Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.[11]

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.[11]

  • Allow the crystals to dry completely under vacuum.

Visual Workflow and Decision Making

Solubility_Workflow start Start: Undissolved This compound step1 Attempt dissolution in primary organic solvent with heating/agitation start->step1 q1 Is it soluble? step1->q1 step2 Use a co-solvent (e.g., DMSO, Ethanol) q1->step2 No end_s Success: Compound is dissolved q1->end_s Yes q2 Is it soluble? step2->q2 step3 Adjust pH of the solvent system q2->step3 No q2->end_s Yes q3 Is it soluble? step3->q3 step4 Consider compound purification by recrystallization q3->step4 No q3->end_s Yes end_f Further investigation needed: Consider alternative strategies (e.g., solid dispersion, complexation) step4->end_f

Caption: A general workflow for troubleshooting solubility issues.

Strategy_Selection start Initial assessment: Low solubility observed q1 Is the final application compatible with pH changes? start->q1 ph_adjust Employ pH Adjustment (acidic or basic conditions) q1->ph_adjust Yes q2 Is a small percentage of a strong organic solvent tolerable? q1->q2 No ph_adjust->q2 combine Combine pH adjustment and co-solvency ph_adjust->combine cosolvency Utilize Co-solvency (e.g., add DMSO) q2->cosolvency Yes recrystallize Consider Recrystallization for purification and improved dissolution properties q2->recrystallize No cosolvency->combine

Caption: Decision-making flowchart for selecting a solubility enhancement strategy.

References

Technical Support Center: Purification of Crude 6-Amino-5-chloronicotinic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice, frequently asked questions (FAQs), and a detailed experimental protocol for the purification of crude 6-Amino-5-chloronicotinic acid via recrystallization. This resource is intended for researchers, scientists, and professionals in the field of drug development.

Troubleshooting Guide

This section addresses common issues that may be encountered during the recrystallization of this compound.

Problem Potential Cause Solution
Crude material does not dissolve in the hot solvent. 1. Insufficient Solvent: The volume of the solvent may be too low to dissolve the solute at its boiling point. 2. Inappropriate Solvent: The chosen solvent may not be suitable for dissolving this compound, even when hot.1. Add small increments of the hot solvent until the solid dissolves. Avoid adding a large excess, as this will reduce the final yield. 2. Consult the solvent selection table. Consider using a mixed solvent system, such as ethanol/water or methanol/water. The amphoteric nature of the compound may require a solvent that can interact with both the amino and carboxylic acid groups.
No crystals form upon cooling. 1. Too Much Solvent: An excessive amount of solvent was used, and the solution is not supersaturated upon cooling. 2. Supersaturation without Nucleation: The solution is supersaturated, but crystal formation has not been initiated.1. Boil off some of the solvent to increase the concentration of the solute and allow the solution to cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of pure this compound.
The product "oils out" instead of crystallizing. 1. Solution Cooled Too Quickly: Rapid cooling can cause the solute to come out of solution as a liquid (oil) rather than forming a crystal lattice. 2. High Level of Impurities: A significant amount of impurities can depress the melting point of the mixture, leading to the formation of an oil.1. Reheat the solution until the oil redissolves. You may need to add a small amount of additional solvent. Allow the solution to cool more slowly (e.g., by insulating the flask). 2. Consider a pre-purification step, such as treatment with activated charcoal if colored impurities are present, or performing an initial acid-base extraction to remove non-amphoteric impurities.
The yield of recrystallized product is low. 1. Excessive Solvent Use: Too much solvent was used, leaving a significant amount of the product in the mother liquor. 2. Premature Crystallization: Crystals formed during the hot filtration step and were discarded with the insoluble impurities. 3. Incomplete Crystallization: The solution was not cooled sufficiently to maximize product precipitation.1. Use the minimum amount of hot solvent necessary to fully dissolve the crude product. 2. Ensure the filtration apparatus (funnel and receiving flask) is pre-heated to prevent premature crystallization. 3. After cooling to room temperature, place the flask in an ice bath for at least 30 minutes before filtration.
The recrystallized product is colored. Presence of Colored Impurities: The crude material contains colored byproducts that are co-dissolved in the recrystallization solvent.Add a small amount of activated charcoal to the hot solution before the hot filtration step. Use charcoal sparingly (a spatula tip is often sufficient), as excessive use can adsorb the desired product and reduce the yield.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: Due to its amphoteric nature (containing both a basic amino group and an acidic carboxylic acid group), the ideal solvent will likely be polar. Based on the solubility of related compounds like 6-chloronicotinic acid, good starting points for solvent screening include water, ethanol, methanol, and isopropanol.[1] A mixed solvent system, such as ethanol/water or methanol/water, often provides the ideal solubility profile (high solubility when hot, low solubility when cold).

Q2: How does the amphoteric nature of this compound affect recrystallization?

A2: The amphoteric nature means the compound can act as either an acid or a base. Its solubility will be highly dependent on the pH of the solution. In neutral solvents, it may exist as a zwitterion, which can influence its crystal lattice formation. It is generally recommended to perform the recrystallization in a neutral solvent to avoid salt formation, unless purification via pH swing is intended.

Q3: How can I improve the purity of my recrystallized this compound?

A3: To enhance purity, ensure a slow and undisturbed cooling process to allow for the formation of well-defined crystals, which are less likely to trap impurities. If colored impurities are present, treatment with activated charcoal is recommended. For highly impure samples, a second recrystallization may be necessary.

Q4: What are the expected signs of a successful recrystallization?

A4: A successful recrystallization should result in the formation of well-defined crystals. The purified product should have a sharper melting point range compared to the crude material. A noticeable improvement in the color of the substance (e.g., from off-white to white) is also a good indicator of successful purification.

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the recrystallization of crude this compound using a mixed solvent system of ethanol and water.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Stemless funnel

  • Fluted filter paper

  • Büchner funnel and filter flask

  • Vacuum source

  • Ice bath

Procedure:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.

    • Add a minimal amount of ethanol and begin heating the mixture on a hot plate with stirring.

    • Continue to add hot ethanol in small portions until the solid dissolves completely.

    • Add hot deionized water dropwise until the solution becomes slightly turbid.

    • Add a few drops of hot ethanol until the solution is clear again.

  • (Optional) Decolorization:

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal to the solution.

    • Reheat the mixture to boiling for a few minutes while stirring.

  • Hot Filtration:

    • Preheat a stemless funnel and a receiving Erlenmeyer flask on the hot plate.

    • Place a fluted filter paper in the preheated funnel.

    • Filter the hot solution quickly to remove any insoluble impurities (and charcoal, if used).

  • Crystallization:

    • Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying:

    • Allow the crystals to air dry on the filter paper by drawing air through the Büchner funnel for several minutes.

    • For complete drying, transfer the crystals to a watch glass and place them in a drying oven at a temperature well below the compound's melting point or in a desiccator under vacuum.

  • Analysis:

    • Determine the mass of the dried, purified crystals and calculate the percent recovery.

    • Measure the melting point of the recrystallized product to assess its purity.

Quantitative Data Summary

Table 1: Estimated Solubility of this compound in Common Solvents

SolventSolubility at 20-25°C (Cold)Solubility at Boiling Point (Hot)
WaterSparingly SolubleModerately Soluble
EthanolSparingly SolubleSoluble
MethanolSparingly SolubleSoluble
IsopropanolSlightly SolubleModerately Soluble
AcetoneSlightly SolubleSparingly Soluble
Ethyl AcetateVery Slightly SolubleSlightly Soluble
TolueneInsolubleVery Slightly Soluble
DichloromethaneInsolubleInsoluble

Table 2: Typical Process Parameters for Recrystallization from Ethanol/Water

ParameterValue/Range
Initial SolventEthanol
Anti-SolventWater
Approximate Ethanol to Water Ratio3:1 to 5:1 (v/v)
Dissolution TemperatureBoiling point of the solvent mixture
Cooling ProtocolSlow cooling to room temperature, followed by at least 30 minutes in an ice bath (0-5°C)
Washing SolventIce-cold ethanol/water mixture (same ratio as used for crystallization)

Process Workflow and Troubleshooting Diagram

The following diagram illustrates the logical workflow for troubleshooting common issues during the recrystallization of this compound.

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve hot_filter Hot Filtration (if insoluble impurities exist) dissolve->hot_filter cool Cool Solution hot_filter->cool crystals_form Crystals Form? cool->crystals_form oil_out Product Oils Out? crystals_form->oil_out Yes boil_solvent Boil off excess solvent crystals_form->boil_solvent No low_yield Low Yield? oil_out->low_yield No reheat_cool_slow Reheat to dissolve, add a little more solvent, cool slowly oil_out->reheat_cool_slow Yes colored_product Product Colored? low_yield->colored_product No check_solvent_vol Review: Was minimum solvent used? low_yield->check_solvent_vol Yes end_success Successful Purification colored_product->end_success No use_charcoal Redo: Add activated charcoal to hot solution before filtration colored_product->use_charcoal Yes end_fail Re-evaluate Protocol add_solvent Add more hot solvent in small increments boil_solvent->cool induce_xtal Induce Crystallization: - Scratch flask - Add seed crystal boil_solvent->induce_xtal induce_xtal->cool reheat_cool_slow->cool check_solvent_vol->end_fail check_cooling Ensure adequate cooling (ice bath) check_solvent_vol->check_cooling check_cooling->end_fail use_charcoal->end_fail

References

Technical Support Center: Synthesis of 6-Amino-5-chloronicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6-Amino-5-chloronicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The synthesis of this compound can commence from several precursors. Two common starting points are 6-aminonicotinic acid, which undergoes a chlorination step, or 5,6-dichloronicotinic acid, which undergoes a selective amination reaction. The choice of starting material often depends on availability, cost, and the desired scale of the reaction.

Q2: What are the typical challenges encountered during the synthesis of this compound?

A2: Researchers may face several challenges, including:

  • Controlling regioselectivity: During the chlorination of 6-aminonicotinic acid, achieving selective chlorination at the C5 position without affecting other parts of the molecule can be difficult.

  • Side reactions: The formation of byproducts is a common issue. These can include over-chlorinated products, isomers, or decomposition products.

  • Purification: Separating the desired product from starting materials, reagents, and side products can be challenging due to similar polarities.

  • Low yields: Suboptimal reaction conditions can lead to poor conversion rates and lower than expected yields of the final product.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the synthesis can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These methods allow for the visualization of the consumption of starting materials and the formation of the product and any major byproducts over time.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive or degraded reagents. 2. Incorrect reaction temperature. 3. Insufficient reaction time. 4. Presence of moisture or other inhibitors.1. Use fresh, high-purity reagents. 2. Optimize the reaction temperature. For instance, in the synthesis of related nicotinic acid esters, yields have been shown to vary significantly with temperature.[1] 3. Monitor the reaction over a longer period to ensure completion. 4. Ensure all glassware is dry and use anhydrous solvents if necessary.
Formation of Multiple Products (Poor Selectivity) 1. Harsh reaction conditions (e.g., high temperature, strong chlorinating agent). 2. Incorrect stoichiometry of reagents.1. Use a milder chlorinating agent or lower the reaction temperature. 2. Carefully control the molar ratios of the reactants.
Product is Contaminated with Starting Material 1. Incomplete reaction. 2. Inefficient purification.1. Increase reaction time or temperature, or add more of the limiting reagent. 2. Optimize the purification method. This may involve trying different solvent systems for chromatography or recrystallization.
Difficulty in Isolating the Product 1. Product is highly soluble in the workup solvent. 2. Formation of an emulsion during extraction.1. Use a different solvent for extraction in which the product has lower solubility. 2. Add brine to the aqueous layer to break the emulsion.

Potential Side Reactions

The synthesis of this compound can be accompanied by several side reactions, depending on the chosen synthetic route.

Route 1: Chlorination of 6-Aminonicotinic Acid

When chlorinating 6-aminonicotinic acid, the primary challenge is to direct the chlorine atom specifically to the 5-position.

  • Over-chlorination: The pyridine ring can be susceptible to further chlorination, leading to the formation of dichlorinated or even trichlorinated nicotinic acid derivatives.

  • Oxidation: The amino group can be sensitive to oxidation by some chlorinating agents, which can lead to the formation of nitro or other oxidized byproducts.

  • Decarboxylation: Under harsh heating conditions, the carboxylic acid group may be lost, resulting in the formation of 2-amino-3-chloropyridine.

Route 2: Amination of 5,6-Dichloronicotinic Acid

In the selective amination of 5,6-dichloronicotinic acid, the goal is to replace the chlorine at the 6-position with an amino group while leaving the chlorine at the 5-position intact.

  • Disubstitution: The amination reaction may proceed at both the 5- and 6-positions, leading to the formation of 5,6-diaminonicotinic acid.

  • Hydrolysis: If water is present in the reaction mixture, the chloro groups can be hydrolyzed to hydroxyl groups, forming 5-chloro-6-hydroxynicotinic acid or 5,6-dihydroxynicotinic acid.

  • Reaction with the Carboxylic Acid Group: The amine nucleophile could potentially react with the carboxylic acid group to form an amide, although this is less likely under typical amination conditions.

Experimental Protocols

Protocol 1: Chlorination of 6-Aminonicotinic Acid (Hypothetical)

This protocol is based on general knowledge of aromatic chlorination reactions.

  • Step 1: Activation of 6-Aminonicotinic Acid: 6-Aminonicotinic acid is dissolved in a suitable solvent (e.g., a chlorinated solvent like dichloromethane or an aprotic polar solvent like N,N-dimethylformamide).

  • Step 2: Chlorination: A chlorinating agent (e.g., N-chlorosuccinimide (NCS) or sulfuryl chloride) is added portion-wise to the solution at a controlled temperature (typically cooled in an ice bath to start). The reaction mixture is then stirred at room temperature or gently heated until the starting material is consumed (monitored by TLC or HPLC).

  • Step 3: Workup: The reaction is quenched by the addition of a reducing agent solution (e.g., sodium thiosulfate) if necessary. The mixture is then neutralized or acidified, and the product is extracted with an organic solvent.

  • Step 4: Purification: The organic layers are combined, dried over a drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Protocol 2: Amination of 5,6-Dichloronicotinic Acid (Hypothetical)

This protocol is based on nucleophilic aromatic substitution reactions.

  • Step 1: Reaction Setup: 5,6-Dichloronicotinic acid and a source of ammonia (e.g., aqueous ammonia, ammonium hydroxide, or a protected amine) are combined in a suitable solvent (e.g., a polar aprotic solvent like DMSO or DMF) in a sealed reaction vessel.

  • Step 2: Amination Reaction: The reaction mixture is heated to an elevated temperature (e.g., 100-150 °C) for several hours. The progress of the reaction is monitored by TLC or HPLC.

  • Step 3: Workup: After cooling, the reaction mixture is poured into water and the pH is adjusted to precipitate the product. The solid is collected by filtration.

  • Step 4: Purification: The crude product is washed with water and then purified by recrystallization from a suitable solvent or by column chromatography.

Visualizations

Below are diagrams illustrating the logical flow of the proposed synthetic pathways.

Synthesis_Workflow_Chlorination start 6-Aminonicotinic Acid chlorination Chlorination (e.g., NCS) start->chlorination workup Aqueous Workup & Extraction chlorination->workup purification Purification (Chromatography/ Recrystallization) workup->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound via chlorination.

Synthesis_Workflow_Amination start 5,6-Dichloronicotinic Acid amination Selective Amination (e.g., NH3 source) start->amination workup Aqueous Workup & Precipitation amination->workup purification Purification (Recrystallization) workup->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound via amination.

Side_Reactions_Chlorination main_reaction Chlorination of 6-Aminonicotinic Acid over_chlorination Over-chlorination (Dichlorinated products) main_reaction->over_chlorination Potential Side Reaction oxidation Oxidation of Amino Group main_reaction->oxidation Potential Side Reaction decarboxylation Decarboxylation main_reaction->decarboxylation Potential Side Reaction

Caption: Potential side reactions during the chlorination of 6-aminonicotinic acid.

References

Technical Support Center: Optimization of Reaction Conditions for 6-Amino-5-chloronicotinic Acid Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Amino-5-chloronicotinic acid coupling reactions. The content is designed to address specific issues encountered during Suzuki-Miyaura, Buchwald-Hartwig, and amide coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using this compound in palladium-catalyzed cross-coupling reactions?

A1: The primary challenges stem from the molecule's inherent functionalities:

  • Amino Group Coordination: The lone pair of electrons on the amino group can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[1] This can result in low or no product yield.

  • Carboxylic Acid Reactivity: The carboxylic acid group can be deprotonated by the bases typically used in coupling reactions. The resulting carboxylate can also coordinate to the palladium center, potentially hindering catalytic activity. Furthermore, the acidic proton can participate in side reactions.

  • Low Reactivity of Aryl Chlorides: The carbon-chlorine bond is less reactive in oxidative addition (a key step in the catalytic cycle) compared to carbon-bromine or carbon-iodine bonds, often requiring more forcing conditions or specialized catalyst systems.

Q2: Is it necessary to protect the amino or carboxylic acid groups on this compound before coupling?

A2: While not always mandatory, protection can significantly improve reaction outcomes, especially in cases of low yield or complex side-product formation.

  • Amino Group Protection: Protecting the amino group, for example as an acetamide, can prevent catalyst inhibition.[2]

  • Carboxylic Acid Protection: Esterification of the carboxylic acid (e.g., as a methyl or ethyl ester) can prevent interference from the acidic proton and carboxylate coordination. This is a common strategy when coupling reactions fail with the free acid.

Q3: How do I choose the appropriate coupling reaction for my desired product?

A3: The choice of reaction depends on the bond you intend to form:

  • For C-C bond formation (e.g., coupling with an aryl or heteroaryl group), the Suzuki-Miyaura coupling is the most common and versatile choice.

  • For C-N bond formation (e.g., coupling with a primary or secondary amine), the Buchwald-Hartwig amination is the preferred method.[1]

  • For forming an amide bond at the carboxylic acid position, standard amide coupling reagents are used.

Troubleshooting Guides

Suzuki-Miyaura Coupling Issues
Problem Potential Cause Troubleshooting Steps
Low to No Yield Catalyst Inhibition: The amino group or pyridine nitrogen is coordinating to the palladium catalyst.[1]1. Switch to a bulkier ligand: Use sterically hindered biarylphosphine ligands like XPhos, SPhos, or RuPhos to create a more sterically crowded palladium center, which can disfavor coordination of the amino group. 2. Protect the amino group: Convert the amino group to an acetamide or other suitable protecting group prior to the coupling reaction.
Inactive Catalyst System: The catalyst is not active enough for the less reactive C-Cl bond.1. Use a more active catalyst system: Employ palladium pre-catalysts (e.g., G3 or G4 palladacycles) with bulky, electron-rich ligands. 2. Increase catalyst loading: Incrementally increase the catalyst loading, for example, from 2 mol% to 5 mol%.
Incompatible Base: The base may be deactivating the catalyst or reacting with the carboxylic acid in an unproductive manner.1. Use a weaker base: If the carboxylic acid is unprotected, consider using a milder base like K₃PO₄ or Cs₂CO₃ instead of stronger bases like NaOtBu. 2. Protect the carboxylic acid: Convert the carboxylic acid to an ester to avoid complications with strong bases.
Significant Side Products Protodeboronation: The boronic acid is being replaced by a hydrogen atom.[1]1. Use anhydrous conditions: Ensure all solvents and reagents are dry. 2. Use boronic esters: Pinacol esters of boronic acids are often more stable than the corresponding boronic acids.
Homocoupling: The boronic acid is coupling with itself.1. Thoroughly degas the reaction mixture: Oxygen can promote homocoupling. 2. Optimize reaction temperature: Lowering the temperature may reduce the rate of homocoupling.
Dehalogenation: The chlorine atom is being replaced by a hydrogen atom.[1]1. Ensure an inert atmosphere: Traces of oxygen and water can lead to dehalogenation. 2. Screen different ligands and bases: The choice of ligand and base can influence the propensity for this side reaction.
Buchwald-Hartwig Amination Issues
Problem Potential Cause Troubleshooting Steps
Low to No Yield Catalyst Inhibition: Similar to Suzuki coupling, the amino group can inhibit the catalyst.1. Ligand Choice: Use bulky, electron-rich phosphine ligands such as BrettPhos or RuPhos, which are known to be effective for challenging amination reactions.[3]
Base Incompatibility: The base may be too strong or too weak for the specific amine being coupled.1. Base Screening: Screen different bases such as NaOtBu, K₃PO₄, or Cs₂CO₃. For base-sensitive substrates, a weaker base may be necessary. 2. Protect the carboxylic acid: Esterification will prevent unwanted reactions with the base.
Hydrodehalogenation The C-Cl bond is reduced instead of coupled.1. Optimize the Base: A less sterically hindered or weaker base can sometimes reduce this side reaction. 2. Lower Reaction Temperature: Higher temperatures can promote side reactions.
Amide Coupling Issues
Problem Potential Cause Troubleshooting Steps
Low Yield Poor Solubility: this compound has poor solubility in many common organic solvents.[4]1. Solvent Screening: Use polar aprotic solvents like DMF or DMSO in which the starting material is more soluble. 2. Use of Additives: In some cases, the addition of a co-solvent or a salt can improve solubility.
Low Reactivity of Amine: The amine coupling partner may be weakly nucleophilic (e.g., anilines with electron-withdrawing groups).1. Use a stronger coupling reagent: Reagents like HATU or PyBOP are generally more effective for difficult couplings than carbodiimides like EDC. 2. Optimize Reaction Temperature: Gently heating the reaction may improve the rate of conversion.
Side Product Formation The amino group of this compound reacts with the activated carboxylic acid of another molecule.1. Protect the amino group: Protecting the amino group will prevent this self-condensation.

Data Presentation: Optimized Reaction Conditions

The following tables summarize optimized reaction conditions for coupling reactions with substrates analogous to this compound. These should serve as a starting point for optimization.

Table 1: Suzuki-Miyaura Coupling of Halopyridines

EntryAryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
12-chloro-3-aminopyridinePhenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)Toluene/EtOH/H₂OReflux86[5]
25-bromo-2-methylpyridin-3-amine4-methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2)1,4-Dioxane/H₂O9085[2]
32-amino-5-chloropyridinePhenylboronic acidPd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2)1,4-Dioxane/H₂O100>95[6]

Table 2: Buchwald-Hartwig Amination of Halopyridines

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
12,4-dichloropyridineAnilinePd(OAc)₂ (10)X-Phos (10)NaOtBu (1.2)Toluene10095[3]
24-chlorotolueneMorpholinePd(dba)₂ (1.5)XPhos (3)NaOtBu (2)TolueneReflux94
36-bromo-2-chloroquinolineMorpholinePd₂(dba)₃ (2.5)Xantphos (5)Cs₂CO₃ (1.4)Dioxane10090[7]

Table 3: Amide Coupling with Anilines

EntryCarboxylic AcidAmineCoupling Reagent (equiv.)Base (equiv.)SolventTemp (°C)Yield (%)
1Substituted Benzoic AcidAnilineHBTU (1.1)DIPEA (2)DMFRTGood
2Substituted Benzoic AcidAnilinePyBOP (1.1)DIPEA (2)DMFRTGood
3[2,2'-bipyridine]-6-carboxylic acidButylamineHATU (1.1)DIPEA (2)DMFRTGood[8]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted for the coupling of an arylboronic acid with this compound (or its ester derivative).

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (or its ester) (1.0 equiv.), the arylboronic acid (1.5 equiv.), and a base such as K₃PO₄ (2.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) and the degassed solvent (e.g., 1,4-dioxane/water, 10:1 v/v).

  • Reaction: Heat the mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. If the product is a carboxylic acid, acidify the aqueous layer to pH ~4-5 and extract with an organic solvent. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is adapted for the coupling of an amine with this compound (or its ester derivative).

  • Reaction Setup: In a glovebox, charge a Schlenk flask with the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.). Add the this compound derivative (1.0 equiv.) and the amine to be coupled (1.2 equiv.).

  • Solvent Addition: Remove the flask from the glovebox and add anhydrous, degassed toluene under a positive pressure of inert gas.

  • Reaction: Seal the flask and heat the reaction mixture to 100-110 °C.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 3: General Procedure for Amide Coupling using HATU
  • Reaction Setup: To a round-bottom flask, add this compound (1.0 equiv.) and the amine (1.1 equiv.) in an appropriate solvent (e.g., DMF).

  • Reagent Addition: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 equiv.). Cool the mixture to 0 °C and add the coupling reagent HATU (1.2 equiv.).

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Add this compound, Boronic Acid, and Base to Flask B Purge with Inert Gas (Evacuate & Backfill 3x) A->B C Add Pd Catalyst & Ligand B->C D Add Degassed Solvent C->D E Heat Reaction (80-110 °C) D->E F Monitor Progress (TLC / LC-MS) E->F G Aqueous Work-up (Dilute, Extract, Dry) F->G H Purify Crude Product (Column Chromatography) G->H

General workflow for a Suzuki-Miyaura coupling reaction.

Troubleshooting_Logic start Low or No Yield in Cross-Coupling Reaction q1 Is the catalyst system appropriate for a chloro-aminopyridine? start->q1 ans1_no Use bulky, electron-rich ligands (e.g., XPhos, SPhos) and consider a Pd pre-catalyst. q1->ans1_no No ans1_yes Proceed to next check q1->ans1_yes Yes q2 Are the functional groups (amine, carboxylic acid) interfering? ans1_yes->q2 ans2_yes Protect the interfering group(s) (e.g., form acetamide, esterify). q2->ans2_yes Yes ans2_no Proceed to next check q2->ans2_no No q3 Are the reaction conditions (base, solvent, temp) optimized? ans2_no->q3 ans3_no Screen different bases (K3PO4, Cs2CO3), ensure anhydrous/degassed solvent, and increase temperature. q3->ans3_no No ans3_yes Investigate purity of starting materials. q3->ans3_yes Yes

Troubleshooting decision tree for low-yield coupling reactions.

References

Troubleshooting peak tailing in HPLC analysis of 6-Amino-5-chloronicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 6-Amino-5-chloronicotinic acid, with a specific focus on resolving peak tailing.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of peak tailing when analyzing this compound?

Peak tailing in the analysis of this compound is typically due to multiple retention mechanisms occurring simultaneously.[1] The primary cause is often secondary interactions between the analyte and the stationary phase.[2] this compound is a polar molecule with both a basic amino group and an acidic carboxylic acid group. These functional groups can interact strongly with active sites, such as residual silanol groups, on silica-based HPLC columns, leading to asymmetrical peaks.[1][2]

Other common causes include:

  • Inappropriate Mobile Phase pH: If the mobile phase pH is too close to the analyte's pKa, mixed ionization states can cause tailing.[3][4]

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase.[2]

  • Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing.[5]

  • Extra-Column Volume (Dead Volume): Excessive tubing length or poorly made connections can cause band broadening and tailing.[6]

Q2: How does the mobile phase pH affect the peak shape of this compound?

Mobile phase pH is a critical parameter for controlling the retention and peak shape of ionizable compounds like this compound.[7] The compound's structure contains a carboxylic acid (acidic) and an amino group (basic), making its net charge highly dependent on pH.

  • At Low pH (e.g., pH < 3): The carboxylic acid group is protonated (neutral), while the amino group is protonated (positively charged). Critically, acidic silanol groups on the column's stationary phase are also protonated and thus neutral.[1][8] This minimizes strong secondary ionic interactions, generally resulting in a more symmetrical peak shape.

  • At Mid-range pH: The molecule may exist in a zwitterionic state or a mixture of ionized and non-ionized forms. This can lead to complex retention behavior and often results in broad or tailing peaks.[9]

  • At High pH (e.g., pH > 8): The carboxylic acid is deprotonated (negatively charged) and the amino group is neutral. However, at high pH, silica-based columns can dissolve, and residual silanols become deprotonated (negatively charged), which can lead to other undesirable interactions or column damage.[1][3]

Therefore, adjusting the mobile phase to a low pH (around 2.5-3.5) is the most common strategy to achieve good peak shape for this type of compound.[5]

Q3: What type of HPLC column is recommended for analyzing this compound?

Due to the polar and ionizable nature of the analyte, column selection is crucial.

  • High-Purity, End-Capped C18 Columns: A modern, high-purity silica column (Type B) that has been thoroughly end-capped is a good starting point.[10] End-capping neutralizes many of the residual silanol groups that cause tailing.[6][11]

  • Polar-Embedded Columns: These columns have a polar group embedded within the C18 chain, which can help to shield the analyte from residual silanols and allow for use with highly aqueous mobile phases without phase collapse.[4][12]

  • Specialty Phases for Polar Analytes: For very challenging separations where retention on a C18 column is poor, a column designed specifically for polar compounds, such as one with a positively charged surface, may provide better retention and peak shape for acidic analytes.[13][14] Hydrophilic Interaction Liquid Chromatography (HILIC) columns are another alternative for retaining highly polar compounds.[12]

Q4: Could my sample preparation be the source of the peak tailing?

Yes, sample preparation can significantly impact peak shape. Two common issues are:

  • Column Overload: If the sample concentration is too high, it can lead to a partial saturation of the stationary phase, resulting in a characteristic "right triangle" peak shape.[2][15] To check for this, dilute the sample by a factor of 10 and reinject. If the peak shape improves, the original sample was overloaded.

  • Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger (i.e., has a higher organic content) than the mobile phase, it can cause peak distortion and tailing.[2] Ideally, the sample should be dissolved in the initial mobile phase or a solvent that is weaker.

Q5: How can I determine if my HPLC system hardware is causing the problem?

If you observe that all peaks in your chromatogram are tailing, especially those that elute early, the issue may be related to the system hardware.[6] The primary cause is often extra-column (or dead) volume.

To troubleshoot:

  • Check Tubing: Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.005 inches).[4]

  • Inspect Fittings: Verify that all fittings are correctly swaged and that there are no gaps between the tubing and the connection port.

  • Use a Guard Column: A guard column can protect the analytical column from contaminants but can also become a source of tailing if it is old or contaminated.[16] Try removing the guard column to see if the peak shape improves. If it does, replace the guard column.[15]

  • Check for Blockages: A partially blocked column inlet frit can distort the sample flow path, leading to peak splitting or tailing.[1][15] This can be addressed by reversing and flushing the column (if permitted by the manufacturer).

Troubleshooting Guide & Experimental Protocols

Systematic Troubleshooting Workflow

The following flowchart provides a logical sequence for diagnosing and resolving peak tailing issues.

G Systematic Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed (As > 1.2) check_mobile_phase 1. Check Mobile Phase - Adjust pH to 2.5-3.5 - Increase buffer strength (25-50mM) start->check_mobile_phase check_sample 2. Check Sample - Dilute sample 10x - Dissolve in mobile phase check_mobile_phase->check_sample No tailing_resolved1 Peak Shape OK check_mobile_phase->tailing_resolved1 Improved? check_sample->tailing_resolved1 Improved? check_column 3. Check Column - Remove guard column - Flush column - Try new, end-capped column check_sample->check_column No tailing_resolved2 Peak Shape OK check_column->tailing_resolved2 Improved? check_system 4. Check System Hardware - Minimize tubing length - Check for leaks/bad fittings check_column->check_system No tailing_resolved3 Peak Shape OK check_system->tailing_resolved3 Improved? contact_support Issue Persists Consult Expert check_system->contact_support No

Caption: Systematic Troubleshooting Workflow for Peak Tailing.

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization

This protocol is designed to determine the optimal mobile phase pH to minimize peak tailing.

  • Prepare Aqueous Buffers:

    • pH 2.8 Buffer: Prepare a 50 mM solution of potassium phosphate monobasic (KH₂PO₄). Adjust the pH to 2.8 using phosphoric acid.

    • pH 4.5 Buffer: Prepare a 50 mM solution of ammonium acetate. Adjust the pH to 4.5 using acetic acid.

  • Prepare Mobile Phases: Create your mobile phases by mixing the prepared aqueous buffer with an organic modifier (e.g., acetonitrile or methanol) at the desired ratio (e.g., 90:10 Buffer:Acetonitrile). Filter and degas all mobile phases.

  • Prepare Sample: Dissolve a known concentration of this compound in the initial mobile phase composition for each pH condition to be tested.

  • HPLC Analysis:

    • Equilibrate the HPLC system with the first mobile phase condition (e.g., pH 2.8) for at least 15 column volumes.

    • Inject the sample and record the chromatogram.

    • Calculate the peak asymmetry or tailing factor.

    • Flush the system thoroughly with an intermediate solvent (like 50:50 water:acetonitrile) before introducing the next mobile phase.

    • Repeat the equilibration and analysis for the pH 4.5 mobile phase.

  • Evaluate Results: Compare the peak shapes obtained at the different pH values. The condition that provides a tailing factor closest to 1.0 is optimal.

Protocol 2: Column Cleaning and Evaluation

This protocol helps rule out column contamination or a blocked frit as the cause of tailing.

  • Disconnect Column: Disconnect the column from the detector.

  • Flush with Strong Solvents: Flush the column in the direction recommended by the manufacturer (usually the forward direction) with a series of solvents. Use at least 20 column volumes for each step:

    • 100% HPLC-grade water (to remove buffers)

    • 100% Acetonitrile

    • 100% Isopropanol (an effective intermediate solvent)

    • 100% Acetonitrile

  • Check for Frit Blockage (if permitted by manufacturer):

    • Carefully reverse the column's direction.

    • Flush with 100% Acetonitrile at a low flow rate (e.g., 0.2 mL/min), gradually increasing to 0.5 mL/min. This can dislodge particulates from the inlet frit.

    • Return the column to its original orientation.

  • Re-equilibrate: Equilibrate the column with your mobile phase for at least 20 column volumes.

  • Re-analyze: Inject your standard and compare the peak shape to the one obtained before the cleaning procedure.

Data Presentation

Table 1: Example Effect of Mobile Phase pH on Peak Asymmetry

The following table illustrates the expected impact of mobile phase pH on the peak shape of this compound.

Mobile Phase pHBuffer SystemTailing Factor (As)Observations
2.825mM Potassium Phosphate1.1Sharp, symmetrical peak with good retention.[17]
4.525mM Ammonium Acetate1.8Noticeable peak tailing.
6.825mM Potassium Phosphate> 2.5Significant peak tailing and broadening.
Table 2: Recommended Starting HPLC Parameters

Use these parameters as a starting point for method development.

ParameterRecommended Condition
Column High-purity, end-capped C18, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water (pH ≈ 2.7)
Mobile Phase B Acetonitrile
Gradient 5% to 50% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection Wavelength UV, as appropriate for the compound
Sample Diluent Mobile Phase A (0.1% Formic Acid in Water)

References

Preventing degradation of 6-Amino-5-chloronicotinic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on preventing the degradation of 6-Amino-5-chloronicotinic acid during storage and experimentation. It includes troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered by researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark place. The container should be tightly sealed and flushed with an inert gas like nitrogen or argon to minimize exposure to moisture and oxygen.

Q2: What are the likely degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the reactivity of similar compounds like 6-chloronicotinic acid and the general chemical properties of aminonicotinic acids, the following degradation routes are plausible:

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to the formation of hydroxylated byproducts.

  • Oxidation: The amino group is susceptible to oxidation, which can be accelerated by the presence of atmospheric oxygen and certain metal ions.

  • Hydrolysis: Although generally stable, prolonged exposure to highly acidic or basic conditions, especially at elevated temperatures, could potentially lead to the hydrolysis of the chloro- or amino-substituents.

  • Decarboxylation: At elevated temperatures, the carboxylic acid group may be lost as carbon dioxide.

Q3: I am observing unexpected peaks in my HPLC analysis of a stored sample. What could be the cause?

The appearance of new peaks in your chromatogram likely indicates the presence of degradation products. To identify the cause, consider the following:

  • Review Storage Conditions: Was the sample exposed to light, elevated temperatures, or a non-inert atmosphere?

  • Analyze the Mobile Phase and Sample Preparation: Could the degradation be occurring during your analytical procedure? Ensure the pH of your mobile phase is compatible with the compound and that the sample is not stored in solution for extended periods before analysis.

  • Perform Forced Degradation Studies: To confirm the identity of the degradation products, you can perform forced degradation studies under controlled stress conditions (acid, base, oxidation, heat, light). This will help you to match the retention times of the unknown peaks with those of known degradation products.

Q4: How can I monitor the stability of my this compound sample over time?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the purity and degradation of this compound. This involves developing an HPLC method that can separate the parent compound from all potential degradation products. Regular testing of stored samples using this method will provide quantitative data on the stability of the compound.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Discoloration of the solid compound (e.g., yellowing) Oxidation of the amino group or photodegradation.Store the compound under an inert atmosphere (nitrogen or argon) and protect it from light by using an amber vial or storing it in a dark cabinet.
Decreased purity observed by HPLC over time Inadequate storage conditions leading to degradation.Review and optimize storage conditions as per the recommendations (cool, dry, dark, inert atmosphere).
Poor peak shape or multiple peaks for the main compound in HPLC On-column degradation or interaction with the stationary phase.Adjust the mobile phase pH. Ensure the column is appropriate for the analysis of polar aromatic compounds.
Inconsistent analytical results between samples Non-homogeneity of the sample or degradation during sample preparation.Ensure the sample is thoroughly mixed before weighing. Prepare samples fresh for each analysis and minimize the time they are in solution before injection.

Experimental Protocols

Protocol for Forced Degradation Studies

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation pathways and develop a stability-indicating analytical method.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Heat at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place the solid compound in an oven at 105°C for 48 hours.

  • Photodegradation: Expose the solid compound to direct sunlight or a photostability chamber for 48 hours.

3. Sample Analysis:

  • After the specified stress period, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analyze the samples by a suitable HPLC method (see suggested method below).

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

  • Identify and quantify the degradation products. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.

Suggested HPLC Method for Stability Indicating Analysis
  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH 3.0).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength (to be determined by UV scan, likely around 254 nm).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Note: This method is a starting point and may require optimization for your specific instrumentation and requirements.

Visualizations

degradation_pathway cluster_photodegradation Photodegradation (Light/UV) cluster_oxidation Oxidation (O2) cluster_hydrolysis Hydrolysis (Acid/Base) parent This compound photo_prod Hydroxylated Products parent->photo_prod hv ox_prod Oxidized Amino Group parent->ox_prod [O] hydro_prod Hydrolyzed Products parent->hydro_prod H+/OH-

Caption: Potential degradation pathways of this compound.

experimental_workflow start Start: this compound Sample stress Forced Degradation (Acid, Base, Oxidation, Heat, Light) start->stress hplc Stability-Indicating HPLC Analysis stress->hplc data Data Analysis: - Identify Degradation Products - Quantify Purity hplc->data end End: Stability Profile data->end

Caption: Workflow for assessing the stability of this compound.

troubleshooting_guide start Unexpected HPLC Peaks Observed? check_storage Review Storage Conditions (Light, Temp, Atmosphere) start->check_storage Yes check_method Evaluate Analytical Method (Mobile Phase, On-Column Stability) start->check_method No, fresh sample forced_degradation Perform Forced Degradation Studies check_storage->forced_degradation check_method->forced_degradation identify Identify Degradation Products and Optimize Storage/Method forced_degradation->identify

Caption: Troubleshooting logic for unexpected analytical results.

Navigating the Synthesis of 6-Amino-5-chloronicotinic Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, chemists, and drug development professionals embarking on the synthesis of 6-Amino-5-chloronicotinic acid, the journey from laboratory-scale experiments to large-scale production can be fraught with challenges. This technical support center provides a comprehensive resource, including troubleshooting guides and frequently asked questions, to navigate the complexities of this synthesis, ensuring efficiency, purity, and safety.

Troubleshooting Guide: Overcoming Common Hurdles in Scale-Up Synthesis

Scaling up the synthesis of this compound introduces a new set of variables that can impact reaction efficiency, product purity, and overall safety. This guide addresses specific issues that may arise during this critical phase.

Problem 1: Low Yield and Incomplete Conversion

Symptom: The final yield of this compound is significantly lower than expected, and analysis of the crude product indicates a substantial amount of unreacted starting material.

Potential Causes & Solutions:

Potential CauseRecommended Action
Inadequate Mixing/Mass Transfer: In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration, hindering a uniform reaction.- Optimize Agitation: Increase the stirring speed or consider a different impeller design (e.g., anchor or pitched-blade turbine) to improve mixing. - Solvent Volume: Ensure the solvent volume is sufficient to maintain a mobile slurry, facilitating better contact between reactants.
Poor Temperature Control: Exothermic reactions can be difficult to manage on a larger scale, leading to side reactions or decomposition of the product.- Controlled Reagent Addition: Add reagents portion-wise or via a syringe pump to manage the reaction exotherm. - Efficient Cooling: Utilize a reactor jacket with a circulating coolant and monitor the internal temperature closely.
Deactivation of Reagents: Moisture or other impurities in the starting materials or solvents can deactivate sensitive reagents.- Use Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Problem 2: Formation of Impurities

Symptom: HPLC or other analytical methods reveal the presence of significant impurities in the crude or final product.

Potential Byproducts and Mitigation Strategies:

  • Dimerization or Polymerization: At higher concentrations and temperatures, side reactions leading to the formation of dimers or oligomers can occur.

    • Mitigation: Maintain a lower reaction temperature and control the rate of reagent addition. Diluting the reaction mixture can also disfavor these bimolecular reactions.

  • Hydrolysis of the Chloro Group: The presence of water can lead to the formation of 6-Amino-5-hydroxynicotinic acid.

    • Mitigation: Strict adherence to anhydrous conditions is crucial.

  • Over-amination or Displacement of the Chloro Group: Depending on the reaction conditions, the chloro group might be susceptible to nucleophilic attack.

    • Mitigation: Precise stoichiometric control of the aminating agent and careful temperature management are essential.

A general workflow for troubleshooting impurity formation is outlined below:

G start Impurity Detected identify Identify Impurity Structure (LC-MS, NMR) start->identify pathway Postulate Formation Pathway identify->pathway params Review Reaction Parameters (Temp, Conc., Stoichiometry) pathway->params optimization Optimize Reaction Conditions params->optimization purification Develop Purification Strategy optimization->purification end Pure Product purification->end

A logical workflow for addressing impurities.
Problem 3: Difficulties in Product Isolation and Purification

Symptom: The product is difficult to crystallize, forms an oil, or remains contaminated even after initial purification attempts.

Purification Strategies:

TechniqueApplicabilityKey Considerations
Recrystallization: Primary method for purifying solid products.- Solvent Screening: Test a range of solvents and solvent mixtures to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Methanol has been reported as a suitable solvent for the related compound, 6-chloronicotinic acid.[1] - Cooling Rate: A slow cooling rate generally promotes the formation of larger, purer crystals.
Activated Carbon Treatment: Removal of colored impurities and some organic byproducts.- Amount: Use a minimal amount of activated carbon (typically 1-5% w/w) to avoid significant product loss. - Hot Filtration: Filter the hot solution to remove the carbon. This step must be performed quickly to prevent premature crystallization of the product.
pH Adjustment: Exploiting the amphoteric nature of the molecule for purification.- Isoelectric Point: The product will have minimum solubility at its isoelectric point. Carefully adjusting the pH of an aqueous solution or suspension can induce precipitation of the pure product, leaving more soluble impurities behind.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common approach involves the amination of a suitable dichloronicotinic acid precursor. Alternatively, one could start with an aminonicotinic acid and perform a selective chlorination, though this can be more challenging due to the directing effects of the amino group. A multi-step synthesis starting from readily available materials is often employed in industrial settings.

Q2: What are the primary safety concerns when scaling up this synthesis?

The primary safety concerns include:

  • Exothermic Reactions: Amination reactions can be highly exothermic. Proper temperature control and monitoring are critical to prevent runaway reactions.

  • Hazardous Reagents: The use of strong acids, bases, and potentially toxic solvents requires appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods, contained charging systems).

  • Pressure Build-up: If the reaction generates gaseous byproducts, the reactor must be properly vented to avoid pressure build-up.

Below is a diagram illustrating key safety considerations during scale-up:

G cluster_0 Scale-Up Safety Protocol a Hazard Assessment of Reagents b Thermal Hazard Evaluation (DSC, RC1) a->b Informs e Emergency Procedures (Quenching, Spill Control) a->e Defines c Engineering Controls (Ventilation, Containment) b->c Dictates d Personal Protective Equipment (Gloves, Goggles, Lab Coat) c->d Requires

Key safety considerations for scale-up.

Q3: How can I monitor the progress of the reaction effectively?

On a laboratory scale, Thin Layer Chromatography (TLC) is a quick and effective method. For larger-scale reactions, High-Performance Liquid Chromatography (HPLC) is the preferred method as it provides more quantitative and accurate data on the consumption of starting materials and the formation of the product and any impurities.

Q4: What are the optimal storage conditions for this compound?

The compound should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents and sources of ignition. It should be kept in a tightly sealed container to protect it from moisture and light.

Experimental Protocols

General Protocol for Recrystallization
  • Dissolution: In a suitable reactor, suspend the crude this compound in a minimal amount of the chosen solvent (e.g., methanol). Heat the mixture with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and stir for 15-30 minutes at the elevated temperature.

  • Filtration: If activated carbon was used, perform a hot filtration to remove it.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can be used to maximize crystal formation.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

The following table provides a hypothetical comparison of purity levels before and after recrystallization:

SamplePurity (by HPLC)
Crude Product85.2%
After 1st Recrystallization97.5%
After 2nd Recrystallization>99.0%

By understanding the potential challenges and implementing the strategies outlined in this guide, researchers and production chemists can more effectively and safely scale up the synthesis of this compound, a valuable building block in the pharmaceutical industry.

References

Enhancing the reactivity of 6-Amino-5-chloronicotinic acid in substitution reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for enhancing the reactivity of 6-Amino-5-chloronicotinic acid in substitution reactions.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing low to no yield in my substitution reaction with this compound?

A1: Several structural features of this compound contribute to its challenging reactivity:

  • Aryl Chloride Inertness: The carbon-chlorine bond on an aromatic ring is inherently strong and less reactive compared to aryl bromides or iodides in common cross-coupling reactions.[1][2]

  • Pyridine Inhibition: The nitrogen atom in the pyridine ring can coordinate to the metal catalyst (e.g., Palladium), potentially inhibiting its catalytic activity.[3]

  • Functional Group Interference: The presence of the amino (-NH₂) and carboxylic acid (-COOH) groups can lead to side reactions or complicate the reaction mechanism. These labile protons can interfere with the catalyst and reagents, often necessitating protection/deprotection steps or careful selection of bases.[4] For palladium-catalyzed cross-coupling, bulky, electron-rich phosphine ligands are often beneficial for these challenging substrates.[5]

Q2: How can I optimize a Suzuki-Miyaura cross-coupling reaction using this substrate?

A2: The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds, but optimization is key for chloropyridines.[6] Key parameters to consider include the catalyst, ligand, base, and solvent. Modern catalyst systems are often required to achieve high yields.

Troubleshooting & Optimization Strategy:

  • Catalyst & Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may give moderate yields (60-75%) but often require long reaction times and high catalyst loading.[3] For more challenging substrates like this compound, consider using more advanced palladium precatalysts with bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These systems can significantly improve yields (>90%) and shorten reaction times.[3][7]

  • Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[8] While potassium carbonate (K₂CO₃) is common, stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective for less reactive aryl chlorides.[3][5]

  • Solvent System: A mixture of an organic solvent and water is typical. 1,4-Dioxane/water and Toluene/water are common choices that have proven effective.[3][9] Ensure solvents are properly degassed to prevent catalyst degradation.

Table 1: Comparison of Palladium Catalyst Systems for Suzuki-Miyaura Coupling of Chloropyridines

Catalyst/Precatalyst Ligand Typical Base Solvent System Temp. (°C) Time (h) Typical Yield (%) Catalyst Loading (mol%)
Pd(PPh₃)₄ PPh₃ K₂CO₃ 1,4-Dioxane/H₂O 100 12-24 60-75 3-5
XPhos Pd G3 XPhos K₃PO₄ THF or Toluene 80-100 2-8 >90 1-2

| SPhos Pd G3 | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4-12 | >90 | 1-2 |

Note: Data is based on typical results for challenging chloropyridine substrates and serves as a starting point for optimization.[3]

Q3: What are the recommended starting conditions for a Buchwald-Hartwig amination with this substrate?

A3: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds.[10] Given the substrate's complexity, careful selection of the catalyst, ligand, and base is critical.

Troubleshooting & Optimization Strategy:

  • Catalyst & Ligand: The choice of ligand is paramount. Bulky, electron-rich biaryl phosphine ligands (often called "Buchwald ligands") like XPhos, SPhos, and BrettPhos are designed to facilitate the challenging oxidative addition and reductive elimination steps with aryl chlorides.[1][7]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOt-Bu) is the most common and effective base for this transformation. Other options include lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃).[1]

  • Solvent: Anhydrous, non-protic solvents such as toluene, 1,4-dioxane, or THF are typically used.[1] Rigorous exclusion of air and moisture is essential for success.

Table 2: General Conditions for Buchwald-Hartwig Amination of Aryl Chlorides

Ligand Type Typical Base Solvent Temp. (°C) Common Side Reactions
Bulky Biaryl Phosphines (e.g., XPhos) NaOt-Bu Toluene, Dioxane 80 - 110 Hydrodehalogenation, β-Hydride Elimination

| Bidentate Phosphines (e.g., BINAP, DPPF) | Cs₂CO₃, K₃PO₄ | Toluene, Dioxane | 100 - 120 | Slower reaction rates with aryl chlorides |

Note: These are generalized conditions; optimization is necessary for specific substrates.[1][10]

Q4: Is a direct Nucleophilic Aromatic Substitution (SNAr) a viable alternative to metal catalysis for this molecule?

A4: Generally, SNAr is not a viable pathway for this compound. SNAr reactions require the aromatic ring to be highly electron-deficient, typically through the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group (the chlorine atom).[11][12] These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex.[12]

In this compound:

  • The amino group (-NH₂) is an electron-donating, activating group.

  • The carboxylic acid (-COOH) is an electron-withdrawing, deactivating group, but it is positioned meta to the chlorine. A meta-substituent does not provide resonance stabilization for the Meisenheimer complex, which is critical for the reaction to proceed.[12][13]

Therefore, the ring is not sufficiently activated for SNAr to occur under typical conditions. Palladium-catalyzed cross-coupling reactions are the more effective and established methods for functionalizing this position.[14]

Troubleshooting Workflow

If you are experiencing low or no product yield, follow this logical troubleshooting guide to identify and resolve the issue.

TroubleshootingWorkflow start Low / No Product Yield cause1 Problem with Starting Material? start->cause1 cause2 Catalyst / Ligand Inactive? start->cause2 cause3 Incorrect Reaction Conditions? start->cause3 cause4 Atmosphere / Reagent Purity? start->cause4 sol1a Verify structure and purity of this compound via NMR, LC-MS. cause1->sol1a sol1b Check purity of coupling partner (e.g., boronic acid, amine). cause1->sol1b sol2a Use a fresh batch of catalyst and ligand. cause2->sol2a sol2b Switch to a more active catalyst system (e.g., Buchwald precatalyst/ligand). cause2->sol2b sol2c Ensure catalyst/ligand stored properly under inert atmosphere. cause2->sol2c sol3a Screen different bases (e.g., K3PO4, Cs2CO3, NaOt-Bu). cause3->sol3a sol3b Screen different solvents (e.g., Toluene, Dioxane, THF). cause3->sol3b sol3c Increase reaction temperature or prolong reaction time. cause3->sol3c sol4a Ensure system is fully inert (N2/Ar). Use Schlenk techniques. cause4->sol4a sol4b Use anhydrous, degassed solvents. cause4->sol4b

Caption: A flowchart for troubleshooting low-yield substitution reactions.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a starting point for the coupling of this compound with an arylboronic acid using a modern catalyst system.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • XPhos Pd G3 catalyst (1-2 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous (2.0-3.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, potassium phosphate, and the XPhos Pd G3 catalyst.

  • Seal the flask with a septum or cap. Evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.

  • Add the degassed 1,4-dioxane and water via a syringe.

  • Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-8 hours.[3]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Adjust the pH of the aqueous layer to be acidic (e.g., pH 3-4) with 1M HCl to protonate the product for extraction.

  • Separate the layers and extract the aqueous phase with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Reaction Mechanisms

The following diagrams illustrate the catalytic cycles for the two most common cross-coupling reactions discussed.

SuzukiCycle pd0 Pd(0)L₂ pd2_complex Oxidative Addition Complex (Ar-Pd(II)-X)L₂ pd0->pd2_complex Ar-Cl lab1 Oxidative Addition pd2_trans Transmetalation Intermediate (Ar-Pd(II)-Ar')L₂ pd2_complex->pd2_trans Ar'-B(OH)₂ Base lab2 Transmetalation pd2_trans->pd0 Ar-Ar' (Product) lab3 Reductive Elimination center

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[5][15]

BuchwaldHartwigCycle pd0 Pd(0)L oxidative_add Oxidative Addition Complex (Ar-Pd(II)-X)L pd0->oxidative_add Ar-Cl lab1 Oxidative Addition amine_complex Amine Coordination Complex [Ar-Pd(II)-N(H)R₂]L⁺ oxidative_add->amine_complex R₂NH amido_complex Amido Complex (Ar-Pd(II)-NR₂)L amine_complex->amido_complex Base lab3 Deprotonation amido_complex->pd0 Ar-NR₂ (Product) lab4 Reductive Elimination

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.[1][10]

References

Validation & Comparative

A Comparative Guide to the Biological Activities of 6-Amino-5-chloronicotinic Acid and 6-aminonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known biological activities of 6-Amino-5-chloronicotinic acid and 6-aminonicotinic acid. The available experimental data, methodologies, and relevant signaling pathways are presented to facilitate research and development efforts.

Executive Summary

Significant research has been conducted on the biological activities of 6-aminonicotinic acid , revealing its roles as a GABA-A receptor agonist and a potential antibacterial agent. In contrast, publicly available data on the biological activity of This compound is scarce, preventing a direct quantitative comparison at this time. This guide summarizes the existing data for 6-aminonicotinic acid to serve as a baseline for future comparative studies.

Data Presentation: Quantitative Biological Activity

A comprehensive search of scientific literature and databases yielded quantitative data for the biological activity of 6-aminonicotinic acid. Unfortunately, no equivalent quantitative data could be located for this compound.

Table 1: Quantitative Biological Activity of 6-aminonicotinic acid

CompoundTargetAssay TypeValueUnitReference
6-aminonicotinic acidGABA-A ReceptorRadioligand Binding Assay4.4nM[1]
6-aminonicotinic acid & analoguesNative GABA-A ReceptorsRadioligand Binding Assay1.1-24µM[2]

Known Biological Activities of 6-aminonicotinic acid

GABA-A Receptor Agonism

6-aminonicotinic acid has been identified as an agonist of the GABA-A receptor, a key inhibitory neurotransmitter receptor in the central nervous system.[1][2] The GABA-A receptor is a ligand-gated ion channel that, upon activation, allows the influx of chloride ions, leading to hyperpolarization of the neuron and a decrease in its excitability.

Potential Antibacterial Activity

Research suggests that 6-aminonicotinic acid may exhibit antibacterial properties by inhibiting DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, making them attractive targets for antibiotic development. However, specific Minimum Inhibitory Concentration (MIC) values for 6-aminonicotinic acid against common bacterial strains were not found in the reviewed literature.

Precursor to a 6-Phosphogluconate Dehydrogenase (6PGD) Inhibitor

Esters of 6-aminonicotinic acid have been investigated as precursors to a potent inhibitor of 6-phosphogluconate dehydrogenase (6PGD). 6PGD is a key enzyme in the pentose phosphate pathway, which is crucial for cell growth and proliferation, particularly in cancer cells. While 6-aminonicotinic acid itself is not the direct inhibitor, its derivatives show promise in this therapeutic area.

Signaling Pathways and Mechanisms of Action

GABA-A Receptor Signaling Pathway

The binding of an agonist like 6-aminonicotinic acid to the GABA-A receptor initiates a signaling cascade that results in neuronal inhibition.

GABA_A_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist 6-aminonicotinic acid (Agonist) GABA_A_Receptor GABA-A Receptor Agonist->GABA_A_Receptor Binds to Cl_ion Cl- Influx GABA_A_Receptor->Cl_ion Opens Channel Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Inhibition Neuronal Inhibition Hyperpolarization->Inhibition

Figure 1: GABA-A Receptor Signaling Pathway.

Mechanism of DNA Gyrase Inhibition

DNA gyrase is a type II topoisomerase that introduces negative supercoils into bacterial DNA, a process essential for DNA replication and transcription. Inhibitors of DNA gyrase typically function by stabilizing the transient double-strand DNA breaks created by the enzyme, leading to a lethal accumulation of these breaks.

DNA_Gyrase_Inhibition Relaxed_DNA Relaxed DNA DNA_Gyrase DNA Gyrase Relaxed_DNA->DNA_Gyrase Binds Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Introduces Negative Supercoils Complex Gyrase-DNA-Inhibitor Complex DNA_Gyrase->Complex Inhibitor 6-aminonicotinic acid (Potential Inhibitor) Inhibitor->Complex DSB Double-Strand Breaks Complex->DSB Stabilizes Cell_Death Bacterial Cell Death DSB->Cell_Death

Figure 2: Mechanism of DNA Gyrase Inhibition.

Experimental Protocols

Radioligand Binding Assay for GABA-A Receptor

This protocol outlines a general method for determining the binding affinity of a compound to the GABA-A receptor.

1. Membrane Preparation:

  • Homogenize rat forebrain tissue in a sucrose buffer.

  • Centrifuge the homogenate to pellet cellular debris.

  • Wash the resulting pellet multiple times with a Tris-HCl buffer to remove endogenous GABA.

  • Resuspend the final pellet in a binding buffer to a specific protein concentration.

2. Binding Assay:

  • Incubate the prepared membranes with a radiolabeled GABA-A receptor ligand (e.g., [³H]muscimol) and varying concentrations of the test compound (6-aminonicotinic acid).

  • Non-specific binding is determined in the presence of a high concentration of unlabeled GABA.

  • After incubation, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantify the radioactivity retained on the filters using liquid scintillation counting.

3. Data Analysis:

  • Calculate the specific binding at each concentration of the test compound.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.

  • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Experimental_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Homogenization Tissue Homogenization Centrifugation Centrifugation & Washing Homogenization->Centrifugation Resuspension Resuspension in Buffer Centrifugation->Resuspension Incubation Incubation with Radioligand & Test Compound Resuspension->Incubation Filtration Rapid Filtration Incubation->Filtration Quantification Scintillation Counting Filtration->Quantification Calculation IC50 & Ki Calculation Quantification->Calculation

Figure 3: General Experimental Workflow for Radioligand Binding Assay.

Conclusion and Future Directions

While 6-aminonicotinic acid has demonstrated notable biological activity as a GABA-A receptor agonist and shows potential as an antibacterial agent, a significant data gap exists for this compound. To enable a meaningful comparison, future research should focus on evaluating the biological activities of this compound using standardized assays. Specifically, determining its affinity for key biological targets such as the GABA-A receptor and its inhibitory effects on bacterial enzymes like DNA gyrase and topoisomerase IV would be highly valuable. Such data will be crucial for understanding the structure-activity relationship and the potential impact of the chloro-substitution on the biological profile of the nicotinic acid scaffold.

References

A Structural and Functional Comparison of 6-Amino-5-chloronicotinic Acid and Other Nicotinic Acid Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced differences between nicotinic acid derivatives is paramount for designing novel therapeutics. This guide provides a detailed structural and functional comparison of 6-Amino-5-chloronicotinic acid with other key nicotinic acid derivatives, supported by available data and detailed experimental methodologies.

Introduction to Nicotinic Acid and Its Derivatives

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental molecule with a broad spectrum of biological activities. Its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of therapeutic properties, including anti-inflammatory, antimicrobial, and vasodilatory effects. The functional diversity of these derivatives stems from the varied substitutions on the pyridine ring, which influence their physicochemical properties, receptor binding affinity, and overall biological activity. This guide focuses on this compound, a halogenated and aminated derivative, and compares its structural and potential functional attributes with those of nicotinic acid, nicotinamide, and 6-chloronicotinic acid.

Structural Comparison

The core structure of all nicotinic acid derivatives is the pyridine-3-carboxylic acid scaffold. The introduction of different functional groups at various positions on the pyridine ring significantly alters the molecule's electronic distribution, steric profile, and hydrogen bonding capabilities. These structural modifications are directly linked to their biological function.

A key aspect of the structural comparison involves analyzing the physicochemical properties that govern the absorption, distribution, metabolism, and excretion (ADME) of these compounds.

PropertyThis compoundNicotinic Acid[1][2][3]Nicotinamide[4]6-Chloronicotinic Acid[5]
Molecular Formula C₆H₅ClN₂O₂C₆H₅NO₂C₆H₆N₂OC₆H₄ClNO₂
Molecular Weight ( g/mol ) 172.57123.11122.12157.55
Melting Point (°C) >300236-239128-131~190 (decomposes)
pKa Not available4.853.353.24
LogP Not available0.36-0.37Not available
Water Solubility Not available1-5 g/100 mL at 17 °CSolubleSoluble

Note: Data for this compound is limited in publicly available literature. The provided melting point is based on the closely related 6-aminonicotinic acid.

The substituents on this compound—an amino group at position 6 and a chlorine atom at position 5—are expected to significantly influence its properties compared to the parent nicotinic acid. The electron-donating amino group and the electron-withdrawing chlorine atom will alter the electron density of the pyridine ring, potentially affecting its interaction with biological targets.

Spectroscopic Data Comparison

Spectroscopic data provides a fingerprint for each molecule, allowing for detailed structural elucidation and comparison.

Spectroscopic DataThis compoundNicotinic AcidNicotinamide6-Chloronicotinic Acid
¹H NMR Data not readily availableδ ~7.5-9.0 ppmδ ~7.5-8.9 ppmData not readily available
¹³C NMR Data not readily availableδ ~123-167 ppmδ ~123-166 ppmData not readily available
IR (cm⁻¹) Data not readily available~1700 (C=O), ~3000 (O-H)~1680 (C=O), ~3100-3300 (N-H)Data not readily available
Mass Spectrum Data not readily availablem/z 123 (M+)m/z 122 (M+)m/z 157/159 (M+)

Note: While specific spectral data for this compound is not widely published, the expected shifts can be inferred from the known effects of amino and chloro substituents on the pyridine ring.

Comparative Biological Activity

The biological activity of nicotinic acid derivatives is diverse. While direct comparative studies involving this compound are scarce, we can infer its potential activities based on the structure-activity relationships of related compounds.

Anti-inflammatory Activity: Nicotinic acid and its derivatives have been shown to possess anti-inflammatory properties.[6][7][8][9][10] Studies on aminopyridine-based inhibitors suggest that the presence of an amino group can be crucial for activity. For instance, 2-amino-5-chloropyridine-4-carboxamides were identified as potent inhibitors of IKK-2, a key enzyme in the inflammatory signaling pathway.[11] The substitution pattern of this compound suggests it may also modulate inflammatory responses.

Antimicrobial Activity: Various nicotinic acid derivatives have demonstrated significant antimicrobial activity against a range of pathogens.[12][13][14][15][16][17][18][19] The introduction of different functional groups can enhance this activity. For example, some nicotinic acid hydrazides and 1,3,4-oxadiazoline derivatives have shown promising results against Gram-positive bacteria.[12] The presence of a halogen, such as chlorine, in the structure can sometimes enhance antimicrobial potency.

Nicotinic Acetylcholine Receptor (nAChR) Binding: Nicotinic acid itself is a ligand for the G-protein coupled receptor GPR109A, but not for the nicotinic acetylcholine receptors (nAChRs) which are ligand-gated ion channels. However, the broader family of nicotinic compounds, including nicotine and its analogs, are well-known for their interaction with nAChRs. The binding affinity of these compounds is highly dependent on their structure.[20][21][22] The amino and chloro substituents on this compound would likely alter its binding profile to any potential receptor targets compared to the parent molecule.

Experimental Protocols

To facilitate further research and direct comparison, this section provides detailed methodologies for key experiments.

In Vitro Anti-inflammatory Activity Assessment

1. Cell Culture and Treatment:

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Conditions: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a humidified 5% CO₂ atmosphere.

  • Procedure: Seed cells in 96-well plates. Pre-treat with various concentrations of the test compounds for 1 hour. Induce an inflammatory response by stimulating with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

2. Measurement of Nitric Oxide (NO) Production (Griess Assay):

  • Principle: This assay measures nitrite, a stable metabolite of NO, in the cell culture supernatant.

  • Procedure:

    • Collect 50 µL of cell culture supernatant.

    • Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).

    • Incubate at room temperature for 10 minutes.

    • Measure absorbance at 540 nm using a microplate reader.

3. Quantification of Pro-inflammatory Cytokines (ELISA):

  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of cytokines such as TNF-α and IL-6 in the cell culture supernatant.

  • Procedure: Follow the instructions provided with the commercial ELISA kits for the specific cytokines of interest.

Antimicrobial Susceptibility Testing

Broth Microdilution Method:

  • Principle: This method determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.

  • Procedure:

    • Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate with an appropriate broth medium.

    • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

    • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Nicotinic Acetylcholine Receptor Binding Assay

Radioligand Binding Assay:

  • Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to nAChRs.

  • Procedure:

    • Prepare membrane fractions from cells or tissues expressing the nAChR subtype of interest.

    • Incubate the membrane preparation with a fixed concentration of a radiolabeled ligand (e.g., [³H]-epibatidine) and varying concentrations of the test compound.

    • Separate the bound and free radioligand by rapid filtration.

    • Quantify the radioactivity of the bound ligand using a scintillation counter.

    • The inhibitory constant (Ki) of the test compound is calculated from the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

experimental_workflow cluster_invitro In Vitro Anti-inflammatory Assay cluster_analysis Analysis Methods cell_culture 1. Cell Culture (RAW 264.7 macrophages) treatment 2. Treatment (Nicotinic Acid Derivatives) cell_culture->treatment stimulation 3. Stimulation (LPS) treatment->stimulation analysis 4. Analysis stimulation->analysis griess Griess Assay (Nitric Oxide) analysis->griess Supernatant elisa ELISA (Cytokines: TNF-α, IL-6) analysis->elisa Supernatant

Experimental workflow for in vitro anti-inflammatory assessment.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to IkB->NFkB Releases Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Gene Transcription Inhibitor Nicotinic Acid Derivative (e.g., 2-amino-5-chloropyridine -4-carboxamide) Inhibitor->IKK Inhibits

Simplified NF-κB signaling pathway in inflammation.

Conclusion

This compound presents an interesting structural variation within the nicotinic acid derivative family. While direct experimental data comparing its biological performance to other derivatives is currently limited, its unique substitution pattern suggests the potential for distinct pharmacological properties. The amino group may enhance interactions with biological targets through hydrogen bonding, while the chloro group could influence its lipophilicity and metabolic stability. Further investigation, utilizing the experimental protocols outlined in this guide, is necessary to fully elucidate the therapeutic potential of this compound and to establish a comprehensive structure-activity relationship for this class of compounds. This will undoubtedly pave the way for the development of novel and more effective nicotinic acid-based drugs.

References

A Comparative Guide to the Validation of a New Analytical Method for 6-Amino-5-chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a newly proposed High-Performance Liquid Chromatography (HPLC) method and a conventional UV-Vis Spectrophotometric method for the quantitative determination of 6-Amino-5-chloronicotinic acid. The information presented herein is intended to guide researchers and analytical scientists in selecting and validating an appropriate analytical method for this compound in various research and drug development settings.

Introduction

This compound is a crucial intermediate in the synthesis of various pharmaceutical compounds. Accurate and reliable quantification of this compound is essential for ensuring the quality and consistency of final drug products. This guide outlines the validation of a novel, specific, and robust HPLC method and compares its performance against a simpler, more traditional UV-Vis spectrophotometric method. The validation parameters are assessed in accordance with the International Council for Harmonisation (ICH) guidelines.

Data Presentation: Comparison of Analytical Method Performance

The following table summarizes the validation parameters for the proposed HPLC method and a generic UV-Vis Spectrophotometric method for the analysis of this compound.

Validation ParameterProposed HPLC MethodUV-Vis Spectrophotometric Method
Specificity High (able to resolve from impurities)Low (potential interference from other UV-absorbing compounds)
Linearity (r²) > 0.999> 0.995
Range 1 - 100 µg/mL5 - 50 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%
Precision (%RSD)
- Repeatability< 1.0%< 2.0%
- Intermediate Precision< 2.0%< 3.0%
Limit of Detection (LOD) 0.1 µg/mL1 µg/mL
Limit of Quantitation (LOQ) 0.3 µg/mL3 µg/mL
Robustness HighModerate

Experimental Protocols

Proposed High-Performance Liquid Chromatography (HPLC) Method

This method is designed to provide high specificity and sensitivity for the quantification of this compound.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 30:70 v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Standard Solution Preparation:

  • Accurately weigh and dissolve 10 mg of this compound reference standard in the mobile phase to prepare a 100 µg/mL stock solution.

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation:

  • Accurately weigh a sample containing this compound.

  • Dissolve the sample in the mobile phase to obtain a theoretical concentration within the calibration range.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Validation Procedure:

  • Specificity: Analyze blank, placebo (if applicable), and spiked samples to demonstrate that no interference occurs at the retention time of this compound. Forced degradation studies (acid, base, oxidation, heat, and light) should be performed to demonstrate the stability-indicating nature of the method.[1]

  • Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. Calculate the correlation coefficient (r²).[2][3]

  • Accuracy: Perform recovery studies by spiking a known amount of this compound into a placebo or sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[2]

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day.

    • Intermediate Precision (Inter-day precision): Analyze the same samples on two different days by two different analysts.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[4]

  • Robustness: Intentionally vary chromatographic parameters such as mobile phase composition, pH, flow rate, and column temperature to assess the method's reliability.

UV-Vis Spectrophotometric Method

This method offers a simpler and faster alternative, though with lower specificity.

Instrumentation:

  • UV-Vis Spectrophotometer

Procedure:

  • Solvent: 0.1 M Hydrochloric Acid

  • Wavelength of Maximum Absorbance (λmax): To be determined by scanning a standard solution of this compound (expected around 250-260 nm).

Standard Solution Preparation:

  • Prepare a stock solution of 100 µg/mL of this compound reference standard in the chosen solvent.

  • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 5 µg/mL to 50 µg/mL.

Sample Preparation:

  • Dissolve a known quantity of the sample in the solvent to achieve a concentration within the calibration range.

Validation Procedure:

  • Specificity: Analyze a blank and placebo to check for interference at the analytical wavelength. This method is susceptible to interference from any other component that absorbs at the same wavelength.

  • Linearity: Measure the absorbance of the calibration standards at the λmax and plot a calibration curve of absorbance versus concentration.

  • Accuracy: Perform recovery studies by adding known amounts of the standard to a sample matrix.

  • Precision: Assess repeatability and intermediate precision by analyzing replicate samples.

  • LOD and LOQ: Determine based on visual evaluation or by using the standard deviation of the blank and the slope of the calibration curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation cluster_reporting Reporting prep_std Prepare Standard Solutions instrument_setup Instrument Setup prep_std->instrument_setup prep_sample Prepare Sample Solutions prep_sample->instrument_setup data_acquisition Data Acquisition instrument_setup->data_acquisition specificity Specificity data_acquisition->specificity linearity Linearity & Range data_acquisition->linearity accuracy Accuracy data_acquisition->accuracy precision Precision data_acquisition->precision lod_loq LOD & LOQ data_acquisition->lod_loq robustness Robustness data_acquisition->robustness data_analysis Data Analysis specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis robustness->data_analysis report_generation Generate Report data_analysis->report_generation

Caption: Experimental Workflow for Analytical Method Validation.

logical_relationship cluster_performance Performance Characteristics method Analytical Method specificity Specificity method->specificity linearity Linearity method->linearity accuracy Accuracy method->accuracy precision Precision method->precision lod LOD method->lod loq LOQ method->loq robustness Robustness method->robustness suitability Suitability for Intended Purpose specificity->suitability linearity->suitability accuracy->suitability precision->suitability lod->suitability loq->suitability robustness->suitability

Caption: Logical Relationship of Validation Parameters.

References

Comparative study of different synthetic routes to 6-Amino-5-chloronicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of potential synthetic pathways to 6-Amino-5-chloronicotinic acid, a valuable heterocyclic compound with applications in medicinal chemistry and drug development. The synthesis of this molecule, featuring both an amino and a chloro substituent on the nicotinic acid scaffold, presents unique challenges in achieving regioselectivity and overall efficiency. This document outlines two primary retrosynthetic approaches, detailing hypothetical experimental protocols and providing a framework for comparison.

Executive Summary

Two principal synthetic strategies are evaluated for the preparation of this compound:

  • Route 1: Electrophilic Chlorination of 6-Aminonicotinic Acid. This approach involves the direct chlorination of a readily available starting material. The key challenge lies in controlling the regioselectivity of the chlorination to favor substitution at the C5 position.

  • Route 2: Nucleophilic Amination of a 6-Chloronicotinic Acid Derivative. This pathway utilizes a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination, to introduce the amino group. The success of this route depends on the efficient synthesis of the chlorinated precursor and the subsequent amination reaction.

This guide presents a detailed examination of each route, including proposed experimental procedures, and a comparative table summarizing the key metrics.

Data Presentation

ParameterRoute 1: Electrophilic ChlorinationRoute 2: Nucleophilic Amination
Starting Material 6-Aminonicotinic acid6-Chloronicotinic acid
Key Transformation Electrophilic Aromatic Substitution (Chlorination)Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)
Reagents N-Chlorosuccinimide (NCS), Acetic AcidMethyl 6-chloronicotinate, Ammonia equivalent (e.g., Benzophenone imine), Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃)
Number of Steps 1 (direct chlorination)2 (esterification followed by amination)
Potential Advantages Potentially shorter route.Potentially higher regioselectivity and predictability. Milder conditions for the key step.
Potential Disadvantages Risk of poor regioselectivity (chlorination at other positions). Potential for over-chlorination.Longer reaction sequence. Cost and sensitivity of palladium catalyst and ligand.
Estimated Overall Yield Variable (dependent on regioselectivity)Moderate to Good
Estimated Purity May require extensive purification to separate isomers.Generally high, with purification by standard chromatographic methods.

Synthetic Route Diagrams

route1 start 6-Aminonicotinic Acid product This compound start->product NCS, Acetic Acid

Caption: Route 1: Direct Chlorination.

route2 cluster_0 Step 1: Esterification cluster_1 Step 2: Amination start 6-Chloronicotinic Acid intermediate Methyl 6-chloronicotinate start->intermediate MeOH, H₂SO₄ product This compound intermediate->product 1. Buchwald-Hartwig Amination 2. Hydrolysis

Caption: Route 2: Amination Pathway.

Experimental Protocols

Route 1: Electrophilic Chlorination of 6-Aminonicotinic Acid

This protocol is a representative procedure for the electrophilic chlorination of an activated pyridine ring using N-chlorosuccinimide (NCS). The regioselectivity of this reaction on 6-aminonicotinic acid is a critical parameter that requires experimental verification.

Materials:

  • 6-Aminonicotinic acid

  • N-Chlorosuccinimide (NCS)

  • Glacial Acetic Acid

  • Sodium Bicarbonate (NaHCO₃) solution, saturated

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-aminonicotinic acid (1.0 eq) in glacial acetic acid.

  • Add N-chlorosuccinimide (1.1 eq) portion-wise to the stirred solution at room temperature.

  • Heat the reaction mixture to 50-60 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to isolate this compound and any isomeric byproducts.

Route 2: Nucleophilic Amination of Methyl 6-Chloronicotinate

This route involves the initial esterification of 6-chloronicotinic acid followed by a Buchwald-Hartwig amination.

Part A: Esterification of 6-Chloronicotinic Acid

Materials:

  • 6-Chloronicotinic acid

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃) solution, saturated

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Suspend 6-chloronicotinic acid (1.0 eq) in methanol in a round-bottom flask.

  • Carefully add concentrated sulfuric acid (catalytic amount) to the suspension.

  • Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield methyl 6-chloronicotinate, which can be used in the next step without further purification.

Part B: Buchwald-Hartwig Amination and Hydrolysis

This protocol is a general procedure for the palladium-catalyzed amination of an aryl chloride using an ammonia equivalent, followed by ester hydrolysis.

Materials:

  • Methyl 6-chloronicotinate

  • Benzophenone imine (ammonia equivalent)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (ligand)

  • Cesium Carbonate (Cs₂CO₃)

  • Toluene, anhydrous

  • Hydrochloric Acid (HCl), aqueous solution

  • Sodium Hydroxide (NaOH) solution

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and Cs₂CO₃ (1.5 eq).

  • Add methyl 6-chloronicotinate (1.0 eq) and benzophenone imine (1.2 eq).

  • Add anhydrous toluene via syringe and heat the mixture to 100-110 °C.

  • Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.

  • To the reaction mixture, add an aqueous solution of hydrochloric acid and stir to hydrolyze the imine.

  • Neutralize the mixture with a sodium hydroxide solution and then acidify to pH ~4-5 to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to obtain the crude this compound.

  • Further purification can be achieved by recrystallization or chromatography if necessary.

Conclusion

Both presented synthetic routes offer plausible pathways to this compound, each with distinct advantages and challenges.

  • Route 1 is more direct but carries the significant risk of producing a mixture of chlorinated isomers, which could complicate purification and lower the overall yield of the desired product. The directing effects of the amino and carboxylic acid groups on the pyridine ring would need to be carefully considered and optimized.

  • Route 2 , while longer, offers a more controlled and likely higher-yielding approach to the target molecule. The Buchwald-Hartwig amination is a well-established and versatile reaction, and its application to a suitably prepared precursor like methyl 6-chloronicotinate is expected to be efficient. The primary challenges for this route are the cost of the palladium catalyst and ligand, and the need for anhydrous and inert reaction conditions.

For researchers and drug development professionals, the choice between these routes will depend on factors such as the scale of the synthesis, the availability and cost of starting materials and reagents, and the desired purity of the final product. Experimental validation of these proposed routes is necessary to determine the optimal conditions and to accurately assess their respective efficiencies.

Comparison of Cross-Reactivity for Monoclonal Antibody MAb-6A5C against 6-Amino-5-chloronicotinic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of a hypothetical monoclonal antibody, MAb-6A5C, raised against 6-Amino-5-chloronicotinic acid. The data presented herein is intended to serve as a model for researchers developing and characterizing antibodies for small molecule targets. The guide outlines the binding specificity of MAb-6A5C against a panel of structurally related analogs and details the experimental protocols utilized for this assessment.

Data Presentation: Cross-Reactivity Profile of MAb-6A5C

The cross-reactivity of monoclonal antibody MAb-6A5C was evaluated against this compound and several of its structural derivatives. The following table summarizes the binding affinities and cross-reactivity percentages determined by competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR). Cross-reactivity is calculated as the ratio of the IC50 (or KD) of the target analyte to the IC50 (or KD) of the competing analog, multiplied by 100.

Compound IDCompound NameStructureIC50 (nM) by ELISAK D (nM) by SPRCross-Reactivity (%)
Target-01 This compound C₆H₅ClN₂O₂ 1.5 0.8 100
Analog-016-Aminonicotinic acidC₆H₆N₂O₂150851.0
Analog-025-Amino-6-chloronicotinic acidC₆H₅ClN₂O₂> 10,000> 5,000< 0.01
Analog-036-Amino-5-bromonicotinic acidC₆H₅BrN₂O₂25146.0
Analog-04Methyl 6-amino-5-chloronicotinateC₇H₇ClN₂O₂5.22.928.8
Analog-056-Acetamido-5-chloronicotinic acidC₈H₇ClN₂O₃8904500.17

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol was used to determine the half-maximal inhibitory concentration (IC50) for each analog, which reflects its ability to compete with the target analyte for antibody binding.

Materials:

  • 96-well microtiter plates

  • Coating antigen (this compound conjugated to Bovine Serum Albumin - BSA)

  • Monoclonal antibody MAb-6A5C

  • Test compounds (Target-01 and Analogs 01-05)

  • Goat anti-mouse IgG conjugated to Horseradish Peroxidase (HRP)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution

  • Stop solution (2 M H₂SO₄)

  • Wash buffer (PBS with 0.05% Tween 20)

  • Coating buffer (Carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (PBS with 1% BSA)

Procedure:

  • Coating: Microtiter plates were coated with 100 µL/well of the coating antigen (1 µg/mL in coating buffer) and incubated overnight at 4°C.

  • Washing: Plates were washed three times with wash buffer.

  • Blocking: Plates were blocked with 200 µL/well of blocking buffer for 2 hours at room temperature.

  • Washing: Plates were washed three times with wash buffer.

  • Competitive Reaction: 50 µL of varying concentrations of the test compounds (serially diluted) and 50 µL of MAb-6A5C (at a concentration that gives 80% of the maximum signal) were added to each well. The plate was incubated for 1 hour at 37°C.

  • Washing: Plates were washed three times with wash buffer.

  • Secondary Antibody Incubation: 100 µL of HRP-conjugated goat anti-mouse IgG (diluted 1:5000 in blocking buffer) was added to each well and incubated for 1 hour at 37°C.

  • Washing: Plates were washed five times with wash buffer.

  • Substrate Reaction: 100 µL of TMB substrate solution was added to each well and incubated in the dark for 15 minutes at room temperature.

  • Stopping Reaction: The reaction was stopped by adding 50 µL of stop solution.

  • Data Acquisition: The absorbance was read at 450 nm using a microplate reader. The IC50 values were calculated using a four-parameter logistic curve fit.

Surface Plasmon Resonance (SPR)

SPR analysis was performed to determine the binding kinetics (association and dissociation rates) and the equilibrium dissociation constant (K D ) of the antibody-analog interactions.

Materials:

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • MAb-6A5C antibody

  • Test compounds (Target-01 and Analogs 01-05)

  • Running buffer (HBS-EP+, pH 7.4)

Procedure:

  • Antibody Immobilization: The MAb-6A5C antibody was immobilized on a CM5 sensor chip using standard amine coupling chemistry. The antibody was diluted in immobilization buffer (10 mM sodium acetate, pH 5.0) and injected over the activated sensor surface.

  • Analyte Injection: A series of concentrations for each test compound were prepared in running buffer. Each concentration was injected over the antibody-immobilized surface for a defined association time, followed by a dissociation phase with running buffer.

  • Surface Regeneration: Between each analyte injection, the sensor surface was regenerated using a short pulse of a mild regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5).

  • Data Analysis: The resulting sensorgrams were fitted to a 1:1 Langmuir binding model to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (K D = kₑ/kₐ).

Visualizations

Experimental Workflow for Cross-Reactivity Assessment

The following diagram illustrates the general workflow for determining the cross-reactivity of an antibody against a panel of related compounds.

G cluster_prep Preparation cluster_assay Cross-Reactivity Assays cluster_analysis Data Analysis cluster_result Output prep_antibody Prepare Monoclonal Antibody (MAb-6A5C) elisa Competitive ELISA prep_antibody->elisa spr Surface Plasmon Resonance (SPR) prep_antibody->spr prep_analogs Synthesize/Acquire Analogs of This compound prep_analogs->elisa prep_analogs->spr prep_conjugate Conjugate Target to Carrier Protein (for ELISA) prep_conjugate->elisa calc_ic50 Calculate IC50 Values elisa->calc_ic50 calc_kd Determine Binding Kinetics and KD Values spr->calc_kd calc_cr Calculate Cross-Reactivity (%) calc_ic50->calc_cr calc_kd->calc_cr report Generate Comparison Guide calc_cr->report

Caption: Workflow for Antibody Cross-Reactivity Assessment.

Hypothetical Signaling Pathway

This diagram illustrates a hypothetical signaling pathway where a derivative of this compound could act as an antagonist to a cell surface receptor, highlighting the need for specific antibody-based detection methods.

G cluster_membrane Cell Membrane cluster_downstream Downstream Signaling receptor Target Receptor pathway Kinase Cascade receptor->pathway Initiates ligand Endogenous Ligand ligand->receptor Activates derivative 6-Amino-5-chloronicotinic acid Derivative (Antagonist) derivative->receptor Blocks antibody MAb-6A5C (Detection Antibody) antibody->derivative Binds for Detection response Cellular Response (e.g., Proliferation) pathway->response Leads to

Benchmarking the performance of 6-Amino-5-chloronicotinic acid-based compounds in assays

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the biological activity of aminonicotinic acid derivatives, focusing on their antimicrobial effects and interaction with GABA-A receptors. Due to a lack of publicly available direct comparative studies on 6-Amino-5-chloronicotinic acid-based compounds, this guide focuses on the broader class of aminonicotinic acid derivatives to provide relevant performance benchmarks for researchers, scientists, and drug development professionals.

This guide synthesizes data from various studies to present a comparative overview of the performance of aminonicotinic acid derivatives in key biological assays. The following sections provide quantitative data on their antimicrobial activity and their affinity for the GABA-A receptor, detailed experimental protocols for the cited assays, and a visualization of the GABA-A receptor signaling pathway.

Antimicrobial Activity of Nicotinamide Derivatives

A series of novel nicotinamide derivatives were synthesized and evaluated for their in vitro antimicrobial activity against a panel of bacterial and fungal strains. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that prevents visible in vitro growth of a microorganism, was determined using the broth microdilution method.[1]

Data Presentation: Minimum Inhibitory Concentration (MIC) of Nicotinamide Derivatives

CompoundS. aureus (ATCC 6538) MIC (mM)E. faecalis (ATCC 29212) MIC (mM)P. aeruginosa (ATCC 27853) MIC (mM)K. pneumoniae (NCIMB 9111) MIC (mM)C. albicans (ATCC 24433) MIC (mM)
NC 3 > 1> 10.0160.016> 1
NC 5 0.030.03> 1> 1> 1
NC 4 > 1> 1> 1> 1< 1

Data synthesized from a study on the antimicrobial activity of newly synthesized nicotinamides.[1]

GABA-A Receptor Agonist Activity of 6-Aminonicotinic Acid Analogues

A series of 6-aminonicotinic acid analogues were synthesized and pharmacologically characterized for their binding affinity to native GABA-A receptors. The inhibitory constant (Ki) was determined to quantify the binding affinity of these compounds.

Data Presentation: Binding Affinities (Ki) of 6-Aminonicotinic Acid Analogues for Native GABA-A Receptors

CompoundStructureKi (μM)
Compound 3 (6-Aminonicotinic acid) -1.1 - 24
Compound 22 (Tetrahydropyridine analogue of 3) -0.044

Data from a study on the synthesis and pharmacological evaluation of 6-aminonicotinic acid analogues as novel GABA-A receptor agonists.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial activity of the nicotinamide derivatives was determined using the broth microdilution method in accordance with the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.[1]

  • Preparation of Compounds: The synthesized nicotinamide compounds (NC 1–7) were dissolved to prepare stock solutions.

  • Microorganism Strains: The following microbial strains were used: Staphylococcus aureus (ATCC 6538), Enterococcus faecalis (ATCC 29212), Pseudomonas aeruginosa (ATCC 27853), Klebsiella pneumoniae (NCIMB 9111), and Candida albicans (ATCC 24433).[1]

  • Assay Procedure:

    • The assay was performed in 96-well microtiter plates.

    • Serial dilutions of the compounds were prepared in the wells, with concentrations ranging from 0.001 to 1 mM.[1]

    • A standardized inoculum of each microorganism was added to the wells.

    • The plates were incubated under appropriate conditions for each microorganism.

  • Data Analysis: The MIC was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism. The optical density was measured to calculate the percentage of microbial survival.[1]

GABA-A Receptor Binding Assay

The binding affinity of the 6-aminonicotinic acid analogues to GABA-A receptors was determined using a radioligand binding assay.

  • Receptor Preparation: Membranes from bovine brain were prepared to be used as the source of native GABA-A receptors.

  • Radioligand: A radiolabeled ligand that specifically binds to the GABA-A receptor was used.

  • Assay Procedure:

    • The prepared membranes were incubated with the radioligand and various concentrations of the test compounds (6-aminonicotinic acid analogues).

    • The mixture was incubated to allow binding to reach equilibrium.

    • The bound and free radioligand were separated by filtration.

  • Data Analysis: The radioactivity of the filters was measured to determine the amount of bound radioligand. The Ki values were calculated from the IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Mandatory Visualization

GABA_A_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor (Ligand-gated ion channel) GABA->GABA_A_Receptor Binds to orthosteric site Agonist 6-Aminonicotinic Acid Analogue Agonist->GABA_A_Receptor Binds to orthosteric site Chloride_ion Cl- ions GABA_A_Receptor->Chloride_ion Channel Opening Hyperpolarization Neuronal Hyperpolarization (Inhibitory Postsynaptic Potential) Chloride_ion->Hyperpolarization Influx leads to

References

Head-to-Head Comparison: 6-Amino-5-chloronicotinic Acid vs. 6-Amino-5-bromonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, halogenated nicotinic acid derivatives serve as crucial building blocks for a diverse range of biologically active compounds. Their utility stems from the unique electronic properties imparted by the halogen substituent and the versatile reactivity of the pyridine ring and carboxylic acid moiety. This guide provides a detailed head-to-head comparison of two closely related analogs: 6-Amino-5-chloronicotinic acid and its bromo-counterpart, 6-Amino-5-bromonicotinic acid.

This document outlines their physicochemical properties, synthetic pathways, and potential biological activities, supported by experimental protocols and data presented in a clear, comparative format. The information herein is intended to assist researchers in selecting the appropriate analog for their specific research and development needs.

Physicochemical Properties: A Comparative Analysis

A thorough understanding of the physicochemical properties of these compounds is fundamental to their application in synthesis and biological assays. The following table summarizes the key properties of this compound and 6-Amino-5-bromonicotinic acid. It is important to note that while some data is experimentally determined, other values are predicted based on computational models for the parent compounds or closely related structures.

PropertyThis compound6-Amino-5-bromonicotinic acid
Molecular Formula C₆H₅ClN₂O₂[1]C₆H₅BrN₂O₂[2][3]
Molecular Weight 172.57 g/mol [1]217.02 g/mol [2][3]
CAS Number 41668-11-5[1]180340-69-6[2][3]
Melting Point No data available (Precursor 6-chloronicotinic acid: 190 °C, dec.)[4]No data available (Related compound 5-bromonicotinic acid: 178-180 °C)[5]
pKa Predicted for 6-chloronicotinic acid: 3.24 ± 0.10[4]Predicted: 3.94 ± 0.20[6]
Solubility No specific data available. Likely sparingly soluble in water, soluble in organic solvents like DMSO and methanol. (Precursor 6-chloronicotinic acid is soluble in water (2 mg/ml at 20°C), ethanol, methanol, DMSO, and slightly soluble in chloroform)[4]No specific data available. Likely sparingly soluble in water, soluble in organic solvents like DMSO and methanol. (Related compound 5-bromonicotinic acid is slightly soluble in DMSO and Methanol)
Appearance Expected to be a solid.Expected to be a solid.

Synthetic Routes: A Practical Guide

The synthesis of these aminonicotinic acid derivatives can be achieved through a multi-step process, typically starting from commercially available precursors. Below are proposed synthetic protocols for both compounds.

Synthesis of this compound

A plausible route to this compound involves the amination of a suitable precursor such as 6-chloronicotinic acid.

Experimental Protocol:

Step 1: Synthesis of 6-Chloronicotinic Acid (Precursor)

This synthesis is adapted from the oxidation of 2-chloro-5-methylpyridine.

  • Materials: 2-chloro-5-methylpyridine, chlorobenzene, cobalt acetate, oxygen.

  • Procedure:

    • In a 1000 mL flask, combine 450 g of chlorobenzene, 100 g of 2-chloro-5-methylpyridine, and 3 g of cobalt acetate.

    • Heat the mixture to 80°C while stirring.

    • Introduce oxygen at a flow rate of 0.4 L/min and maintain the reaction for 4 hours.

    • After cooling to room temperature, filter the mixture to obtain a crude product of 6-chloronicotinic acid and cobalt acetate.

    • Recrystallize the crude product from methanol to obtain pure 6-chloronicotinic acid.

Step 2: Amination of 6-Chloronicotinic Acid

This is a proposed method based on nucleophilic aromatic substitution.

  • Materials: 6-chloronicotinic acid, aqueous ammonia, copper(II) sulfate (catalyst).

  • Procedure:

    • In a sealed pressure vessel, dissolve 6-chloronicotinic acid in concentrated aqueous ammonia.

    • Add a catalytic amount of copper(II) sulfate.

    • Heat the mixture at 150-180°C for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • After completion, cool the reaction mixture and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the product.

    • Filter the precipitate, wash with cold water, and dry under vacuum to yield this compound.

Synthesis_Chloro_Analog 2-Chloro-5-methylpyridine 2-Chloro-5-methylpyridine 6-Chloronicotinic_acid 6-Chloronicotinic_acid 2-Chloro-5-methylpyridine->6-Chloronicotinic_acid 1. O₂, Cobalt acetate 2. Recrystallization 6-Amino-5-chloronicotinic_acid 6-Amino-5-chloronicotinic_acid 6-Chloronicotinic_acid->6-Amino-5-chloronicotinic_acid Aqueous NH₃, Cu(II)SO₄ Heat

Synthesis of this compound

Synthesis of 6-Amino-5-bromonicotinic acid

Similarly, 6-Amino-5-bromonicotinic acid can be synthesized from 5-bromonicotinic acid.

Experimental Protocol:

Step 1: Synthesis of 5-Bromonicotinic Acid (Precursor)

This protocol is based on the direct bromination of nicotinic acid.

  • Materials: Nicotinic acid, thionyl chloride, bromine, powdered iron.

  • Procedure:

    • To a mixture of nicotinic acid and powdered iron (0.5-5.0 wt%), add thionyl chloride.

    • Heat the mixture to 70-80°C and add bromine dropwise over 2 hours.[7]

    • Reflux the reaction mixture for 6-14 hours.[7]

    • After cooling, carefully hydrolyze the reaction mixture with water.

    • Adjust the pH to 2.5-3.0 with an inorganic base to precipitate the product.[7]

    • The crude 5-bromonicotinic acid can be further purified by recrystallization.

Step 2: Amination of 5-Bromonicotinic Acid

This is a proposed method analogous to the chloro-derivative synthesis.

  • Materials: 5-bromonicotinic acid, aqueous ammonia, copper(II) sulfate (catalyst).

  • Procedure:

    • In a sealed pressure vessel, dissolve 5-bromonicotinic acid in concentrated aqueous ammonia.

    • Add a catalytic amount of copper(II) sulfate.

    • Heat the mixture at 150-180°C for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture and acidify with a suitable acid to precipitate the product.

    • Filter the precipitate, wash with cold water, and dry under vacuum to yield 6-Amino-5-bromonicotinic acid.

Synthesis_Bromo_Analog Nicotinic_acid Nicotinic_acid 5-Bromonicotinic_acid 5-Bromonicotinic_acid Nicotinic_acid->5-Bromonicotinic_acid 1. Br₂, Thionyl chloride, Fe 2. Hydrolysis 6-Amino-5-bromonicotinic_acid 6-Amino-5-bromonicotinic_acid 5-Bromonicotinic_acid->6-Amino-5-bromonicotinic_acid Aqueous NH₃, Cu(II)SO₄ Heat

Synthesis of 6-Amino-5-bromonicotinic acid

Biological Activity: A Proposed Comparative Study

GABA-A Receptor Binding Affinity

Nicotinic acid analogs have been investigated as agonists at GABA-A receptors, which are key targets for therapies addressing anxiety, epilepsy, and sleep disorders. The electronic and steric differences between the chloro and bromo substituents could influence binding affinity and functional activity.

Proposed Experimental Protocol: Competitive Radioligand Binding Assay

  • Objective: To determine and compare the binding affinities (Ki) of this compound and 6-Amino-5-bromonicotinic acid for the GABA-A receptor.

  • Materials: Rat brain membranes (source of GABA-A receptors), [³H]Muscimol (radioligand), unlabeled GABA (for non-specific binding), test compounds (chloro- and bromo-analogs), binding buffer (e.g., 50 mM Tris-HCl, pH 7.4), scintillation cocktail, liquid scintillation counter.

  • Procedure:

    • Prepare a series of dilutions of the test compounds.

    • In a 96-well plate, incubate a fixed concentration of [³H]Muscimol with rat brain membranes in the absence (total binding) or presence of increasing concentrations of the unlabeled test compounds. A separate set of wells will contain [³H]Muscimol and a saturating concentration of unlabeled GABA to determine non-specific binding.

    • Incubate the plates at 4°C for a specified time (e.g., 60 minutes).

    • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Calculate the specific binding at each concentration of the test compound.

    • Determine the IC₅₀ values (concentration of test compound that inhibits 50% of specific [³H]Muscimol binding) by non-linear regression analysis.

    • Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GABA_Assay_Workflow cluster_0 Assay Preparation cluster_1 Binding and Incubation cluster_2 Detection and Analysis Prepare_reagents Prepare Reagents: - Rat Brain Membranes - [³H]Muscimol - Test Compounds - Buffers Prepare_dilutions Prepare Serial Dilutions of Test Compounds Prepare_reagents->Prepare_dilutions Incubate Incubate Membranes, [³H]Muscimol, and Test Compounds Prepare_dilutions->Incubate Filter_and_Wash Rapid Filtration and Washing Incubate->Filter_and_Wash Scintillation_Counting Measure Radioactivity Filter_and_Wash->Scintillation_Counting Data_Analysis Calculate IC₅₀ and Ki Values Scintillation_Counting->Data_Analysis

GABA-A Receptor Binding Assay Workflow

Antibacterial Activity

Nicotinic acid derivatives have also been explored for their antibacterial properties. A comparative evaluation against common bacterial strains would elucidate any differential activity between the chloro and bromo analogs.

Proposed Experimental Protocol: Broth Microdilution Assay

  • Objective: To determine and compare the Minimum Inhibitory Concentration (MIC) of this compound and 6-Amino-5-bromonicotinic acid against representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

  • Materials: Test compounds, bacterial strains (S. aureus, E. coli), Mueller-Hinton Broth (MHB), 96-well microtiter plates, incubator.

  • Procedure:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solutions in MHB in the wells of a 96-well plate.

    • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the appropriate final concentration in MHB.

    • Add the bacterial suspension to each well containing the test compound dilutions. Include positive (bacteria only) and negative (broth only) controls.

    • Incubate the plates at 37°C for 18-24 hours.

    • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antibacterial_Assay_Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis Prepare_compounds Prepare Stock Solutions and Serial Dilutions Inoculate_plates Inoculate Microtiter Plates Prepare_compounds->Inoculate_plates Prepare_inoculum Prepare Standardized Bacterial Inoculum Prepare_inoculum->Inoculate_plates Incubate Incubate at 37°C for 18-24h Inoculate_plates->Incubate Read_results Visually Inspect for Bacterial Growth Incubate->Read_results Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Read_results->Determine_MIC

Antibacterial Broth Microdilution Assay Workflow

Spectroscopic Data

Spectroscopic DataThis compound (Expected)6-Amino-5-bromonicotinic acid (Expected)
¹H NMR Aromatic protons on the pyridine ring would appear as distinct signals in the downfield region (δ 7-9 ppm). The amino group protons would likely appear as a broad singlet, and the carboxylic acid proton would be a very broad singlet further downfield.Similar to the chloro-analog, with aromatic protons in the δ 7-9 ppm range. The chemical shifts may be slightly different due to the different electronic effect of bromine compared to chlorine. The amino and carboxylic acid protons would also be present as broad singlets.
¹³C NMR The spectrum would show six distinct signals for the six carbon atoms. The carboxylic acid carbonyl carbon would be the most downfield signal (δ ~165-175 ppm). The carbon atoms of the pyridine ring would appear in the aromatic region (δ ~110-160 ppm), with their chemical shifts influenced by the amino and chloro substituents.Similar to the chloro-analog, with six signals. The carbonyl carbon would be in a similar region. The chemical shifts of the pyridine ring carbons would be influenced by the bromo substituent, which may lead to noticeable differences compared to the chloro-analog, particularly for the carbon directly attached to the halogen.
IR Spectroscopy Characteristic peaks would include a broad O-H stretch from the carboxylic acid (around 3000 cm⁻¹), N-H stretching from the amino group (around 3300-3500 cm⁻¹), a C=O stretch from the carboxylic acid (around 1700 cm⁻¹), and C=C and C=N stretching vibrations from the pyridine ring (in the 1400-1600 cm⁻¹ region). A C-Cl stretch would be expected in the fingerprint region.Similar to the chloro-analog with a broad O-H stretch, N-H stretches, a C=O stretch, and pyridine ring vibrations. The C-Br stretch would be observed at a lower frequency in the fingerprint region compared to the C-Cl stretch.
Mass Spectrometry The molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight (172.57). The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M+2 peak at approximately one-third the intensity of the M⁺ peak).The molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight (217.02). The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M+2 peak with nearly equal intensity to the M⁺ peak).

Conclusion

This guide provides a foundational comparison of this compound and its bromo-analog. While there are similarities in their core structure and likely synthetic pathways, the difference in the halogen substituent is expected to influence their physicochemical properties and biological activities. The bromo-analog, with its higher molecular weight and different electronic properties, may exhibit altered solubility, pKa, and binding affinities compared to the chloro-analog.

The provided experimental protocols offer a starting point for the synthesis and biological evaluation of these compounds. A direct, comparative study as proposed would be invaluable to the research community, providing clear data to guide the selection of the optimal building block for specific applications in drug discovery and development. Researchers are encouraged to perform detailed characterization to confirm the identity and purity of their synthesized compounds.

References

A Comparative Guide to In Silico and In Vitro Activity of 6-Amino-5-chloronicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted (in silico) and experimentally observed (in vitro) biological activities of 6-Amino-5-chloronicotinic acid derivatives. The following sections detail the computational and experimental methodologies employed, present a comparative data summary, and visualize the associated workflows and potential signaling pathways.

I. Data Presentation: In Silico Predictions vs. In Vitro Observations

The following tables summarize the predicted and observed activities of a hypothetical series of this compound derivatives. This data is representative of typical findings in early-stage drug discovery for this class of compounds.

Table 1: In Silico ADME & Toxicity Predictions

Compound IDMolecular Weight ( g/mol )LogPH-bond DonorsH-bond AcceptorsPredicted Toxicity (LD50, mg/kg)
ACN-1172.581.2523>2000
ACN-2244.692.80241500
ACN-3310.773.50151200
ACN-4288.743.10241800

Table 2: Comparative In Silico Docking Scores and In Vitro Biological Activity

Compound IDTarget ProteinIn Silico Docking Score (kcal/mol)In Vitro AssayIn Vitro Activity (IC50, µM)
ACN-1Kinase X-7.5Kinase Assay50.2
ACN-2Kinase X-9.2Kinase Assay5.8
ACN-3Kinase X-8.8Kinase Assay12.5
ACN-4Kinase X-9.0Kinase Assay8.1

II. Experimental Protocols

A. In Silico Methodologies

  • Molecular Docking:

    • Protein Preparation: The three-dimensional crystal structure of the target protein (e.g., Kinase X) is obtained from the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues.

    • Ligand Preparation: The 3D structures of the this compound derivatives are generated and energy-minimized using a suitable force field (e.g., MMFF94).

    • Docking Simulation: Molecular docking is performed using software such as AutoDock Vina or Schrödinger's Glide. The prepared ligands are docked into the active site of the prepared protein structure. The binding affinity is estimated based on the scoring function of the docking program, typically reported in kcal/mol.

  • ADMET Prediction:

    • Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are predicted using computational models. Web-based platforms like SwissADME or standalone software packages are commonly employed.[1] These tools calculate physicochemical properties (e.g., molecular weight, LogP) and predict pharmacokinetic and toxicological profiles based on established algorithms and databases.[1]

B. In Vitro Methodologies

  • Synthesis of this compound Derivatives:

    • The synthesis of these derivatives often involves multi-step reactions. A general procedure may include the reaction of a starting substituted aminopyridine with an appropriate acyl chloride or carboxylic acid to form an amide linkage, followed by further modifications.[1] Purification is typically achieved through column chromatography or recrystallization.[1] The final structures are confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[1][2][3][4]

  • Biological Assays (Example: Kinase Inhibition Assay):

    • The inhibitory activity of the synthesized compounds against a target kinase is determined using a biochemical assay.

    • The assay mixture typically contains the kinase enzyme, a specific substrate, and ATP in a suitable buffer.

    • The compounds are added at various concentrations, and the reaction is initiated.

    • The kinase activity is measured by quantifying the amount of phosphorylated substrate, often using methods like fluorescence, luminescence, or radioactivity.

    • The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.

III. Visualizations

A. Experimental and Computational Workflow

G cluster_insilico In Silico Analysis cluster_invitro In Vitro Validation ligand_design Ligand Design & Preparation docking Molecular Docking ligand_design->docking protein_prep Target Protein Preparation protein_prep->docking admet ADMET Prediction docking->admet synthesis Compound Synthesis admet->synthesis Select Candidates purification Purification & Characterization synthesis->purification bio_assay Biological Assay (e.g., Kinase Assay) purification->bio_assay sar Structure-Activity Relationship (SAR) bio_assay->sar sar->ligand_design Optimize Lead G extracellular Extracellular Signal receptor Receptor Tyrosine Kinase extracellular->receptor pi3k PI3K receptor->pi3k acn_compound 6-Amino-5-chloronicotinic Acid Derivative acn_compound->receptor Inhibition akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Survival, Growth mtor->proliferation

References

A Comparative Guide to the Synthesis of 6-Chloronicotinic Acid: Evaluating Reproducibility of Precursor Production for 6-Amino-5-chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the reliable synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of published synthesis methods for 6-chloronicotinic acid, a crucial precursor for the pharmacologically relevant compound 6-Amino-5-chloronicotinic acid. Direct, reproducible synthesis methods for this compound are not readily found in publicly available literature, making the consistent production of its precursors a critical area of focus.

This comparison examines two primary routes for the synthesis of 6-chloronicotinic acid: the oxidation of 2-chloro-5-methylpyridine and the chlorination of 6-hydroxynicotinic acid. The objective is to provide a clear, data-driven overview to aid researchers in selecting the most suitable method for their specific needs, with a focus on reproducibility, yield, and purity.

Comparative Data of Synthesis Methods

The following table summarizes the key quantitative parameters for the two primary synthesis routes to 6-chloronicotinic acid. These metrics are essential for evaluating the potential reproducibility and efficiency of each method.

ParameterMethod 1: Oxidation of 2-chloro-5-methylpyridineMethod 2: Chlorination of 6-hydroxynicotinic acid
Starting Material 2-chloro-5-methylpyridine6-hydroxynicotinic acid
Key Reagents Cobalt acetate (catalyst), OxygenThionyl chloride or Phosphorus oxychloride/Phosphorus pentachloride
Solvent ChlorobenzeneChloroform or neat
Reaction Temperature 80°C[1]Reflux (boiling point of chlorinating agent)
Reaction Time 4 hours[1]1 - 3 hours
Reported Yield 79.7%[1]High (overall yield from DL-malic acid is 95-98%)[2]
Reported Purity 99.52% (HPLC)[1]>99.5% after purification[2]
Work-up/Purification Filtration and recrystallization from methanol[1]Precipitation, filtration, and washing[3]

Experimental Protocols

Detailed methodologies are crucial for the successful replication of a synthesis. Below are the experimental protocols for the two key methods discussed.

Method 1: Oxidation of 2-chloro-5-methylpyridine

This method utilizes a catalytic oxidation process to convert the methyl group of 2-chloro-5-methylpyridine into a carboxylic acid.

Procedure:

  • In a 1000 mL flask, a mixture of 100 g of 2-chloro-5-methylpyridine, 450 g of chlorobenzene, and 3 g of cobalt acetate is prepared.

  • The mixture is stirred and heated to 80°C.

  • Oxygen is introduced into the reaction mixture at a controlled flow rate of 0.4 L/min.

  • The reaction is maintained under these conditions for 4 hours.

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The crude product is collected by filtration.

  • The collected solid, a mixture of 6-chloronicotinic acid and cobalt acetate, is then recrystallized from 600 g of methanol. The solution is heated to reflux to completely dissolve the solid, kept warm for 5 minutes, and then slowly cooled to 5°C to precipitate the product.

  • The purified product is collected by filtration, washed with a small amount of cold methanol, and dried at 80°C for 4 hours to yield 98.5 g of 6-chloronicotinic acid.[1]

Method 2: Synthesis from 6-hydroxynicotinic acid (via Chlorination)

This route involves the conversion of the hydroxyl group of 6-hydroxynicotinic acid to a chloro group. While a specific protocol for the direct chlorination of 6-hydroxynicotinic acid to 6-chloronicotinic acid with detailed yield is not explicitly available, the following procedure for a similar transformation to its acid chloride provides insight into the likely reagents and conditions. The initial synthesis of 6-hydroxynicotinic acid can be achieved with high yield from inexpensive starting materials like DL-malic acid.[2]

Illustrative Chlorination Procedure (for a related compound): The following protocol describes the conversion of 5-bromo-6-hydroxynicotinic acid to 5-bromo-6-chloronicotinic acid, which serves as a representative example of the chlorination step.

  • In a reaction flask, add 5-bromo-6-hydroxynicotinic acid (10 g, 45 mmol), tetramethylammonium chloride (5.4 g, 49 mmol), and phosphorus oxychloride (20 mL).

  • Heat the mixture to reflux and maintain for 3 hours.

  • After cooling, the reaction mixture is slowly poured into ice water with continuous stirring.

  • The mixture is stirred for 2 hours to ensure complete precipitation.

  • The solid product is collected by filtration.

  • The collected solid is dissolved in ethyl acetate and dried with anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to obtain the chlorinated product.[4]

Reproducibility and Method Selection Workflow

The reproducibility of a chemical synthesis is influenced by several factors, including the sensitivity of the reaction to variations in conditions, the complexity of the procedure, and the safety of the reagents. The choice of an optimal synthesis method often involves a trade-off between yield, cost, safety, and environmental impact.

The following diagram illustrates a logical workflow for selecting a synthesis method for 6-chloronicotinic acid based on key decision criteria.

SynthesisMethodSelection start Start: Need to Synthesize 6-Chloronicotinic Acid decision_yield Primary Driver: Highest Possible Yield? start->decision_yield method2 Consider Method 2: Chlorination of 6-hydroxynicotinic acid (High overall yield reported) decision_yield->method2 Yes decision_reproducibility Primary Driver: Established Reproducibility? decision_yield->decision_reproducibility No decision_reagents Concern: Handling of Gaseous Reagents? method2->decision_reagents method1 Consider Method 1: Oxidation of 2-chloro-5-methylpyridine (Detailed protocol and data available) decision_reproducibility->method1 Yes decision_reproducibility->decision_reagents No decision_environment Concern: Environmental Impact? method1->decision_environment method2_advantage Method 2 may be preferable (Avoids direct use of oxygen gas) decision_reagents->method2_advantage Yes decision_reagents->decision_environment No end_selection Final Method Selection method2_advantage->end_selection method1_disadvantage Method 1 uses chlorobenzene (Consider solvent waste) decision_environment->method1_disadvantage Yes (Method 1) method2_disadvantage Method 2 uses phosphorus oxychloride/thionyl chloride (Corrosive and hazardous reagents) decision_environment->method2_disadvantage Yes (Method 2) method1_disadvantage->end_selection method2_disadvantage->end_selection

Caption: Workflow for selecting a synthesis method for 6-chloronicotinic acid.

References

Assessing the Purity of Commercial 6-Amino-5-chloronicotinic Acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials is a critical determinant of experimental success and drug safety. This guide provides a framework for assessing the purity of 6-Amino-5-chloronicotinic acid, a key intermediate in pharmaceutical synthesis, from various commercial suppliers. While manufacturers provide a certificate of analysis, independent verification is often necessary to ensure the material meets the stringent requirements of research and development.

This comparison guide outlines a standardized methodology for purity assessment, enabling researchers to make informed decisions when selecting a supplier. The purity of this compound can vary between suppliers, with common stated purities ranging from >95% to 99%.[1][2][3] However, the nature and quantity of impurities can significantly impact downstream applications.

Supplier Purity Comparison

The following table summarizes the stated purity of this compound from several commercial suppliers. It is important to note that these values are as stated by the supplier and should be independently verified.

SupplierStated PurityAdditional Notes
Sigma-Aldrich97%-
Anichem>95%-
ZHEJIANG JIUZHOU CHEM CO.,LTD99%Sold as a white powder.
Apollo ScientifictechThe term "technical grade" implies the presence of impurities.

Experimental Protocol for Purity Assessment

A robust analytical method is crucial for determining the precise purity of this compound and identifying any potential impurities. High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for this purpose.[4][5]

High-Performance Liquid Chromatography (HPLC) Method

This protocol describes a general HPLC method that can be adapted to assess the purity of this compound.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • This compound standard of known purity

  • Samples of this compound from different suppliers

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable buffer)

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.45 µm)

2. Preparation of Mobile Phase:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Degas both mobile phases prior to use.

3. Preparation of Standard and Sample Solutions:

  • Standard Solution: Accurately weigh and dissolve a known amount of the this compound standard in a suitable solvent (e.g., a mixture of water and acetonitrile) to obtain a final concentration of approximately 1 mg/mL.

  • Sample Solutions: Prepare solutions of the this compound from each supplier at the same concentration as the standard solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions:

  • Column: C18 reverse-phase column

  • Mobile Phase: A gradient elution is recommended to separate the main peak from any impurities. A typical gradient might be:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30-35 min: Return to 95% A, 5% B

    • 35-40 min: Re-equilibration at 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at a suitable wavelength (e.g., 254 nm)

5. Data Analysis:

  • Calculate the purity of each sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram (Area Percent Method).

  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

  • Identify and quantify any impurities by comparing their retention times to those of known potential impurities, such as 6-hydroxynicotinic acid and 6-chloronicotinic acid.[5]

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for assessing the purity of this compound.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Procure Samples (Suppliers A, B, C) HPLC HPLC Analysis (Gradient Elution) Sample->HPLC Standard Prepare Standard (Known Purity) Standard->HPLC MobilePhase Prepare Mobile Phase (Aqueous & Organic) MobilePhase->HPLC Detection UV Detection HPLC->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation (% Area) Integration->Calculation Comparison Compare Supplier Data Calculation->Comparison

Figure 1: Experimental workflow for HPLC-based purity assessment.

Potential Role in a Signaling Pathway

This compound is a synthetic intermediate and not a signaling molecule itself. However, it can be used as a building block to synthesize more complex molecules that may interact with biological pathways. For instance, it could be a precursor for the synthesis of a kinase inhibitor. The following diagram illustrates a hypothetical signaling pathway where a derivative of this compound could act as an inhibitor.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Gene Target Gene TranscriptionFactor->Gene Transcription Inhibitor Derivative of This compound Inhibitor->Kinase1 Inhibition

Figure 2: Hypothetical signaling pathway with a potential inhibitor.

By following a standardized analytical protocol, researchers can confidently assess the purity of this compound from different suppliers, ensuring the quality and reliability of their research outcomes. Independent verification of purity is a cornerstone of good scientific practice, particularly in the context of drug discovery and development.

References

Safety Operating Guide

Proper Disposal of 6-Amino-5-chloronicotinic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety Considerations

Before handling 6-Amino-5-chloronicotinic acid for disposal, it is crucial to be aware of its potential hazards. Based on analogous compounds, it should be treated as a substance that may cause skin and serious eye irritation, as well as potential respiratory irritation.[1][2] Always handle this chemical in a well-ventilated area, preferably within a fume hood, and wear appropriate personal protective equipment (PPE).[3][4][5]

Personal Protective Equipment (PPE) and Waste Container Specifications

To ensure safety during the handling and disposal process, specific PPE and waste containers are required. The following table summarizes these requirements.

ItemSpecification
Gloves Chemically resistant gloves (e.g., nitrile). Gloves must be inspected prior to use and removed using the proper technique to avoid skin contact.
Eye Protection Safety glasses with side shields or goggles.[4][5]
Lab Coat Standard laboratory coat.
Waste Container A clearly labeled, sealable, and chemically compatible container. For solid waste, a high-density polyethylene (HDPE) container is suitable.[6][7]
Waste Label Must include the words "Hazardous Waste," the full chemical name ("this compound"), and associated hazard warnings.[8]

Step-by-Step Disposal Protocol

The disposal of this compound should be managed as hazardous chemical waste. Adherence to local, state, and federal regulations is mandatory.[7][9]

Step 1: Waste Segregation

Proper segregation is the first step in safe chemical waste disposal.[6]

  • Solid Waste: Collect any solid this compound, including contaminated personal protective equipment (such as gloves), in a designated hazardous waste container.[10]

  • Liquid Waste: If this compound is in a solution, it should be collected in a separate, compatible liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed.[11] Halogenated and non-halogenated solvent wastes should be segregated.[11]

  • Empty Containers: The original container of this compound must also be disposed of as hazardous waste, as it will contain residual amounts of the chemical.[12] The first rinse of the container should be collected and disposed of as hazardous waste.[12]

Step 2: Waste Collection and Storage

  • All waste must be collected in properly labeled containers.[8][9]

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.[7][8] This area should be away from heat sources and direct sunlight.[9]

  • Ensure the container is kept closed except when adding waste.[7]

Step 3: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the collection and disposal of the waste.[8][9]

  • Provide them with the full chemical name and any other relevant information.

  • The most common and environmentally sound method for the disposal of chlorinated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize the resulting acidic gases like hydrogen chloride.[3][13]

Step 4: Record Keeping

Maintain a log of all hazardous waste generated, including the chemical name, quantity, and date of disposal. This documentation is often required for regulatory compliance.[8]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have 6-Amino-5- chloronicotinic acid waste? is_solid Is the waste solid? start->is_solid collect_solid Collect in a labeled solid hazardous waste container. is_solid->collect_solid Yes is_liquid Is the waste a liquid solution? is_solid->is_liquid No store_waste Store sealed container in satellite accumulation area. collect_solid->store_waste collect_liquid Collect in a labeled liquid hazardous waste container. is_liquid->collect_liquid Yes empty_container Is it an empty container? is_liquid->empty_container No collect_liquid->store_waste rinse_collect Rinse container, collect first rinse as hazardous waste. Dispose of container as hazardous waste. empty_container->rinse_collect Yes end End empty_container->end No rinse_collect->store_waste contact_ehs Contact Environmental Health & Safety (EHS) or licensed disposal vendor. store_waste->contact_ehs professional_disposal Professional Disposal (e.g., Incineration) contact_ehs->professional_disposal professional_disposal->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby fostering a secure research environment.

References

Personal protective equipment for handling 6-Amino-5-chloronicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 6-Amino-5-chloronicotinic acid, tailored for researchers, scientists, and drug development professionals. The following procedural steps and data are compiled to ensure safe laboratory practices.

Hazard Identification and Safety Precautions

This compound and structurally similar compounds are classified as hazardous. Key hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][4][5][6] It is imperative to handle this compound in accordance with good industrial hygiene and safety procedures.[1][7] Always wash hands and any exposed skin thoroughly after handling.[1][2][6][7][8] Avoid breathing in dust, fumes, or sprays of the compound.[1][2][7]

Personal Protective Equipment (PPE)

Consistent and correct use of Personal Protective Equipment (PPE) is the primary defense against chemical exposure.[9] The following table summarizes the recommended PPE for handling this compound, based on guidelines for similar chlorinated pyridine and nicotinic acid derivatives.[9][10]

Protection TypeRequired PPESpecifications and Guidelines
Eye and Face Protection Safety Goggles and Face ShieldUse impact-resistant safety goggles with indirect venting to protect against splashes.[9] A full-face shield should be worn over goggles during procedures with a higher risk of splashing.[9][11]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended for their resistance to a broad range of chemicals.[9][10][11] Always inspect gloves for integrity before use and wash them before removal.[9]
Body Protection Laboratory Coat or Chemical-Resistant SuitA standard laboratory coat is required for all procedures.[9][10] For tasks with a higher risk of spills, a chemical-resistant apron or suit is advised.[9][10]
Respiratory Protection Fume Hood or RespiratorAll handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood.[1][2][9] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH/MSHA-approved respirator should be used.[9]

Experimental Protocol for Safe Handling

This protocol outlines the step-by-step safe handling of this compound from receipt to disposal.

1. Preparation and Engineering Controls:

  • Before handling, ensure that a chemical fume hood is operational and that an eyewash station and safety shower are readily accessible.[1][7][9]

  • Verify that all necessary PPE is available and in good condition.[9]

  • Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area.[1][2][8]

2. Handling the Compound:

  • Wear the appropriate PPE as detailed in the table above.[2][7][12]

  • Conduct all weighing and transferring of the solid material within a chemical fume hood to minimize dust generation and inhalation.[1][2]

  • Avoid contact with skin and eyes.[1][7] In case of contact, rinse the affected area immediately and thoroughly with water.[3][8][12] If irritation persists, seek medical attention.[2][6][8]

3. Spill Management:

  • In the event of a spill, evacuate the area and restrict access.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material like sand or vermiculite.[9]

  • Collect the absorbed material into a suitable, labeled container for disposal.[2][9]

  • Clean the spill area thoroughly with a suitable solvent, followed by soap and water.[9]

Disposal Plan

Dispose of all waste, including contaminated PPE and absorbent materials, in accordance with local, state, and federal regulations.[2][8][9] Do not dispose of the chemical down the drain.[7][9] Waste should be collected in a designated, properly labeled hazardous waste container.[13] It is recommended to consult with your institution's environmental health and safety department for specific disposal procedures.

Experimental Workflow

experimental_workflow Figure 1: Safe Handling Workflow for this compound prep Preparation - Verify Fume Hood - Check Eyewash/Shower - Inspect PPE handling Handling - Wear Full PPE - Work in Fume Hood - Avoid Dust Generation prep->handling spill Spill Management - Evacuate Area - Use Absorbent Material - Decontaminate handling->spill disposal Waste Disposal - Collect in Labeled Container - Follow Regulations - Contact EHS handling->disposal storage Storage - Tightly Closed Container - Cool, Dry, Ventilated Area handling->storage spill->disposal

Caption: Figure 1: Safe Handling Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.